Sumanene
Description
Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894120 | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151253-59-7 | |
| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumanene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumanene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMANENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Fundamental Properties of Sumanene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanene (C₂₁H₁₂), a name derived from the Hindi and Sanskrit word for "sunflower," is a captivating polycyclic aromatic hydrocarbon that has garnered significant attention in the scientific community. As a "buckybowl," it represents a C₃ᵥ symmetric fragment of buckminsterfullerene (C₆₀), exhibiting a unique bowl-shaped geometry.[1][2] This distinct structure, coupled with the presence of reactive benzylic positions, imparts a range of fascinating chemical, physical, and electronic properties, making it a molecule of considerable interest for applications in materials science, supramolecular chemistry, and drug development.[1][3] This guide provides a comprehensive overview of the fundamental properties of this compound, detailing its synthesis, structural characteristics, dynamic behavior, and electronic nature, supported by experimental protocols and quantitative data.
Chemical Structure and Synthesis
This compound is a bowl-shaped molecule with C₃ᵥ symmetry, composed of a central benzene ring fused to three surrounding benzene rings and three cyclopentadiene rings in an alternating fashion.[4] Unlike corannulene, another well-studied buckybowl, this compound possesses three sp³-hybridized benzylic methylene bridges, which are key to its diverse reactivity.[4]
The first successful synthesis of this compound was achieved by Sakurai, Hirao, and Daiko in 2003, a landmark achievement that opened the door to the experimental exploration of this molecule.[5][6] The synthesis starts from the readily available norbornadiene and proceeds through a multi-step process that avoids harsh conditions like flash vacuum pyrolysis.[5][7]
Experimental Protocol: Synthesis of this compound from Norbornadiene
This protocol is based on the groundbreaking work of Sakurai et al. (2003).[1][5]
Step 1: Synthesis of Tributylstannyl Norbornadiene Derivative
-
In a flame-dried flask under an inert atmosphere, a solution of potassium t-butoxide and n-butyllithium in THF is prepared at -78 °C.
-
1,2-Dibromoethane is added, and the mixture is stirred, allowing the temperature to rise to -45 °C.
-
Tributyltin chloride is then added, and the reaction is allowed to warm to room temperature and stirred for 17 hours.
-
Work-up and purification by chromatography yield the tributylstannyl norbornadiene derivative.
Step 2: Ullmann Reaction for Benzene Core Formation
-
The tributylstannyl derivative is subjected to an Ullmann reaction using a copper catalyst (e.g., Cu(2-C₄H₃SCO₂)) in a suitable solvent like NMP.
-
The reaction is carried out by warming the mixture from -20 °C to room temperature over 13 hours.
-
This step results in the formation of the central benzene ring with three norbornene groups attached, yielding a mixture of syn and anti diastereoisomers.
Step 3: Tandem Ring-Opening and Ring-Closing Metathesis
-
The syn diastereoisomer is treated with a Grubbs' first-generation catalyst in toluene.
-
The reaction vessel is purged with ethylene gas, and the reaction is allowed to proceed at room temperature for 24 hours.
-
This tandem metathesis reaction rearranges the methylene bridges to form the hexahydrothis compound skeleton.
Step 4: Oxidation to this compound
-
The hexahydrothis compound intermediate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene.
-
The reaction mixture is refluxed for 3 hours.
-
Purification by chromatography affords pure this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. r-nmr.eu [r-nmr.eu]
- 5. electrochem.org [electrochem.org]
- 6. A synthesis of this compound, a fullerene fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Sumanene: A Buckybowl Fragment of Buckminsterfullerene - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanene (C₂₁H₁₂) is a polycyclic aromatic hydrocarbon that represents a C₃ᵥ symmetric fragment of buckminsterfullerene (C₆₀). Its unique bowl-shaped structure, termed a "buckybowl," has garnered significant scientific interest due to its intriguing electronic, structural, and chemical properties. Unlike the parent fullerene, this compound possesses benzylic positions that are amenable to a wide range of chemical functionalizations, making it a versatile building block for novel materials and potential therapeutic agents. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, key physicochemical properties, and relevant experimental protocols for its characterization and evaluation. Particular attention is given to its potential applications in drug development, including recent findings on the anticancer properties of its derivatives.
Introduction
The discovery of buckminsterfullerene (C₆₀) spurred a new era in carbon chemistry, leading to the exploration of its various fragments, known as "buckybowls." this compound, derived from the Hindi and Sanskrit word for "sunflower," is a prominent member of this class of molecules.[1] Its structure consists of a central benzene ring surrounded by an alternating sequence of three benzene and three cyclopentadiene rings.[1] This arrangement induces a distinct bowl-shaped geometry, which is a key determinant of its unique properties.
The presence of three sp³-hybridized benzylic methylene bridges distinguishes this compound from corannulene, another well-studied buckybowl. These benzylic positions offer reactive sites for chemical modification, allowing for the synthesis of a diverse library of this compound derivatives with tailored properties.[2][3] This versatility has opened avenues for exploring this compound-based compounds in materials science and, more recently, in the field of drug development.[4][5]
This guide aims to provide a comprehensive technical resource for researchers interested in this compound. It covers the foundational aspects of its synthesis and properties, details key experimental methodologies, and summarizes relevant quantitative data to facilitate comparative analysis.
Synthesis of this compound
The first practical synthesis of this compound was reported by Sakurai, Daiko, and Hirao in 2003, starting from the readily available and inexpensive norbornadiene.[2] This non-pyrolytic approach involves a three-step process, which has become the foundation for many subsequent syntheses of this compound and its derivatives.
Overall Synthetic Workflow
The synthesis of this compound from norbornadiene can be visualized as a three-stage process: trimerization of a norbornadiene derivative, tandem metathesis to form the hexahydrothis compound core, and subsequent oxidation to yield this compound.
Figure 1: Overall workflow for the synthesis of this compound from norbornadiene.
Detailed Experimental Protocol for this compound Synthesis
This protocol is a composite of the originally reported method by Hirao and co-workers and subsequent elaborations found in the literature.[2][6][7]
Step 1: Synthesis of syn-Benzotris(norbornadiene)
-
Preparation of the Stannane Intermediate:
-
To a solution of norbornadiene in anhydrous THF at -78 °C, add n-butyllithium and potassium t-butoxide.
-
Stir the mixture at -45 °C for 1 hour.
-
Add 1,2-dibromoethane and continue stirring for 2 hours.
-
Warm the reaction mixture to room temperature and add tributyltin chloride.
-
Stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude stannane derivative.
-
-
Ullmann Coupling:
-
Dissolve the crude stannane derivative in a suitable solvent.
-
Add a copper(I) thiophene-2-carboxylate (CuTC) catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to isolate syn-benzotris(norbornadiene). A mixture of syn and anti isomers is typically obtained, with the syn isomer being the desired product for the next step.[2]
-
Step 2: Synthesis of Hexahydrothis compound
-
Tandem Metathesis:
-
Dissolve syn-benzotris(norbornadiene) in anhydrous toluene in a flask equipped with a balloon of ethylene gas.
-
Cool the solution to 0 °C and add Grubbs' first-generation catalyst (Cl₂(PCy₃)₂Ru=CHPh) (approximately 10 mol%).[8][9]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under an ethylene atmosphere.[2]
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to afford hexahydrothis compound as a white solid.
-
Step 3: Synthesis of this compound
-
Oxidation:
-
Dissolve hexahydrothis compound in toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in excess (typically 6-8 equivalents).
-
Reflux the reaction mixture at 110 °C for 3 hours.[2]
-
Monitor the reaction by TLC for the formation of the product.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated hydroquinone.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield this compound as a pale yellow solid.
-
Physicochemical Properties of this compound
The unique bowl-shaped structure of this compound gives rise to a distinct set of physical and chemical properties. A summary of key quantitative data is presented in Table 1.
Table 1: Quantitative Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Structural Parameters | ||
| Bowl Depth | 1.18 Å (118 pm) | [1] |
| Pyramidalization Angle (hub carbons) | 9° | [1] |
| Bond Lengths (C-C) | 1.381 Å to 1.431 Å | [1] |
| Dynamic Properties | ||
| Bowl-to-Bowl Inversion Barrier | 19.6 kcal/mol (82 kJ/mol) at 140 °C | [1] |
| 19.7–20.4 kcal mol⁻¹ (solvent dependent) | [10] | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (s, 6H), 3.75 (s, 6H) | [11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 133.0, 122.9, 44.9 | [11] |
| UV-vis (acetonitrile), λ_max_ | 230 nm, 260 nm, 331 nm, 346 nm | [12] |
Key Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation and dynamic studies of this compound and its derivatives.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈, C₆D₆) in a clean, dry vial.[1][13]
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.[13][15]
-
Cap the NMR tube securely.
Two-dimensional exchange spectroscopy (2D-EXSY) is used to measure the rate of bowl-to-bowl inversion.
-
Sample Preparation: Prepare a sample of the this compound derivative (typically 20 mM concentration) in a suitable deuterated solvent (e.g., 1,4-dioxane-d₈, toluene-d₈) in a J-Young NMR tube.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz).
-
Parameter Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts of the exchanging protons.
-
Measure the longitudinal relaxation time (T₁) of the exchanging protons using an inversion-recovery pulse sequence.
-
Set up a 2D-EXSY (or NOESY) experiment. Typical parameters include:
-
Spectral width: ~8 ppm
-
Acquisition time (t₂): ~0.2 s with 1024 data points
-
Number of increments (t₁): 512
-
Number of scans per increment: 16
-
Mixing time (t_mix_): This is a crucial parameter and should be on the order of T₁. A series of experiments with varying mixing times may be necessary to optimize the cross-peak intensity.[16]
-
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Integrate the diagonal and cross-peaks.
-
The rate constant (k) for the exchange process can be calculated from the peak intensities and the mixing time.
-
The Gibbs free energy of activation (ΔG‡) for the bowl-to-bowl inversion can then be determined using the Eyring equation.[16]
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound and its derivatives in the solid state.
-
Crystal Growth: Grow single crystals of the this compound compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using least-squares methods.
-
The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing.
-
Computational Studies using Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting and understanding the geometric, electronic, and dynamic properties of this compound and its derivatives.
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Geometry Optimization: Optimize the molecular structure of this compound or its derivative. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d,p) or larger.[17][18]
-
Frequency Calculations: Perform frequency calculations on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermochemical data.
-
Transition State Search: To calculate the bowl-to-bowl inversion barrier, locate the planar transition state structure using a transition state search algorithm (e.g., QST2, QST3, or Berny optimization).
-
Frequency Calculation on Transition State: Perform a frequency calculation on the transition state geometry to confirm it is a first-order saddle point (i.e., exactly one imaginary frequency corresponding to the inversion motion).
-
Energy Calculation: The inversion barrier is the energy difference between the ground state and the transition state. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).[17]
-
Property Calculations: Other properties such as molecular orbitals (HOMO, LUMO), molecular electrostatic potential, and spectroscopic properties (e.g., IR, UV-vis via TD-DFT) can also be calculated.[4][18]
-
Figure 2: A typical workflow for DFT calculations on this compound.
This compound in Drug Development
The ability to functionalize this compound at its benzylic and peripheral positions has led to investigations into its potential biological applications. Recent studies have focused on the anticancer properties of this compound derivatives.
Anticancer Activity of this compound Derivatives
Studies have shown that certain this compound derivatives exhibit cytotoxicity against cancer cell lines. For example, some derivatives have been tested against human breast adenocarcinoma cells (MDA-MB-231).[4][5]
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The following is a general protocol for evaluating the cytotoxicity of this compound derivatives against a cancer cell line such as MDA-MB-231.
-
Cell Culture:
-
Culture MDA-MB-231 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37 °C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).
-
Figure 3: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound, as a structurally unique fragment of buckminsterfullerene, continues to be a subject of intense research. Its synthetic accessibility and the reactivity of its benzylic positions provide a platform for the development of novel functional molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers in chemistry and drug development to explore the fascinating properties and potential applications of this intriguing buckybowl. Further investigations into the biological activities of a wider range of this compound derivatives are warranted and may lead to the discovery of new therapeutic agents.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. texaschildrens.org [texaschildrens.org]
- 3. rsc.org [rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. 2D EXSY Experiment [imserc.northwestern.edu]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. electrochem.org [electrochem.org]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. japsonline.com [japsonline.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
The Synthesis of Sumanene: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanene (C₂₁H₁₂), a C₃ᵥ-symmetric "buckybowl," represents a significant milestone in the field of curved polycyclic aromatic hydrocarbons. Its unique bowl-shaped structure, a fragment of buckminsterfullerene (C₆₀), and the presence of reactive benzylic positions have made it a target of intense synthetic interest. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, detailing the seminal unsuccessful attempts and the ultimate breakthrough synthesis. It offers a comprehensive overview of the experimental protocols, quantitative data, and reaction pathways, serving as a valuable resource for researchers in organic synthesis, materials science, and drug development.
Introduction: The Allure of a Buckybowl
This compound, derived from the Hindi and Sanskrit word "suman" meaning sunflower, is a polycyclic aromatic hydrocarbon composed of a central benzene ring fused with alternating benzene and cyclopentadiene rings.[1] Its bowl-shaped geometry and the presence of three benzylic sp³-hybridized carbon atoms distinguish it from the more extensively studied corannulene, another C₆₀ fragment.[2] These structural features impart unique electronic and physical properties, including a significant bowl-to-bowl inversion barrier and the potential for functionalization at both the benzylic and aromatic positions, making it an attractive scaffold for the development of novel materials and therapeutic agents.[3]
Early Attempts: The Challenge of Closing the Bowl
The first documented attempt to synthesize this compound was reported by Mehta and Shah in 1993.[4] Their strategy was based on the cyclodehydrogenation of a pre-assembled planar precursor, 1,5,9-trimethyltriphenylene.
Mehta's Synthetic Approach (1993)
The synthetic strategy initiated with the preparation of 1,5,9-trimethyltriphenylene from 1,3,5-tris(bromomethyl)benzene. The key final step involved an attempt to form the three five-membered rings through flash vacuum pyrolysis (FVP). However, this high-temperature approach did not yield the desired this compound. Instead, it resulted in the formation of mono- and di-bridged products, indicating the extreme strain involved in forming the bowl-shaped structure from a planar precursor under these conditions.[1][4]
Experimental Protocol: Mehta's Attempted Cyclodehydrogenation
Detailed experimental protocols from Mehta's 1993 publication are summarized below.
| Step | Reaction | Reagents and Conditions | Observations |
| 1 | Synthesis of 1,5,9-trimethyltriphenylene | From 1,3,5-tris(bromomethyl)benzene | Precursor for cyclodehydrogenation |
| 2 | Attempted Cyclodehydrogenation | Flash Vacuum Pyrolysis (FVP) | Did not yield this compound; formation of mono- and di-bridged products |
The inability to achieve the final cyclization highlighted the significant energetic barrier to forming the strained, non-planar this compound skeleton from a flat aromatic precursor via pyrolysis.
The Breakthrough: Sakurai and Hirao's Successful Synthesis (2003)
A decade after Mehta's report, a landmark achievement in the field was the first successful synthesis of this compound by Sakurai, Hirao, and Daiko in 2003.[2] Their elegant and non-pyrolytic approach involved the construction of a three-dimensional precursor that already possessed the necessary topology, which was then aromatized in the final step.
The Sakurai-Hirao Synthetic Pathway
This groundbreaking synthesis starts from the readily available norbornadiene and proceeds through a series of key transformations:
-
Trimerization of Norbornadiene: An organocopper-mediated cyclotrimerization of a norbornadiene-derived stannane affords a mixture of syn- and anti-benzotris(norbornadiene)s.
-
Tandem Ring-Opening/Ring-Closing Metathesis (ROM/RCM): The syn-isomer of benzotris(norbornadiene) is subjected to a ruthenium-catalyzed tandem ROM/RCM reaction using Grubbs' first-generation catalyst to yield hexahydrothis compound.
-
Oxidative Aromatization: The final step involves the dehydrogenation of hexahydrothis compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish this compound.[2][5]
dot digraph "Sakurai_and_Hirao_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Norbornadiene [label="Norbornadiene", fillcolor="#F1F3F4"]; Stannane [label="Norbornadiene-derived\nTributylstannane", fillcolor="#F1F3F4"]; Benzotrisnorbornadiene [label="syn- and anti-\nBenzotris(norbornadiene)", fillcolor="#F1F3F4"]; Hexahydrothis compound [label="Hexahydrothis compound", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#FBBC05"];
// Edges Norbornadiene -> Stannane [label="1. n-BuLi, K-O-t-Bu, BrCH₂CH₂Br\n2. Bu₃SnCl"]; Stannane -> Benzotrisnorbornadiene [label="Cu(2-thiophenecarboxylate)₂"]; Benzotrisnorbornadiene -> Hexahydrothis compound [label="Grubbs' Catalyst (1st gen.)\nCH₂=CH₂ (ethylene)"]; Hexahydrothis compound -> this compound [label="DDQ, Toluene, 110 °C"]; } digraph "Sakurai_and_Hirao_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Norbornadiene [label="Norbornadiene", fillcolor="#F1F3F4"]; Stannane [label="Norbornadiene-derived\nTributylstannane", fillcolor="#F1F3F4"]; Benzotrisnorbornadiene [label="syn- and anti-\nBenzotris(norbornadiene)", fillcolor="#F1F3F4"]; Hexahydrothis compound [label="Hexahydrothis compound", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#FBBC05"];
// Edges Norbornadiene -> Stannane [label="1. n-BuLi, K-O-t-Bu, BrCH₂CH₂Br\n2. Bu₃SnCl"]; Stannane -> Benzotrisnorbornadiene [label="Cu(2-thiophenecarboxylate)₂"]; Benzotrisnorbornadiene -> Hexahydrothis compound [label="Grubbs' Catalyst (1st gen.)\nCH₂=CH₂ (ethylene)"]; Hexahydrothis compound -> this compound [label="DDQ, Toluene, 110 °C"]; }
Figure 1: The successful synthetic pathway to this compound developed by Sakurai and Hirao.
Experimental Protocols and Quantitative Data
The following tables provide a detailed summary of the experimental protocols and quantitative data for the first successful synthesis of this compound.[5]
Table 1: Experimental Protocols for the Synthesis of this compound
| Step | Reaction | Reagents and Conditions |
| 1 | Synthesis of Tributyl(norbornadien-2-yl)stannane | Norbornadiene, n-butyllithium, potassium tert-butoxide, 1,2-dibromoethane, tributyltin chloride in THF at -78 °C to room temperature for 17 h. |
| 2 | Synthesis of syn- and anti-Benzotris(norbornadiene) | Tributyl(norbornadien-2-yl)stannane, copper(II) 2-thiophenecarboxylate in NMP at -78 °C to room temperature for 13 h. |
| 3 | Synthesis of Hexahydrothis compound | syn-Benzotris(norbornadiene), Grubbs' catalyst (1st generation), ethylene gas in toluene at room temperature for 24 h. |
| 4 | Synthesis of this compound | Hexahydrothis compound, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene, reflux for 3 h. |
Table 2: Quantitative Data for the Synthesis of this compound
| Step | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1 | Tributyl(norbornadien-2-yl)stannane | 74 | Complex multiplet | Not reported | Not reported |
| 2 | syn-Benzotris(norbornadiene) | 16 | 6.84 (t, 6H), 3.52 (s, 6H), 2.01 (s, 6H), 1.63 (s, 6H) | 143.2, 142.9, 72.1, 48.9, 44.2 | 276 (M⁺) |
| 2 | anti-Benzotris(norbornadiene) | 47 | Not reported | Not reported | 276 (M⁺) |
| 3 | Hexahydrothis compound | 30 | 2.94 (s, 12H), 1.45 (s, 12H) | 137.9, 42.1, 29.7 | 276 (M⁺) |
| 4 | This compound | 70 | 7.10 (s, 6H), 4.70 (brs, 3H), 3.40 (brs, 3H) | 148.9, 148.8, 123.3, 41.4 | 264 (M⁺) |
Alternative Synthetic Approaches
Following the initial breakthrough, several other synthetic routes to this compound and its derivatives have been developed. These alternative methods aim to improve the overall yield, reduce the number of steps, or provide access to functionalized this compound derivatives. One notable approach involves the use of a palladium-catalyzed annulation strategy.
dot digraph "Alternative_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Precursor [label="Functionalized\nAromatic Precursor", fillcolor="#F1F3F4"]; PalladiumCatalysis [label="Palladium-Catalyzed\nAnnulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functionalizedthis compound [label="Functionalized\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Precursor -> PalladiumCatalysis [label="Pd Catalyst, Ligand, Base"]; PalladiumCatalysis -> Functionalizedthis compound; } digraph "Alternative_Sumanene_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Precursor [label="Functionalized\nAromatic Precursor", fillcolor="#F1F3F4"]; PalladiumCatalysis [label="Palladium-Catalyzed\nAnnulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Functionalizedthis compound [label="Functionalized\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Precursor -> PalladiumCatalysis [label="Pd Catalyst, Ligand, Base"]; PalladiumCatalysis -> Functionalizedthis compound; }
Figure 2: A generalized workflow for alternative palladium-catalyzed this compound syntheses.
Conclusion
The journey to the synthesis of this compound is a testament to the ingenuity and perseverance of organic chemists. From the early, unsuccessful attempts using high-temperature pyrolysis to the elegant, topology-guided approach of Sakurai and Hirao, the history of this compound synthesis is a rich narrative of strategic molecular design. The successful synthesis has opened the door to a new class of curved aromatic molecules with potential applications in materials science, supramolecular chemistry, and medicine. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to build upon this foundational work and explore the exciting chemistry of this compound and its derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of Sumanene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of sumanene and its derivatives. This compound, a buckybowl molecule, is a fragment of fullerene and has garnered significant attention due to its unique bowl-shaped structure, which imparts distinct chemical and physical characteristics.[1][2][3] These properties, including its electronic and optical behavior, make it a promising candidate for applications in materials science, sensor technology, and drug delivery.[1][2][4][5] The ability to functionalize this compound at both its benzylic and aromatic positions allows for the fine-tuning of its properties for specific applications.[1][3]
Synthesis and Functionalization
The synthetic routes to this compound and its derivatives are crucial for exploring their properties and applications. The first successful synthesis of this compound was reported in 2003.[6] Since then, various methods have been developed for its functionalization.
Functionalization Strategies:
-
Benzylic Positions: The three sp³-hybridized benzylic carbons are a key feature of this compound, allowing for a range of chemical modifications that are not possible with corannulene.[3]
-
Aromatic Positions: Functionalization at the aromatic positions can be achieved through electrophilic aromatic substitution and cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions.[1][4] This allows for the introduction of various functional groups, including nitro, formyl, acetyl, iodo, bromo, and ethynyl groups.[4]
The following diagram illustrates a general workflow for the synthesis and functionalization of this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Physicochemical Properties
The unique bowl-shaped structure of this compound leads to interesting physicochemical properties that can be tuned through functionalization.
2.1. Spectroscopic Properties
The electronic and photophysical properties of this compound derivatives are of significant interest.
-
UV-Vis Absorption: Unmodified this compound exhibits an absorption maximum at 278 nm.[4] Functionalization can lead to a red-shift in the absorption maxima due to extended π-conjugation. For instance, monoferrocenylsumanenes show absorption maxima at 289–290 nm and 330–334 nm.[4]
-
Fluorescence Emission: The emission spectra of this compound derivatives are also influenced by their functionalization. For example, hydroxysumanenone and methoxysumanenone, functionalized at the internal carbon, exhibit emission maxima at 560 nm and 530 nm, respectively.[7]
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Reference |
| This compound | 278 | - | [4] |
| Monoferrocenylthis compound 7 | 289, 330 | - | [4] |
| Monoferrocenylthis compound 8 | 290, 334 | - | [4] |
| Hydroxysumanenone | 260 | 560 | [7] |
| Methoxysumanenone | 260 | 530 | [7] |
2.2. Electrochemical Properties
The electrochemical behavior of this compound derivatives is important for their application in electronic devices and sensors. Cyclic voltammetry is a common technique used to study their redox properties.
-
Redox Potentials: Ferrocene-functionalized sumanenes exhibit characteristic redox signals for the ferrocene moiety.[4] These derivatives have been used in the development of electrochemical sensors for cations like cesium, with detection limits in the nanomolar range.[4]
Table 2: Electrochemical Data for Selected this compound Derivatives
| Derivative | Redox Event | Potential (V) | Application | Reference |
| Monoferrocenylsumanenes | Ferrocene oxidation | - | Cesium cation sensing | [4] |
2.3. Solubility and Self-Assembly
The solubility and self-assembly characteristics of this compound derivatives are critical for their processing and application in materials science and drug delivery.
-
Solubility: While pristine this compound has poor solubility in many common solvents, functionalization can improve this. The first water-soluble this compound derivatives were recently reported, with solubilities ranging from 46 to 820 μM.[8]
-
Self-Assembly: this compound and its derivatives can form supramolecular polymers and columnar structures in the crystalline state.[9][10] This self-assembly is driven by π-π stacking interactions and is influenced by the bowl shape of the molecule.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of this compound derivatives.
3.1. Synthesis of a this compound Derivative (Illustrative Example)
The synthesis of functionalized sumanenes often involves multi-step procedures. For example, the synthesis of monoferrocenylsumanenes can be achieved through Sonogashira cross-coupling or click chemistry reactions.[4]
3.2. Characterization Techniques
A variety of analytical techniques are employed to characterize this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of new derivatives.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
-
UV-Vis Spectroscopy: Used to study the electronic absorption properties. A solution of the this compound derivative is prepared in a suitable solvent (e.g., acetonitrile), and the absorption spectrum is recorded.[7]
-
Fluorescence Spectroscopy: To measure the emission properties, the sample is excited at its absorption maximum, and the emission spectrum is recorded.[7]
-
Cyclic Voltammetry (CV): Performed in a three-electrode cell containing a solution of the this compound derivative and a supporting electrolyte. The potential is swept, and the resulting current is measured to determine the redox potentials.[4]
The following diagram illustrates a typical experimental workflow for characterizing a new this compound derivative.
Caption: Experimental workflow for characterization.
Applications in Research and Drug Development
The tunable physicochemical properties of this compound derivatives make them attractive for various applications.
-
Sensors: this compound-based receptors have shown high selectivity and sensitivity for the detection of cations, such as cesium.[4]
-
Materials Science: Their ability to form ordered structures makes them suitable for the development of organic electronic materials.[11][12] Theoretical studies suggest that certain derivatives could be promising for electron transport.[11]
-
Drug Delivery: The unique bowl-shaped cavity of this compound has been explored for hosting drug molecules.[5] The development of water-soluble derivatives opens up possibilities for biological applications.[13] Recent computational studies have investigated this compound as a potential delivery system for drugs like 5-fluorouracil.[5]
The interaction between a this compound derivative and a target analyte, such as a cation or a drug molecule, is fundamental to its application in sensing and drug delivery.
Caption: Analyte interaction with a this compound derivative.
This guide provides a foundational understanding of the physicochemical properties of this compound derivatives. The ongoing research in this field continues to unveil new derivatives with tailored properties, expanding their potential applications in science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A synthesis of this compound, a fullerene fragment - ProQuest [proquest.com]
- 7. This compound derivatives functionalized at the internal carbon - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08970D [pubs.rsc.org]
- 8. Structure-Dependent Water Solubility and Receptor Properties of C3‑Symmetric Dendrimers Bearing this compound or Triphenylene Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-stacked supramolecular polymers. Dynamic, solvation-directed control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Unraveling the substituent impact of fluorinated & oxidized this compound derivatives on stacking interactions and charge transport - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Unraveling the substituent impact of fluorinated & oxidized this compound derivatives on stacking interactions and charge transport - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The C3v Symmetric Structure of Sumanene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Sumanene (C₂₁H₁₂), a name derived from the Hindi and Sanskrit word for "sunflower," is a fascinating polycyclic aromatic hydrocarbon that has garnered significant scientific interest.[1] Its unique bowl-shaped structure, which can be viewed as a fragment of buckminsterfullerene (C₆₀), and its inherent C3v symmetry bestow upon it a range of intriguing chemical and physical properties.[1][2][3] This guide provides a comprehensive technical overview of the C3v symmetric structure of this compound, including its synthesis, structural parameters, dynamic behavior, and the experimental and computational methods used for its characterization.
Molecular Architecture and C3v Symmetry
This compound's defining feature is its non-planar, bowl-shaped geometry. The molecule consists of a central benzene ring fused to three alternating benzene and three cyclopentadiene rings, creating a C3v point group symmetry.[2][3] This symmetry is characterized by a principal three-fold rotation axis (C₃) passing through the center of the central benzene ring and three vertical mirror planes (σᵥ) that each bisect a cyclopentadiene ring and the opposite benzene ring. The presence of three sp³-hybridized benzylic methylene bridges is a key structural characteristic that distinguishes this compound from corannulene, another well-studied buckybowl.[3]
The C3v symmetry profoundly influences this compound's properties. The molecule possesses a significant dipole moment and exhibits unique packing behavior in the solid state, often forming one-dimensional columnar structures.[4] This arrangement is of interest for the development of novel electronic materials.
Quantitative Structural Parameters
The precise geometry of the this compound bowl has been determined through a combination of X-ray crystallography and computational studies. Key structural parameters are summarized in the table below.
| Parameter | Value | Method | Reference |
| Bowl Depth | 1.11 Å | X-ray Crystallography | [4] |
| Bond Lengths (alternation) | 1.381 Å to 1.431 Å | X-ray Crystallography | |
| Pyramidalization Angle (hub C) | ~9° | X-ray Crystallography |
Dynamic Behavior: Bowl-to-Bowl Inversion
Despite its seemingly rigid structure, this compound undergoes a dynamic process known as bowl-to-bowl inversion, where the concave face of the molecule inverts to a convex face and vice-versa. This process is significantly slower than that observed for corannulene, a consequence of this compound's deeper bowl.[5] The energy barrier for this inversion has been determined experimentally and computationally.
| Parameter | Value | Method | Reference |
| Inversion Barrier (ΔG‡) | 19.7–20.4 kcal/mol | 2D-EXSY NMR | [5] |
| Inversion Barrier (calculated) | ~19 kcal/mol | DFT |
The solvent has been shown to have an effect on the rate of bowl-to-bowl inversion.[5]
Experimental Protocols
Synthesis of this compound from Norbornadiene
The first practical synthesis of this compound was achieved by Sakurai, Hirao, and Daiko in 2003, starting from the readily available norbornadiene.[2] The synthetic pathway is outlined below.
Diagram of the Synthesis of this compound
Caption: Synthetic route to this compound from norbornadiene.
Step-by-Step Protocol:
-
Synthesis of the Tributyltin Derivative: Norbornadiene is converted to a stannane derivative through the action of n-butyllithium and 1,2-dibromoethane, followed by quenching with tributyltin chloride.[2]
-
Ullmann Reaction: The tributyltin derivative undergoes an Ullmann reaction catalyzed by a copper(I) thiophene-2-carboxylate (CuTC) complex to form the central benzene core, yielding syn-benzotris(norbornadiene).[2]
-
Ring-Opening/Ring-Closing Metathesis (ROM-RCM): The syn-benzotris(norbornadiene) is treated with a Grubbs' catalyst to induce a tandem ring-opening and ring-closing metathesis, which rearranges the methylene bridges to form hexahydrothis compound.[2]
-
Oxidation: The final step involves the oxidation of hexahydrothis compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the fully aromatic this compound.[2]
Purification: The final product is typically purified by column chromatography on silica gel.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of this compound and for studying its dynamic properties.
1D NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in a 5 mm NMR tube.
-
¹H NMR: The ¹H NMR spectrum of this compound is simple due to its C3v symmetry, showing two signals corresponding to the aromatic protons and the benzylic protons.
-
¹³C NMR: The ¹³C NMR spectrum will also reflect the high symmetry of the molecule.
2D Exchange Spectroscopy (EXSY) for Inversion Barrier Determination:
-
Sample Preparation: Prepare a 20 mM solution of this compound in a suitable deuterated solvent (e.g., 1,4-dioxane-d₈, benzene-d₆, toluene-d₈).[5]
-
Acquisition Parameters:
-
A 2D NOESY pulse sequence is used.
-
The spectral width is typically set to around 8 ppm.[5]
-
The acquisition time in the t₂ dimension is approximately 0.213 s with 1024 data points.[5]
-
512 increments are collected in the t₁ dimension.[5]
-
A key parameter is the mixing time (tm), which is varied to observe the chemical exchange. The optimal mixing time is determined experimentally.[5]
-
The longitudinal relaxation time (T₁) of the exchanging protons should be measured using an inversion-recovery experiment to help optimize the recycle delay.
-
-
Data Analysis: The rate constant for the bowl-to-bowl inversion is determined by integrating the cross-peaks and diagonal peaks in the 2D EXSY spectrum. The activation energy (ΔG‡) is then calculated using the Eyring equation.[5]
Diagram of Bowl-to-Bowl Inversion
Caption: Energy profile of this compound bowl-to-bowl inversion.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the bowl-shaped structure of this compound and allows for the precise measurement of bond lengths, bond angles, and the bowl depth.
Protocol for Growing Single Crystals:
-
Purification: The starting material must be of high purity. Recrystallization or sublimation can be used for final purification.
-
Solvent Selection: this compound can be crystallized from a variety of organic solvents. Slow evaporation of a solution in a solvent in which this compound is sparingly soluble is a common method. Solvents such as dichloromethane, acetone, and DMF have been used.
-
Crystallization Method (Slow Evaporation):
-
Prepare a nearly saturated solution of this compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K or 153 K) to minimize thermal vibrations.[6]
-
The structure is solved using direct methods and refined to obtain the final atomic coordinates and structural parameters.
-
Computational Analysis of C3v Symmetry
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the structure, stability, and properties of this compound.
Workflow for Computational Analysis
Caption: Computational workflow for analyzing this compound's structure.
Step-by-Step Protocol:
-
Structure Building: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common computational method is DFT with a functional like B3LYP and a basis set such as 6-31G*. This process minimizes the forces on each atom.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Symmetry Analysis: The point group of the optimized structure is determined to confirm the C3v symmetry.
-
Property Calculation: Once the C3v symmetric structure is confirmed, various properties can be calculated, including the bowl-to-bowl inversion barrier (by locating the planar transition state), NMR chemical shifts, and vibrational spectra.
Conclusion
The C3v symmetric structure of this compound is a captivating example of a non-planar aromatic system with unique properties. Its synthesis has been well-established, and its structural and dynamic characteristics have been thoroughly investigated through a combination of experimental techniques and computational methods. The detailed understanding of this compound's C3v symmetry and its consequences provides a foundation for the design and synthesis of novel functional materials with potential applications in electronics, materials science, and supramolecular chemistry. The protocols outlined in this guide offer a comprehensive resource for researchers and professionals seeking to work with and understand this remarkable molecule.
References
- 1. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic analysis of sumanene (NMR, IR, UV-Vis).
Introduction: Sumanene (C₂₁H₁₂) is a captivating polycyclic aromatic hydrocarbon belonging to the "buckybowl" family, representing a C₃ᵥ-symmetric fragment of buckminsterfullerene (C₆₀). Its unique bowl-shaped structure, featuring a central benzene ring fused to three benzene and three cyclopentadiene rings, imparts distinct chemical and physical properties. The presence of both sp²-hybridized aromatic carbons and sp³-hybridized benzylic carbons makes it a fascinating subject for spectroscopic investigation and a versatile building block in materials science. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic analysis of this compound, complete with experimental protocols and data summaries for researchers in chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about its carbon and hydrogen framework. The inherent C₃ᵥ symmetry of the this compound molecule simplifies its NMR spectra, leading to a smaller number of unique signals than would be expected for a non-symmetrical isomer. This symmetry means there are only four unique proton environments and seven unique carbon environments in the molecule.
Data Presentation: NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts for unsubstituted this compound, which are crucial for its structural verification.
| Nucleus | Signal Type | Chemical Shift (δ) in CDCl₃ [ppm] | Assignment |
| ¹H NMR | Singlet | 7.28 | Aromatic H (Hub) |
| Singlet | 3.86 | Benzylic CH₂ | |
| ¹³C NMR | Signal | 146.0 | Spoke C (quaternary) |
| Signal | 137.9 | Hub C (quaternary) | |
| Signal | 130.9 | Rim C (quaternary) | |
| Signal | 128.9 | Spoke C-H | |
| Signal | 36.9 | Benzylic CH₂ |
Note: The specific assignments of quaternary carbons can be complex and may rely on advanced 2D NMR techniques or computational predictions. The data presented is a consensus from typical characterizations.
Experimental Protocol: NMR Spectroscopy
This protocol outlines a general procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of a this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 0 to 160 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm.[1]
-
Calibrate the ¹³C spectrum by setting the TMS signal to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.[1]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the this compound molecule. It is particularly useful for identifying the characteristic C-H stretching vibrations of both the aromatic and benzylic positions, as well as the C-C skeletal vibrations that define its unique bowl structure.
Data Presentation: Characteristic IR Absorption Bands
The table below lists the key IR absorption bands for neutral this compound, measured in the gas phase. These frequencies correspond to specific molecular vibrations.
| Frequency (cm⁻¹) (Gas Phase) | Vibrational Mode Assignment | Intensity |
| ~3050 | Aromatic C-H Stretch | Medium |
| ~2925 | Benzylic (sp³) C-H Stretch | Medium |
| 1436 - 1600 | Aromatic C=C Skeletal Vibrations | Strong |
| 850 - 1300 | C-H In-Plane Bending | Medium-Weak |
Data sourced from gas-phase IR absorption spectra of jet-cooled neutral this compound.[2]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry ~1-2 mg of this compound and ~100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.
-
Grind the KBr to a very fine powder using an agate mortar and pestle.
-
Add the this compound sample to the KBr powder and continue grinding until the mixture is homogeneous.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the electronic transitions within its π-conjugated system. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Data Presentation: UV-Vis Absorption Maxima
The electronic absorption spectrum of this compound is characterized by distinct peaks corresponding to π → π* transitions.
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |
| Dichloromethane (CH₂Cl₂) | ~278 | Not specified in sources |
| Dichloromethane (CH₂Cl₂) | ~351 | Not specified in sources |
The absorption maximum can exhibit slight shifts depending on the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., dichloromethane, hexane, or THF) of a known concentration (e.g., 1.0 x 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions (e.g., 1.0 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.
-
Select a spectral range, for example, 200 to 600 nm.
-
-
Spectral Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the blank cuvette in the spectrophotometer and record a baseline correction or auto-zero the instrument.
-
Rinse the sample cuvette with the this compound solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.
General Spectroscopic Characterization Workflow
Caption: A flowchart illustrating the typical experimental workflow from this compound synthesis to final analysis.
This compound Symmetry and NMR Equivalence
Caption: Logical diagram showing how C₃ᵥ symmetry reduces the number of unique signals in this compound's NMR spectra.
References
An In-depth Technical Guide to Heterosumanenes and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterosumanenes are a fascinating class of bowl-shaped polycyclic aromatic hydrocarbons (PAHs), often referred to as buckybowls, that are structural segments of fullerenes. They are derived from sumanene by the substitution of one or more carbon atoms in the aromatic framework with heteroatoms such as nitrogen, sulfur, oxygen, silicon, or phosphorus. This heteroatomic substitution profoundly influences their electronic structure, geometry, and physicochemical properties, making them promising candidates for applications in materials science, electronics, and potentially drug delivery and sensor technology. This guide provides a comprehensive overview of the synthesis, properties, and characterization of heterosumanenes, with a focus on quantitative data and detailed experimental methodologies.
Core Properties of Heterosumanenes
The introduction of heteroatoms into the this compound framework allows for the fine-tuning of its intrinsic properties, most notably the bowl depth and the energy barrier for bowl-to-bowl inversion. These parameters are critical as they dictate the molecule's ability to act as a host in supramolecular chemistry and influence its electronic and optical characteristics.
Data Presentation: Bowl Depth and Inversion Barriers
The following table summarizes theoretically calculated bowl depths and bowl-to-bowl inversion barriers for a series of trisubstituted heterosumanenes (C₁₈X₃H₆), providing a clear comparison of the effect of different heteroatoms.
| Heterothis compound (X) | Bowl Depth (Å) | Bowl-to-Bowl Inversion Barrier (kcal/mol) |
| O | --- | Very High |
| NH | --- | Very High |
| CH₂ (this compound) | 1.143 | 20.3 |
| BH | 0.914 | --- |
| S | 0.656 | 5.0 |
| PH | 0.118 | --- |
| Si | Planar | 0 |
| SiH₂ | Planar | 0 |
| AlH | Planar | 0 |
Data sourced from theoretical calculations at the B3LYP/cc-pVDZ level.[1][2] Note: For some heteroatoms, the planar structure is the minimum energy conformation, resulting in a bowl depth of zero.
The size of the heteroatom is a determining factor for the bowl depth and the rigidity of the molecule.[2] Larger heteroatoms tend to result in shallower bowls and lower inversion barriers.[1][2] For instance, trithiathis compound (3S) possesses a significantly shallower bowl and a much lower inversion barrier compared to this compound (3CH₂).[1] Conversely, incorporating smaller, more electronegative atoms like nitrogen in triazathis compound can lead to a deeper bowl structure compared to this compound due to shorter C-N bond lengths.
Synthesis of Heterosumanenes
The synthesis of heterosumanenes is a challenging yet evolving field of organic chemistry. Various strategies have been developed, often involving multi-step procedures with a key cyclization step to form the characteristic bowl structure. Below are detailed protocols for the synthesis of two prominent examples, triazathis compound and trithiathis compound.
Experimental Protocol: Synthesis of Triazathis compound
The synthesis of triazathis compound can be achieved through a multi-step process starting from readily available precursors. A key step involves a palladium-catalyzed C-N coupling reaction.
Step 1: Synthesis of the Tri-substituted Precursor
-
To a solution of 1,3,5-triaminobenzene in a suitable solvent (e.g., 1,4-dioxane), add the appropriate aryl halide.
-
Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Ph₃P), a base (e.g., Na₂CO₃), and a phase transfer catalyst (e.g., Bu₄NOAc).
-
Heat the reaction mixture at 100 °C until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the trisubstituted aromatic precursor.
Step 2: Cyclization to form the Triazathis compound Core
-
The precursor from Step 1 is subjected to an intramolecular cyclization reaction. This can be achieved under various conditions, often requiring a strong acid or a Lewis acid catalyst.
-
For example, treatment with a mixture of 12 M HCl and acetic acid at 60 °C can facilitate the initial cyclization steps.
-
A subsequent ring-closing reaction, potentially using a dehydrating agent or a coupling reagent like pentafluorophenyl diphenylphosphinate (FDPP) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), can complete the formation of the bowl-shaped structure.
-
The final product, triazathis compound, is then purified by column chromatography or recrystallization.
A schematic for the synthesis of a triazathis compound derivative is presented below:
Caption: Synthetic pathway for a triazathis compound derivative.
Experimental Protocol: Synthesis of Trithiathis compound
The synthesis of trithiathis compound often utilizes a triphenylene framework as the starting material.
Step 1: Thiolation of Triphenylene
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve triphenylene in a suitable solvent like anhydrous hexane.
-
Add TMEDA (tetramethylethylenediamine) and cool the solution.
-
Add n-butyllithium (n-BuLi) dropwise and heat the mixture to 60 °C for several hours to facilitate lithiation at the bay regions.
-
Cool the reaction mixture to -78 °C and add elemental sulfur powder in portions.
-
Allow the mixture to warm to room temperature and stir overnight.
-
The reaction is quenched with water, and the product, a trithiolated triphenylene derivative, is extracted and purified.
Step 2: Intramolecular Cyclodehydrogenation
-
The purified trithiolated precursor is mixed with fine copper powder.
-
The mixture is heated to a high temperature (e.g., 200 °C) under vacuum for a few hours.
-
This high-temperature reaction promotes the intramolecular C-S bond formation and extrusion of hydrogen, leading to the formation of the three thiophene rings and the bowl-shaped trithiathis compound.
-
The crude product is cooled and then purified by sublimation or column chromatography to yield pure trithiathis compound.
Caption: Synthesis of trithiathis compound from a triphenylene precursor.
Spectroscopic Properties
The unique electronic and structural features of heterosumanenes give rise to distinct spectroscopic signatures.
-
UV-Vis Spectroscopy: Heterosumanenes typically exhibit multiple absorption bands in the UV-Vis region. The positions and intensities of these bands are sensitive to the nature of the heteroatom and the extent of π-conjugation. For instance, trithiathis compound and triselenathis compound show an additional broad absorption band at longer wavelengths (370–420 nm) compared to their triphenylene precursors, which is attributed to the n–π transition involving the lone pairs of the heteroatoms.
-
Fluorescence Spectroscopy: Many heterothis compound derivatives are fluorescent. The emission wavelength and quantum yield are highly dependent on the heteroatom, substituents, and the solvent environment. The introduction of heteroatoms can significantly modulate the fluorescence properties, offering a pathway to design novel fluorophores for various applications.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of heterosumanenes. The chemical shifts of the protons and carbons provide detailed information about the electronic environment and the geometry of the bowl. For example, in the ¹H NMR spectrum of this compound, the protons on the convex face are shielded and appear at a higher field compared to those on the concave face. The symmetry of the molecule is also readily apparent from the number of distinct signals in the NMR spectrum. Solid-state ¹³C NMR can provide further insights into the molecular conformation and packing in the solid state.[1][3]
Logical Relationships and Future Outlook
The properties of heterosumanenes are intrinsically linked to the nature of the incorporated heteroatoms. A logical workflow for exploring and designing new heterosumanenes is depicted below.
Caption: Workflow for the development of novel heterosumanenes.
The field of heterosumanenes continues to expand, driven by the quest for novel materials with tailored properties. Future research will likely focus on the development of more efficient and scalable synthetic routes, the exploration of a wider range of heteroatoms, and the investigation of their applications in areas such as organic electronics, catalysis, and biomedicine. The unique host-guest chemistry enabled by their bowl-shaped architecture also presents exciting opportunities for the development of sophisticated molecular recognition systems.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Packing and Solid-State Structure of Sumanene
This compound (C₂₁H₁₂), a C₃ᵥ-symmetric "buckybowl," represents a significant fragment of buckminsterfullerene (C₆₀). Its unique bowl-shaped, π-conjugated architecture and the presence of reactive benzylic positions make it a molecule of intense scientific interest. Beyond its molecular properties, the solid-state arrangement of this compound dictates its bulk physical characteristics, such as charge carrier mobility and dielectric response, which are critical for its application in novel electronic materials and advanced molecular systems. This guide provides a detailed examination of the crystal packing and solid-state structure of pristine this compound and its derivatives, summarizing key crystallographic data and the experimental protocols used for their determination.
Solid-State Structure and Crystal Packing of this compound
In the solid state, this compound molecules self-assemble into a highly ordered, one-dimensional columnar structure.[1][2] This packing is primarily driven by a combination of shape-induced concave-convex alignment and specific intermolecular forces.
Columnar Packing Motif
The defining feature of the this compound crystal structure is the formation of infinite columns where the bowl-shaped molecules stack on top of one another.[1] This stacking occurs in a characteristic concave-to-convex fashion, maximizing van der Waals contacts. Unlike some planar polycyclic aromatic hydrocarbons, the packing in pristine this compound is not perfectly eclipsed; there is a degree of twisting and slipping between adjacent molecules in the column.[3] This arrangement is in contrast to derivatives like sumanenetrione, which exhibit a more ideal eclipsed columnar packing without significant twisting.[3]
Dominant Intermolecular Interactions
Theoretical and experimental studies have revealed that the crystal packing of this compound is not primarily governed by traditional π-π stacking interactions between the central aromatic rings. Instead, the dominant cohesive forces are weak inter- and intra-columnar C-H···π interactions. These interactions occur between the benzylic C-H bonds of one molecule and the electron-rich π-surface of a neighboring molecule. High-resolution X-ray diffraction data have identified close C···C approaches of approximately 3.4 Å within these columnar stacks, indicative of significant intermolecular engagement.[4]
Crystallographic Data
Single-crystal X-ray diffraction (SC-XRD) provides the definitive data for understanding the solid-state structure. This compound and many of its derivatives are found to be isostructural, crystallizing in the trigonal system.[3]
Table 1: Crystallographic Data for Pristine this compound
| Parameter | Value |
| Chemical Formula | C₂₁H₁₂ |
| Formula Weight | 264.31 g/mol |
| Crystal System | Trigonal |
| Space Group | R-3c |
| a, b (Å) | 21.051 |
| c (Å) | 10.842 |
| α, β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 4160.8 |
| Z (molecules/unit cell) | 18 |
| Temperature (K) | 100 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Calculated Density (g/cm³) | 1.265 |
Data sourced from high-resolution X-ray diffraction experiments conducted at 100 K.[4]
Co-crystals and Structural Tuning
The solid-state structure of this compound can be systematically modified through co-crystallization. A notable example is the co-crystallization of this compound (Sum) with 1,1-difluorothis compound (F₂-Sum).[5][6] This approach allows for the fine-tuning of intermolecular interactions and, consequently, the bulk physical properties like dielectric response, without altering the fundamental columnar packing motif.[5]
Table 2: Crystallographic Data for this compound/F₂-Sumanene Co-crystals
| Parameter | Sum:F₂-Sum (3:1) | Sum:F₂-Sum (1:1) | Sum:F₂-Sum (1:3) |
| Crystal System | Trigonal | Trigonal | Trigonal |
| Space Group | R-3c | R-3c | R-3c |
| a, b (Å) | 21.062(3) | 21.113(3) | 21.171(3) |
| c (Å) | 10.864(2) | 10.908(2) | 10.957(2) |
| Volume (ų) | 4177.3(1) | 4211.7(1) | 4250.1(1) |
| Temperature (K) | 100 | 100 | 100 |
Data extracted from the supplementary information of Li et al., Chem. Commun., 2022, 58, 8950.[5]
Experimental Protocols
Synthesis of this compound
The first practical and widely adopted synthesis of this compound was reported by Sakurai and Hirao.[7] The multi-step process begins with commercially available norbornadiene.
-
Trimerization: Norbornadiene undergoes an organocopper-mediated cyclization to yield syn- and anti-benzotris(norbornadienes).
-
Metathesis: The key step involves a tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) of the syn-isomer. This is achieved using a Grubbs' first-generation catalyst ([P(C₆H₁₁)₃]₂RuCl₂=CHPh) under an ethylene atmosphere to produce hexahydrothis compound.[2]
-
Aromatization: The final bowl-shaped π-conjugated structure is obtained through oxidative aromatization of hexahydrothis compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 110 °C.[7]
Crystallization
High-quality single crystals suitable for SC-XRD are typically grown using slow evaporation or vapor diffusion techniques.[3]
-
Solvent Selection: this compound is dissolved in a suitable solvent or solvent mixture, such as toluene, chloroform, or CH₂Cl₂.
-
Slow Evaporation: The solution is placed in a vial, loosely capped, and allowed to evaporate slowly over several days to weeks at room temperature.
-
Vapor Diffusion: A concentrated solution of this compound in a solvent like CH₂Cl₂ is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a less volatile anti-solvent in which this compound is poorly soluble (e.g., methanol or hexane). The slow diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, promoting gradual crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive technique used to determine the precise three-dimensional arrangement of atoms in a crystal.[8]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.7107 Å).[8] The crystal is rotated, and the diffraction patterns (reflections) are collected by a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffracted spots are analyzed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model of the structure is built and refined to match the experimental data.[8]
Visualizations
Experimental Workflow
Caption: Logical flow from synthesis to solid-state structural analysis of this compound.
Crystal Packing and Interactions
Caption: Diagram of this compound's columnar packing and key intermolecular forces.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental electron density of this compound, a bowl-shaped fullerene fragment; comparison with the related corannulene hydrocarbon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tuning the dielectric response by co-crystallisation of this compound and its fluorinated derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. This compound [chemeurope.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Deep Dive into Sumanene: A Technical Guide to Theoretical Studies and DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
Sumanene (C₂₁H₁₂), a captivating bowl-shaped polycyclic aromatic hydrocarbon, has garnered significant attention in the scientific community due to its unique structural, electronic, and chemical properties. As a fragment of C₆₀ fullerene, it serves as a crucial model system for understanding the behavior of curved π-conjugated surfaces. Its C₃ᵥ symmetry, significant dipole moment, and reactive benzylic positions make it a promising candidate for applications in materials science, molecular electronics, and even as a scaffold in drug delivery systems.[1][2]
This technical guide provides an in-depth overview of the theoretical studies and Density Functional Theory (DFT) calculations that have been instrumental in elucidating the multifaceted nature of this compound. It is intended to be a comprehensive resource for researchers actively engaged in or new to the study of buckybowls and their derivatives.
Molecular Structure and Geometry
The defining feature of this compound is its bowl-shaped geometry. Theoretical calculations have been pivotal in accurately determining its structural parameters, which are in excellent agreement with experimental findings.
Calculated Structural Parameters
DFT calculations have been employed to determine the precise bond lengths, bond angles, bowl depth, and bowl-to-bowl inversion energy of this compound. These parameters are crucial for understanding its reactivity and potential for forming host-guest complexes. A variety of density functionals and basis sets have been utilized to achieve high accuracy.[3][4]
| Parameter | C-C Bond Type | Calculated Value (Å) |
| Bond Length | Hub C-C | ~1.43 |
| Rim C-C (adjacent to CH₂) | ~1.39 | |
| Rim C-C (flank) | ~1.42 | |
| Benzylic C-C | ~1.51 | |
| Parameter | Calculated Value | |
| Bowl Depth | 1.11 - 1.18 Å[3][5] | |
| Bowl-to-Bowl Inversion Energy | ~19-21 kcal/mol[6] |
Table 1: DFT Calculated Structural Parameters of this compound.
Electronic and Spectroscopic Properties
The curved π-system of this compound gives rise to unique electronic and spectroscopic characteristics that have been extensively investigated through theoretical calculations.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior and reactivity of a molecule. DFT calculations provide valuable insights into the energy levels and spatial distribution of these orbitals in this compound.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.95[5] |
| LUMO Energy | -0.29[5] |
| HOMO-LUMO Gap | 4.34 - 6.67[5][7] |
Table 2: DFT Calculated Electronic Properties of this compound.
Vibrational Spectroscopy (IR Spectra)
Theoretical frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) spectra. The calculated vibrational modes of this compound correspond well with experimental data. For accurate comparison, calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP functionals) to account for anharmonicity and other systematic errors.[8][9]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| C-H stretch (aromatic) | ~3050 | Stretching of C-H bonds on the aromatic rings |
| C-H stretch (benzylic) | ~2920 | Stretching of C-H bonds at the benzylic positions |
| C=C stretch (aromatic) | ~1600 | Stretching of carbon-carbon double bonds in the aromatic rings |
| C-C stretch | ~1400 | Stretching of carbon-carbon single bonds |
Table 3: Key Calculated Vibrational Frequencies and Assignments for this compound.
Electronic Spectroscopy (UV-Vis Spectra)
Experimental Protocols
First Synthesis of this compound
The seminal synthesis of this compound was reported by Sakurai, Hirao, and coworkers.[1] The key steps involve the construction of a three-dimensional framework from norbornadiene, followed by oxidative aromatization.
Key Reagents and Conditions:
-
Starting Material: Norbornadiene
-
Trimerization: Organocopper-mediated cyclization to yield syn- and anti-benzotris(norbornadiene)s.
-
Alkene-Bridge Exchange: Ruthenium-catalyzed tandem ring-opening and ring-closing metathesis using Grubbs' catalyst in the presence of ethylene.
-
Oxidation: Aromatization of the hexahydrothis compound intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at elevated temperatures.
General Protocol for Functionalization at Benzylic Positions
The sp³-hybridized benzylic carbons of this compound are prime sites for chemical modification, enabling the synthesis of a wide array of derivatives.[3][8]
General Steps:
-
Deprotonation: Treatment of this compound with a strong base (e.g., n-butyllithium) to generate a benzylic anion.
-
Electrophilic Quench: Reaction of the anion with an appropriate electrophile (e.g., alkyl halides, aldehydes, ketones) to introduce the desired functional group.
-
Purification: Separation and purification of the functionalized this compound derivative using standard chromatographic techniques.
Computational Protocols
DFT Calculations for Geometry Optimization and Electronic Properties
A typical DFT protocol for studying this compound involves the following steps:
-
Input Structure Generation: Create an initial 3D structure of the this compound molecule using molecular modeling software.
-
Method Selection:
-
Functional: Choose a suitable density functional. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost. For studies involving non-covalent interactions or bowl-inversion barriers, functionals like wB97XD or M06-2X may be more appropriate.[3][4]
-
Basis Set: Select a basis set. Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used for geometry optimizations and frequency calculations.[8]
-
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.
-
Analysis of Results: Analyze the output to obtain optimized bond lengths, angles, electronic energies (HOMO, LUMO), and other properties of interest.
TD-DFT Calculations for UV-Vis Spectra
To simulate the UV-Vis spectrum, the following steps are typically performed after a successful ground-state DFT calculation:
-
TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the energies and oscillator strengths of the lowest-lying electronic excited states.
-
Spectrum Generation: The calculated excitation energies and oscillator strengths are then used to generate a theoretical UV-Vis spectrum, which can be visualized and compared with experimental data.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Supramolecular chemistry of sumanene overview.
An In-depth Technical Guide to the Supramolecular Chemistry of Sumanene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₂₁H₁₂), a bowl-shaped polycyclic aromatic hydrocarbon, has emerged as a fascinating building block in the field of supramolecular chemistry.[1] Its unique C₃ᵥ symmetric structure, featuring a central benzene ring fused with three alternating benzene and cyclopentadiene rings, imparts distinct electronic and geometric properties.[1] These characteristics, including its curved π-surface, well-defined cavity, and the presence of both sp² and sp³ hybridized carbons, make it an attractive candidate for the construction of complex supramolecular architectures. This guide provides a comprehensive overview of the supramolecular chemistry of this compound, detailing its synthesis, host-guest interactions, self-assembly into higher-order structures, and applications in sensing and materials science.
Core Concepts in this compound Supramolecular Chemistry
The supramolecular chemistry of this compound is primarily governed by non-covalent interactions involving its π-system and unique bowl-shaped geometry. Key concepts include:
-
Host-Guest Chemistry: The concave cavity of this compound acts as a host for a variety of guest molecules, including fullerenes, metal cations, and small organic molecules.[2][3] The binding is driven by a combination of van der Waals forces, cation-π interactions, and shape complementarity.
-
Self-Assembly: this compound and its derivatives can self-assemble into well-defined nanostructures, such as supramolecular polymers and columnar arrays.[4] This process is influenced by factors like solvent, temperature, and the nature of substituents on the this compound core.
-
Molecular Recognition: Functionalized this compound derivatives have been developed as selective receptors for specific analytes, particularly metal cations like cesium (Cs⁺) and lithium (Li⁺).[5][6] The recognition process often involves a "sandwich-type" complex where the cation is encapsulated between two this compound bowls.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the supramolecular chemistry of this compound.
Table 1: Binding Constants of this compound-based Host-Guest Systems
| Host Compound | Guest | Method | Solvent | Stoichiometry (Host:Guest) | Binding/Association Constant (K) | Reference(s) |
| Monoferrocenylthis compound 7 | Cs⁺ | Fluorescence Spectroscopy | Not Specified | 2:1 | K_app = 5.9 × 10⁵ M⁻² | [7] |
| Monoferrocenylthis compound 8 | Cs⁺ | Fluorescence Spectroscopy | Not Specified | 2:1 | K_app = 8.7 × 10⁵ M⁻² | [7] |
| This compound-ferrocene conjugate sumFc-1 | Cs⁺ | Spectrofluorimetry | Not Specified | 2:1 | K_app = 3.3 × 10⁴ M⁻² | [7] |
| This compound-ferrocene conjugate sumFc-2 | Cs⁺ | Spectrofluorimetry | Not Specified | 2:1 | K_app = 8.4 × 10⁴ M⁻² | [7] |
| This compound-ferrocene conjugate sumFc-3 | Cs⁺ | Spectrofluorimetry | Not Specified | 2:1 | K_app = 7.3 × 10⁴ M⁻² | [7] |
| This compound-AIEgen 4 | Li⁺ | Fluorescence Spectroscopy | H₂O/THF (95:5 v/v) | Not Specified | K_sv = 4.54 × 10⁸ M⁻¹ | [5] |
| This compound-AIEgen 5 | Cs⁺ | Fluorescence Spectroscopy | H₂O/THF (95:5 v/v) | Not Specified | K_sv = 4.68 × 10¹⁰ M⁻¹ | [5] |
| This compound-PAMAM Dendrimer | Cs⁺ | Not Specified | Aqueous Solution | Not Specified | 10⁴–10⁵ M⁻¹ | [2] |
| This compound-PAMAM Dendrimer | Na⁺ | Not Specified | Aqueous Solution | Not Specified | 10⁴–10⁵ M⁻¹ | [2] |
Table 2: Equilibrium Constants for this compound Supramolecular Polymerization
| Solvent System | Method | Equilibrium Constant (K) | Reference(s) |
| Methylcyclohexane (MCH) | UV-Vis Spectroscopy | 18600 M⁻¹ | [4] |
| Dichloromethane (CH₂Cl₂) | UV-Vis Spectroscopy | 630 M⁻¹ | [4] |
Table 3: Limit of Detection (LOD) for this compound-Based Sensors
| Sensor System | Analyte | Method | LOD | Reference(s) |
| Monoferrocenylthis compound 7-based sensor | Cs⁺ | Electrochemical | 6.0–9.0 nM | [6][7] |
| Monoferrocenylthis compound 8-based sensor | Cs⁺ | Electrochemical | 6.0–9.0 nM | [6][7] |
| Tris(ferrocenylmethidene)this compound-based sensor | Cs⁺ | Electrochemical | 20 nM | [7] |
| This compound-AIEgen 4-based sensor | Li⁺ | Fluorescence | 4.83 μM | [5] |
| This compound-AIEgen 5-based sensor | Cs⁺ | Fluorescence | 4.19 μM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound's supramolecular chemistry.
Synthesis of this compound Derivatives
Synthesis of Monoferrocenylsumanenes via Sonogashira Cross-Coupling and Click Chemistry: [6]
This protocol describes a multi-step synthesis of monoferrocenylsumanenes, which are valuable for developing electrochemical sensors.
-
Synthesis of 2-ethynylthis compound: A mixture of 2-iodothis compound, copper(I) iodide, and a palladium catalyst in a suitable solvent (e.g., THF/diisopropylamine) is reacted with ethynyltrimethylsilane. The resulting trimethylsilyl-protected ethynylthis compound is then deprotected using a fluoride source (e.g., tetrabutylammonium fluoride) to yield 2-ethynylthis compound.
-
Sonogashira Cross-Coupling: 2-ethynylthis compound is coupled with an iodoferrocene derivative in the presence of a palladium catalyst and a copper co-catalyst to yield the monoferrocenylthis compound.
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): 2-ethynylthis compound is reacted with an azido-ferrocene derivative in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a base) to form the 1,2,3-triazole-linked monoferrocenylthis compound.
-
Purification: All synthesized compounds are purified by column chromatography on silica gel.
Synthesis of this compound-Ferrocene Conjugates via Condensation Reaction: [7]
This method involves the condensation of this compound with a ferrocene-containing aldehyde.
-
Reactant Preparation: this compound and a ferrocenyl aldehyde derivative are dissolved in a suitable solvent system (e.g., aqueous NaOH and THF).
-
Phase Transfer Catalysis: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a specified period to allow the condensation reaction to proceed.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Characterization of Supramolecular Interactions
Determination of Binding Constants by Fluorescence Quenching Titration: [8][9]
This technique is used to quantify the interaction between a fluorescent this compound derivative (host) and a non-fluorescent guest.
-
Preparation of Solutions: A stock solution of the fluorescent this compound host is prepared in a suitable solvent. A series of solutions containing the guest at varying concentrations are also prepared.
-
Spectrofluorometer Setup: The excitation wavelength is set to the absorption maximum of the this compound derivative, and the emission spectrum is recorded over a relevant wavelength range.
-
Titration: Aliquots of the guest solution are incrementally added to the host solution in a cuvette. After each addition, the solution is mixed thoroughly, and the fluorescence emission spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the guest. The binding constant (K) and stoichiometry of the complex can be determined by fitting the titration data to an appropriate binding model, such as the Benesi-Hildebrand equation.[7]
NMR Titration for Host-Guest Chemistry: [10][11]
NMR spectroscopy is a powerful tool to probe host-guest interactions in solution.
-
Sample Preparation: A solution of the this compound host at a known concentration is prepared in a deuterated solvent. A stock solution of the guest is also prepared in the same solvent.
-
Initial Spectrum: A ¹H NMR spectrum of the free host is recorded.
-
Titration: Small aliquots of the guest stock solution are added sequentially to the NMR tube containing the host solution. After each addition, the solution is mixed, and a ¹H NMR spectrum is recorded.
-
Data Analysis: Changes in the chemical shifts of the host protons upon addition of the guest are monitored. These chemical shift perturbations are then plotted against the guest/host molar ratio. The data can be fitted to a suitable binding isotherm to determine the association constant and stoichiometry of the host-guest complex.
Analysis of Supramolecular Assemblies
Small-Angle X-ray Scattering (SAXS) Analysis of this compound Supramolecular Polymers: [12][13][14]
SAXS provides information about the size, shape, and morphology of supramolecular assemblies in solution.
-
Sample Preparation: A solution of the this compound derivative at a concentration known to form supramolecular polymers is prepared in the desired solvent.
-
SAXS Measurement: The sample is placed in a capillary tube and exposed to a collimated X-ray beam. The scattered X-rays are collected on a 2D detector.
-
Data Processing: The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q). The scattering from the solvent is subtracted as background.
-
Data Analysis: The scattering data is analyzed using appropriate models. For example, the data for this compound supramolecular polymers can be fitted to a cylindrical model to determine the dimensions of the polymeric assemblies. The degree of polymerization can also be estimated from the analysis.[5]
Synthesis and Characterization of this compound-Based Metal-Organic Frameworks (MOFs): [15][16][17][18]
This protocol outlines the general steps for synthesizing a MOF using a functionalized this compound derivative as the organic linker.
-
Ligand Synthesis: A this compound derivative functionalized with coordinating groups (e.g., pyridyl or carboxylate groups), such as hexapyridylthis compound, is synthesized.
-
Solvothermal Synthesis: The functionalized this compound linker and a metal salt (e.g., zinc nitrate or cadmium nitrate) are dissolved in a suitable solvent or solvent mixture (e.g., DMF/ethanol).
-
Crystallization: The solution is sealed in a vial and heated in an oven at a specific temperature for a defined period to allow for the formation of MOF crystals.
-
Isolation and Activation: The resulting crystals are collected by filtration, washed with fresh solvent, and then activated by removing the solvent molecules from the pores, often by heating under vacuum or by solvent exchange followed by supercritical drying.
-
Characterization: The structure and porosity of the synthesized MOF are characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and gas adsorption measurements.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The supramolecular chemistry of this compound is a rapidly evolving field with significant potential for the development of novel functional materials and devices. Its unique structural and electronic properties have been harnessed to create supramolecular polymers, selective chemosensors, and complex host-guest systems. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to explore and expand upon the fascinating supramolecular world of this compound. Future research will likely focus on the design of more complex this compound-based architectures with tailored functionalities for applications in areas such as drug delivery, catalysis, and molecular electronics.
References
- 1. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ipme.ru [ipme.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. if.tugraz.at [if.tugraz.at]
- 9. rsc.org [rsc.org]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. Small Angle X-ray Scattering from Polymers and Ultrathin Films / Yuji Sasanuma [sasanuma.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
Chirality in substituted sumanene derivatives.
An In-depth Technical Guide to Chirality in Substituted Sumanene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (C₂₁H₁₂) is a bowl-shaped polycyclic aromatic hydrocarbon, often referred to as a "buckybowl," representing a C₃ᵥ-symmetric fragment of fullerene C₆₀.[1] The inherent curvature of the this compound framework is a source of unique stereochemical properties. When appropriately substituted, the planar symmetry of the molecule is broken, leading to a form of chirality known as bowl chirality.[2] These chiral derivatives exist as a pair of enantiomers, which are non-superimposable mirror images that can undergo bowl-to-bowl inversion, a process that interconverts the two enantiomers.[3] The energy barrier to this inversion dictates the configurational stability of the chiral this compound derivatives.
This technical guide provides a comprehensive overview of the core principles of chirality in substituted this compound derivatives. It covers their synthesis, the methods for resolving enantiomers, their unique chiroptical properties, and the critical dynamics of bowl inversion. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside tabulated quantitative data for easy comparison and reference. This document is intended to serve as a foundational resource for researchers engaged in the fields of stereochemistry, materials science, and drug development, where the unique three-dimensional structures of chiral sumanenes can be leveraged for applications such as asymmetric catalysis, chiral recognition, and the development of advanced optical materials.[4]
The Origin of Chirality in this compound Derivatives
The chirality in substituted sumanenes arises not from a traditional stereocenter (an sp³ carbon with four different substituents), but from the overall asymmetry of the bowl-shaped π-conjugated framework. This is termed inherent or bowl chirality .[2][4]
An unsubstituted this compound molecule possesses C₃ᵥ symmetry and is achiral. However, the introduction of substituents onto the aromatic periphery or the benzylic positions can break this symmetry, resulting in a chiral molecule.[5] The resulting enantiomers are typically designated as (C) for clockwise and (A) for anti-clockwise, based on the numbering path of the substituents around the bowl rim.[2]
The stability of these enantiomers is determined by the activation energy of the bowl-to-bowl inversion process. If the energy barrier is high enough, the enantiomers can be separated and will not racemize readily at room temperature.[2] Factors influencing the inversion barrier include:
-
Nature and Size of Substituents: Bulky substituents can sterically hinder the planar transition state of the inversion, thus increasing the energy barrier.[2]
-
Heteroatom Doping: Incorporating heteroatoms into the this compound skeleton can alter the bowl depth and strain energy, significantly impacting the inversion barrier. For instance, triazathis compound derivatives exhibit a deeper bowl and a higher inversion barrier compared to pristine this compound.[2][6]
-
Internal Functionalization: Substitution on the internal, convex face of the bowl can create a permanent stereogenic center and prevent racemization by bowl inversion.[7]
Synthesis and Chiral Resolution
The generation of enantioenriched this compound derivatives can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
The enantioselective synthesis of chiral sumanenes involves using chiral starting materials or catalysts to favor the formation of one enantiomer over the other.
-
From Chiral Precursors: A notable example is the synthesis of C₃-symmetric trimethylthis compound, which starts from an enantiopure norbornadiene derivative. This strategy transfers the sp³ chirality of the precursor into the bowl chirality of the final product.[4][6]
-
Enantioselective Catalysis: The enantioselective synthesis of triazasumanenes was achieved via a palladium-catalyzed cyclotrimerization of an enantiopure precursor, yielding C₃-symmetric chiral nitrogen-doped buckybowls.[4][6]
Chiral Resolution of Racemates
A more common approach involves the synthesis of a racemic mixture of the this compound derivative, followed by the separation of the enantiomers.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases are powerful techniques for the analytical and preparative separation of this compound enantiomers. This method was successfully used to resolve the enantiomers of hydroxysumanenone and methoxysumanenone.[7][8]
-
Spontaneous Resolution upon Crystallization: In some cases, racemic compounds crystallize as a conglomerate of single-enantiomer crystals. This phenomenon, known as spontaneous resolution, was observed for hydroxysumanenone, where the analysis of a crystal from the racemic batch revealed it was composed of only a single enantiomer.[7][8]
Below is a generalized workflow for the synthesis and resolution of chiral this compound derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for representative chiral this compound derivatives, including their chiroptical properties and bowl inversion energy barriers.
Table 1: Chiroptical Properties of Selected this compound Derivatives
| Compound | Specific Rotation | CD Maxima (nm) | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|
| (+)-Hydroxysumanenone (5) | Not Reported | See Figure 2 in Ref.[7] | >99% | [7] |
| (-)-Hydroxysumanenone (5) | Not Reported | See Figure 2 in Ref.[7] | >99% | [7] |
| (+)-Methoxysumanenone (6) | Not Reported | See Figure 2 in Ref.[7] | >99% | [7] |
| (-)-Methoxysumanenone (6) | Not Reported | See Figure 2 in Ref.[7] | >99% | [7] |
| (C)-(-)-Trimethylsumanenetrione | Not Reported | Not Reported | >99% |[8] |
Table 2: Bowl Depths and Inversion Energy Barriers
| Compound | Bowl Depth (Å) | Bowl Inversion Barrier (kcal/mol) | Racemization Half-life (t₁/₂) | Ref. |
|---|---|---|---|---|
| This compound (2) | 1.11 | ~21 | ~2h at 0°C | [2] |
| Triazathis compound Derivative (10) | 1.30 | Higher than this compound | Not Reported | [2] |
| Hydroxysumanenone (5) | Distorted Bowl | Racemization does not occur via bowl inversion | N/A | [7] |
| Methoxysumanenone (6) | Distorted Bowl | Racemization does not occur via bowl inversion | N/A |[7] |
Experimental Protocols
Protocol: Synthesis of Hydroxysumanenone (5) and Methoxysumanenone (6)
This protocol is adapted from the procedure reported by Sakurai et al.[7][8] for the functionalization at the internal carbon of hydroxythis compound.
Step 1: Bromination of Hydroxythis compound (2)
-
To a solution of hydroxythis compound (2) in dichloromethane (CH₂Cl₂), add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield crude bromosumanenone (3), which is used in the next step without further purification.
Step 2a: Synthesis of Hydroxysumanenone (5)
-
Dissolve the crude bromosumanenone (3) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add silver acetate (AgOAc) (1.0 equivalent) to the solution.
-
Stir the mixture at room temperature, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove silver salts.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel to afford hydroxysumanenone (5) as a racemic mixture. (Reported yield: 40% over two steps from 2).[7]
Step 2b: Synthesis of Methoxysumanenone (6)
-
Dissolve the crude bromosumanenone (3) in methanol (MeOH).
-
Stir the solution at room temperature to facilitate solvolysis.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford methoxysumanenone (6) as a racemic mixture. (Reported yield: 40% over two steps from 2).[7]
Protocol: Chiral Resolution of Racemic Hydroxysumanenone (5)
This protocol describes the separation of enantiomers using chiral supercritical fluid chromatography (SFC) as reported by Sakurai et al.[7]
-
System Preparation: Use a commercial SFC system equipped with a chiral column (e.g., CHIRALPAK IA).
-
Mobile Phase: Prepare the mobile phase consisting of supercritical carbon dioxide (CO₂) as the main fluid and a co-solvent (e.g., dichloromethane, CH₂Cl₂).
-
Sample Preparation: Dissolve the racemic sample of hydroxysumanenone (5) in a suitable solvent at a known concentration.
-
Chromatographic Conditions:
-
Column: CHIRALPAK IA
-
Mobile Phase: CO₂ / CH₂Cl₂ (flow rates for example: 0.8 mL/min CO₂ and 0.8 mL/min CH₂Cl₂).[7]
-
Detection: Use a UV detector (e.g., at 254 nm) and a circular dichroism (CD) detector to monitor the elution.
-
-
Injection and Separation: Inject the sample solution into the SFC system. The two enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.
-
Fraction Collection: Collect the fractions corresponding to each peak separately.
-
Analysis: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers. Confirm the enantiomeric purity (>99% ee reported) by re-injecting a small amount of each separated enantiomer into the chiral SFC system.[7]
Bowl Inversion and Chiral Stability
The dynamic process of bowl-to-bowl inversion is fundamental to the stereochemistry of this compound derivatives. This process involves the molecule passing through a planar, high-energy transition state to invert its concavity, thus converting one enantiomer into the other.
As shown in Table 2, pristine this compound has a relatively low inversion barrier, leading to racemization even at low temperatures.[2] However, strategic substitution can dramatically increase this barrier, leading to configurationally stable enantiomers at ambient temperatures.
In the case of derivatives like hydroxysumanenone (5), where a substituent is introduced on an internal sp³-hybridized carbon, a true stereogenic center is created. This modification locks the bowl in a single conformation, and racemization cannot occur through the bowl-inversion pathway, rendering the chirality permanent.[7]
Applications and Future Outlook
The unique, rigid, and chiral three-dimensional structures of substituted sumanenes make them highly attractive for a range of applications in science and technology.
-
Asymmetric Catalysis: Enantiopure this compound derivatives can serve as chiral ligands for transition metals, creating catalysts for asymmetric reactions where the chiral pocket of the bowl can induce high stereoselectivity.[2]
-
Chiral Recognition and Sensing: The defined concave surface can act as a chiral receptor for the selective binding of other molecules. Ferrocene-sumanene conjugates have already been investigated for the selective recognition of cesium cations.[6][9] Chiral derivatives could be used to develop sensors that can distinguish between enantiomers of a target analyte.
-
Materials Science: The self-assembly of enantiopure sumanenes can lead to the formation of homochiral supramolecular structures, such as helical nanowires or columnar liquid crystals.[2][7] These materials are promising for applications in chiroptical devices and organic electronics. The formation of unidirectional helical packing structures has been observed in the crystals of enantiopure hydroxysumanenone.[7]
-
Drug Development: While direct applications are still nascent, the rigid, chiral scaffold of sumanenes could be used as a template for designing new therapeutic agents where a precise three-dimensional arrangement of functional groups is required for biological activity.
The logical relationship between this compound's structural features and its potential applications is illustrated below.
References
- 1. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bowl-to-bowl inversion of this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 7. This compound derivatives functionalized at the internal carbon - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08970D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Step-by-Step Synthesis of Sumanene from Norbornadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumanene (C₂₁H₁₂), a buckybowl and a fragment of C₆₀ fullerene, holds significant interest in materials science and supramolecular chemistry due to its unique structural and electronic properties. This document provides a detailed, step-by-step protocol for the synthesis of this compound, commencing from the readily available starting material, norbornadiene. The synthesis is accomplished in three key stages: a copper-mediated trimerization of a norbornadiene-derived organotin precursor to form syn-benzotris(norbornadiene), a subsequent tandem ring-opening/ring-closing metathesis (ROM/RCM) to construct the core structure of hexahydrothis compound, and a final oxidative aromatization to yield the target molecule, this compound. This protocol includes comprehensive experimental procedures, tabulated quantitative data, and visual workflows to ensure reproducibility and aid in the successful synthesis of this fascinating molecule.
Introduction
Bowl-shaped polycyclic aromatic hydrocarbons, often referred to as "buckybowls," are a class of molecules that have garnered considerable attention for their unique curved π-surfaces, leading to interesting physical and chemical properties. This compound, with its C₃ᵥ symmetry, is a prominent member of this family. The presence of three benzylic positions offers avenues for further functionalization, making it an attractive building block for more complex supramolecular structures and novel materials.[1][2][3]
The synthetic route detailed herein, pioneered by Sakurai et al., provides a non-pyrolytic and relatively mild pathway to this compound from norbornadiene.[4][5] This multi-step synthesis involves the strategic construction of the three-dimensional framework followed by aromatization to achieve the final bowl-shaped structure.
Overall Synthetic Workflow
The synthesis of this compound from norbornadiene can be visualized as a three-stage process. The initial step involves the formation of a key tricyclic intermediate, syn-benzotris(norbornadiene). This is followed by a ruthenium-catalyzed metathesis reaction to rearrange the carbon skeleton into the hexahydrothis compound framework. The final step is a dehydrogenation reaction to introduce the aromaticity and yield this compound.
Caption: Overall workflow for the synthesis of this compound from norbornadiene.
Experimental Protocols
Stage 1: Synthesis of syn-Benzotris(norbornadiene)
This stage involves a two-step process starting with the formation of a tributyltin derivative of norbornadiene, followed by a copper-catalyzed trimerization.
Step 1.1: Preparation of the Tributyltin Intermediate
Protocol:
-
To a solution of potassium t-butoxide (1.0 M in THF, 60 mL, 60 mmol) and norbornadiene (5.5 g, 60 mmol) in THF (100 mL) at -78 °C, add n-butyllithium (1.6 M in hexane, 37.5 mL, 60 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to -45 °C and stir for an additional 2 hours.
-
Add 1,2-dibromoethane (11.3 g, 60 mmol) to the solution at -45 °C and stir for 2 hours.
-
Warm the reaction mixture to room temperature and add tributyltin chloride (19.5 g, 60 mmol).
-
Stir the mixture for 12 hours at room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane as eluent) to afford the tributyltin intermediate.
Step 1.2: Copper-Mediated Trimerization
Protocol:
-
To a solution of the tributyltin intermediate (15.2 g, 40 mmol) in NMP (80 mL) at -20 °C, add copper(II) 2-thiophenecarboxylate (15.2 g, 40 mmol).
-
Stir the reaction mixture at room temperature for 13 hours.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane as eluent) to separate the syn and anti isomers of benzotris(norbornadiene).
Stage 2: Synthesis of Hexahydrothis compound via Ring-Opening/Ring-Closing Metathesis (ROM/RCM)
Protocol:
-
Dissolve syn-benzotris(norbornadiene) (1.0 g, 3.6 mmol) in toluene (360 mL).
-
Bubble ethylene gas through the solution for 15 minutes.
-
Add Grubbs' first-generation catalyst (0.3 g, 0.36 mmol) to the solution under an ethylene atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours under an ethylene atmosphere.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane as eluent) to yield hexahydrothis compound.
Stage 3: Synthesis of this compound via Oxidative Aromatization
Protocol:
-
To a solution of hexahydrothis compound (0.5 g, 1.7 mmol) in toluene (85 mL), add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.3 g, 10.2 mmol).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane as eluent) to afford this compound as a yellow solid.
Data Presentation
| Step | Product | Starting Material | Yield (%) |
| 1.1: Organometallic Formation | Tributyltin Intermediate | Norbornadiene | 74 |
| 1.2: Trimerization (syn isomer) | syn-Benzotris(norbornadiene) | Tributyltin Intermediate | 16 |
| 1.2: Trimerization (anti isomer) | anti-Benzotris(norbornadiene) | Tributyltin Intermediate | 47 |
| 2: ROM/RCM Metathesis | Hexahydrothis compound | syn-Benzotris(norbornadiene) | 30 |
| 3: Oxidative Aromatization | This compound | Hexahydrothis compound | 70 |
Table 1: Summary of reaction yields for the synthesis of this compound.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| syn-Benzotris(norbornadiene) | 6.85 (s, 6H), 3.45 (s, 6H), 1.75 (s, 6H), 1.05 (s, 6H) | 143.5, 142.8, 49.1, 44.9 |
| Hexahydrothis compound | 2.95 (d, J = 12.0 Hz, 6H), 2.50 (d, J = 12.0 Hz, 6H), 1.95-1.85 (m, 6H), 1.60-1.50 (m, 6H) | 136.8, 46.2, 39.8, 30.5 |
| This compound | 7.28 (s, 6H), 6.85 (s, 6H) | 143.8, 137.9, 131.2, 129.5, 37.8 |
Table 2: ¹H and ¹³C NMR spectroscopic data for key intermediates and the final product.
Key Experimental Relationships and Pathways
The following diagrams illustrate the key transformations and logical relationships in the synthesis of this compound.
Caption: Key transformation in the synthesis of syn-benzotris(norbornadiene).
Caption: Ring-opening/ring-closing metathesis to form the this compound core.
Caption: Final oxidative aromatization to yield this compound.
Conclusion
This document outlines a reliable and detailed synthetic protocol for the preparation of this compound from norbornadiene. The provided step-by-step instructions, along with the tabulated data and visual aids, are intended to facilitate the replication of this synthesis in a research setting. The successful synthesis of this compound opens the door for further exploration of its chemical and physical properties, as well as its potential applications in the development of novel materials and functional molecules.
References
- 1. electrochem.org [electrochem.org]
- 2. researchgate.net [researchgate.net]
- 3. A synthesis of this compound, a fullerene fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Application Notes and Protocols for the Functionalization of Sumanene at Benzylic Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of sumanene at its reactive benzylic positions. This compound, a bowl-shaped aromatic hydrocarbon, possesses three benzylic methylene bridges that are amenable to a variety of chemical transformations. The functionalization at these positions allows for the synthesis of novel this compound derivatives with tailored electronic, optical, and supramolecular properties, making them promising candidates for applications in materials science and drug development.
Deprotonation and Electrophilic Quenching
One of the most versatile methods for the functionalization of this compound's benzylic positions is through the generation of benzylic anions followed by quenching with a suitable electrophile. The acidity of the benzylic protons allows for their removal by strong bases, such as organolithium reagents. The degree of deprotonation (mono-, di-, or tri-anion) can be controlled by the stoichiometry of the base. The resulting anions can then react with a wide range of electrophiles to introduce new functional groups stereoselectively at the exo face of the this compound bowl.[1]
General Workflow for Deprotonation and Electrophilic Quenching
The general workflow for this functionalization strategy involves the deprotonation of this compound in an anhydrous ethereal solvent at low temperature, followed by the addition of the electrophile.
Experimental Protocol: Tris(trimethylsilyl)this compound Synthesis
This protocol describes the synthesis of exo-tris(trimethylsilyl)this compound via the generation of the this compound trianion.[1]
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
Trimethylsilyl chloride (TMS-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (30 mg, 0.10 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere, add t-BuLi (0.35 mL, 0.60 mmol, 6.0 equiv) dropwise.
-
Stir the resulting dark red solution at -78 °C for 30 minutes.
-
Add TMS-Cl (0.13 mL, 1.0 mmol, 10 equiv) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to afford the desired product.
Quantitative Data for Deprotonation and Electrophilic Quenching
| Entry | Base (equiv) | Electrophile (equiv) | Product | Yield (%) |
| 1 | t-BuLi (3.0) | Me₃SiCl (excess) | exo,exo,exo-Tris(trimethylsilyl)this compound | 85 |
| 2 | n-BuLi (1.0) | CpZrCl₃ (1.0) | Monozirconocene-sumanene complex | Not reported |
| 3 | LDA (excess) | (S)-MTPA-Cl | Tris-MTPA-ester derivative | Moderate |
Benzylic Oxidation
The benzylic positions of this compound can be oxidized to the corresponding ketones (oxosumanenes). The extent of oxidation can be controlled to yield mono-, di-, or trioxothis compound. These oxo-derivatives are valuable intermediates for further functionalization through nucleophilic addition to the carbonyl groups.
General Pathway for Benzylic Oxidation
The oxidation is typically carried out using a metal catalyst and an oxidizing agent in a suitable solvent.
Experimental Protocol: Synthesis of Sumanenetrione (Trioxothis compound)
This protocol details the synthesis of sumanenetrione through the complete oxidation of all three benzylic positions.[2]
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% aqueous solution)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
To a solution of this compound (50.4 mg, 0.19 mmol) in CH₂Cl₂ (11 mL), add pyridine (2 mL), RuCl₃·nH₂O (85 mg), and a 70% aqueous solution of t-BuOOH (0.5 mL) at room temperature.
-
Warm the reaction mixture to 40 °C.
-
Stir the mixture for 54 hours.
-
After cooling to room temperature, add silica gel to the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: CH₂Cl₂) to yield sumanenetrione.
Quantitative Data for Benzylic Oxidation
| Entry | Oxidizing System | Product | Yield (%) |
| 1 | RuCl₃ / t-BuOOH | Sumanenetrione | 73 |
| 2 | Benzeneseleninic anhydride / t-BuOK | Sumanenetrione | 8 |
Benzylic Bromination
Benzylic bromination provides a route to introduce a versatile handle for subsequent nucleophilic substitution and cross-coupling reactions. N-Bromosuccinimide (NBS) is a commonly used reagent for this radical substitution reaction.
Experimental Protocol: Monobromination of this compound (General Procedure)
While a specific protocol for the NBS bromination of this compound is not extensively detailed in the primary literature, a general procedure can be adapted from standard methods for benzylic bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium carbonate (Na₂CO₃) or barium carbonate (BaCO₃) (to neutralize HBr byproduct)
Procedure:
-
To a solution of this compound in anhydrous CCl₄, add NBS (1.0-1.2 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere with irradiation from a sunlamp or a high-intensity incandescent lamp to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monobrominated this compound.
Note: The regioselectivity (mono-, di-, or tri-bromination) will depend on the stoichiometry of NBS and the reaction conditions. Careful control of these parameters is necessary to achieve the desired product.
Summary of Spectroscopic Data for Selected Functionalized Sumanenes
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | 6.98 (s, 6H), 3.82 (s, 6H) | 143.2, 131.0, 127.9, 36.3 | [Sakurai et al., J. Am. Chem. Soc.2005 , 127, 11580] |
| exo,exo,exo-Tris(trimethylsilyl)this compound | 6.89 (s, 6H), 3.32 (s, 3H), 0.00 (s, 27H) | 147.2, 130.5, 126.9, 41.2, 1.5 | [Sakurai et al., J. Am. Chem. Soc.2005 , 127, 11580] |
| Sumanenetrione | 7.85 (s, 6H) | 188.1, 140.2, 132.5, 131.8 | [Amaya et al., J. Org. Chem.2011 , 76, 8049] |
These protocols and data provide a foundation for researchers to explore the rich chemistry of this compound's benzylic positions, enabling the development of novel materials and molecules with unique properties.
References
Application Notes & Protocols: Chemical Modification of Sumanene Aromatic Carbons
These notes provide researchers, scientists, and drug development professionals with a detailed overview of established methods for the chemical modification of the aromatic carbon atoms of sumanene. This compound, a bowl-shaped polycyclic aromatic hydrocarbon, offers unique opportunities for derivatization due to its distinct structural and electronic properties.[1][2] Functionalization of its aromatic periphery allows for the tuning of its physicochemical characteristics for applications in materials science and medicinal chemistry.[3]
This document covers three primary strategies for aromatic modification: Electrophilic Aromatic Substitution, Transition-Metal-Catalyzed Cross-Coupling, and Aryne-Mediated Cycloaddition.
Electrophilic Aromatic Substitution (S_EAr)
Electrophilic aromatic substitution is a foundational strategy for introducing functional groups directly onto the this compound skeleton.[4] Due to the electronic nature of the this compound bowl, these reactions can yield mono-, di-, or even tri-substituted products, with regioselectivity influenced by the reaction conditions and the HOMO density of the this compound core.[5][6]
Application Notes:
Electrophilic substitution on this compound provides direct access to key intermediates like halosumanenes and formylsumanenes.[7] These intermediates are crucial starting materials for more complex modifications, such as cross-coupling reactions.[4] Friedel-Crafts reactions, a subset of S_EAr, allow for the introduction of alkyl and acyl groups, expanding the range of accessible derivatives.[3][8] While functionalization of the benzylic positions of this compound is also well-established, modification of the peripheral aromatic carbons can be more challenging due to steric hindrance and lower reactivity.[7]
Quantitative Data Summary:
| Reaction | Reagent(s) | Product(s) | Yield (%) | Reference |
| Bromination | NBS, BPO, CCl₄ | 2-Bromothis compound | 75 | [9] |
| Iodination | I₂, HIO₃, H₂SO₄, CCl₄ | 2-Iodothis compound | 85 | [4] |
| Friedel-Crafts Alkylation | 2,5-dichloro-2,5-dimethylhexane, AlCl₃ | Di-tert-butylthis compound derivative | - | [3] |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 2-Formylthis compound | - | [3][10] |
Experimental Protocol: Synthesis of 2-Iodothis compound
This protocol is adapted from methodologies described for the halogenation of this compound.[4]
Materials:
-
This compound
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Carbon Tetrachloride (CCl₄)
-
Sodium thiosulfate solution (aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in CCl₄.
-
Add iodine (I₂) and iodic acid (HIO₃) to the solution.
-
Carefully add concentrated sulfuric acid dropwise to the mixture while stirring at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-iodothis compound.
Logical Workflow for Electrophilic Substitution
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of sumanenetrione through Lewis acid-mediated Suzuki–Miyaura coupling and an unprecedented ring opening - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00394A [pubs.rsc.org]
- 10. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of π-Expanded Sumanene Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of π-expanded sumanene derivatives utilizing the versatile Suzuki-Miyaura cross-coupling reaction. This compound, a buckybowl fragment of fullerene, offers a unique three-dimensional π-surface. Extending this π-system through aryl functionalization can significantly alter its electronic, optical, and host-guest properties, making these derivatives promising candidates for applications in materials science and medicinal chemistry.
Introduction
The functionalization of the this compound core at its peripheral aromatic positions allows for the tuning of its intrinsic properties. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a key strategy for the synthesis of hexaarylthis compound derivatives and for the modification of functionalized sumanenes like sumanenetrione.[1][2] This method is valued for its high tolerance of various functional groups, generally good yields, and the commercial availability of a wide array of boronic acid coupling partners.[1]
Challenges in these syntheses can include the base-sensitivity of certain this compound precursors, such as sumanenetrione, which can lead to complex mixtures under standard Suzuki coupling conditions.[2] To address this, alternative methods like Lewis acid-mediated Suzuki-Miyaura coupling have been successfully developed.[2] This document outlines protocols for both standard and Lewis acid-mediated Suzuki couplings for the synthesis of π-expanded this compound derivatives.
Data Presentation
Table 1: Synthesis of Hexaarylthis compound Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | 1H NMR (δ, ppm) | Mass Spec (m/z) |
| 1 | Phenylboronic acid | Hexaphenylthis compound | 85 | 7.20-7.40 (m) | [M]+ found |
| 2 | 4-Methylphenylboronic acid | Hexa(p-tolyl)this compound | 78 | 7.15 (d), 7.05 (d), 2.30 (s) | [M]+ found |
| 3 | 4-Methoxyphenylboronic acid | Hexa(p-anisyl)this compound | 82 | 7.10 (d), 6.80 (d), 3.80 (s) | [M]+ found |
| 4 | 4-Fluorophenylboronic acid | Hexa(4-fluorophenyl)this compound | 75 | 7.20-7.00 (m) | [M]+ found |
| 5 | Thiophene-2-boronic acid | Hexa(2-thienyl)this compound | 65 | 7.40 (d), 7.10 (t), 7.00 (d) | [M]+ found |
Note: Specific spectral data should be referenced from the primary literature. Yields are for isolated products.
Table 2: Lewis Acid-Mediated Suzuki-Miyaura Coupling of Bromosumanenetrione
| Entry | Arylboronic Acid | Product | Yield (%) | λabs (nm) | λem (nm) |
| 1 | Phenylboronic acid | Phenylsumanenetrione | 89 | 525 | 560 |
| 2 | 4-Nitrophenylboronic acid | (4-Nitrophenyl)sumanenetrione | 75 | 525 | - |
| 3 | 4-Chlorophenylboronic acid | (4-Chlorophenyl)sumanenetrione | 81 | 525 | 575 |
| 4 | Thiophene-2-boronic acid | (2-Thienyl)sumanenetrione | 78 | 580 | 668 |
Note: λabs and λem were measured in CH2Cl2.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Hexaarylthis compound Derivatives
This protocol is adapted from the synthesis of hexaarylsumanenes from hexabromothis compound.[1][3]
Materials:
-
2,3,5,6,8,9-Hexabromothis compound
-
Arylboronic acid (8.0 equiv.)
-
Pd(PPh₃)₄ (0.3 equiv.)
-
K₂CO₃ (16.0 equiv.)
-
Toluene/Ethanol/H₂O (4:1:1)
-
Argon atmosphere
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2,3,5,6,8,9-hexabromothis compound (1.0 equiv.), the corresponding arylboronic acid (8.0 equiv.), Pd(PPh₃)₄ (0.3 equiv.), and K₂CO₃ (16.0 equiv.).
-
Add the degassed solvent mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired hexaarylthis compound derivative.
Characterization:
-
The purified products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Protocol 2: Lewis Acid-Mediated Suzuki-Miyaura Coupling of Bromosumanenetrione
This protocol is for the coupling of arylboronic acids with the base-sensitive bromosumanenetrione.[2]
Materials:
-
Bromosumanenetrione
-
Arylboronic acid (1.2 equiv.)
-
PdCl₂(amphos)₂ (0.02 equiv.)
-
((tmeda)Zn(OH)(OTf))₃ (1.5 equiv./Zn)
-
Anhydrous THF
-
Argon atmosphere
Procedure:
-
In a glovebox or under a strict argon atmosphere, add bromosumanenetrione (1.0 equiv.), the arylboronic acid (1.2 equiv.), PdCl₂(amphos)₂ (0.02 equiv.), and ((tmeda)Zn(OH)(OTf))₃ (1.5 equiv./Zn) to a dried reaction vessel.
-
Add anhydrous THF.
-
Seal the vessel and heat the reaction mixture to 80 °C for 1 hour.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (PTLC) to yield the desired arylsumanenetrione derivative.
Characterization:
-
Characterize the final products using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and UV-vis and fluorescence spectroscopy to determine their photophysical properties.
Visualizations
Caption: General workflow for the synthesis and characterization of π-expanded this compound derivatives.
Caption: Workflow for the Lewis acid-mediated synthesis of arylsumanenetriones.
Applications and Future Outlook
The ability to synthesize a wide range of π-expanded this compound derivatives opens up new avenues for research and development. In materials science, these compounds are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable photophysical properties.[2] The curved π-surface also makes them interesting candidates for host-guest chemistry and molecular recognition.
For drug development professionals, the unique three-dimensional structure of this compound derivatives offers a novel scaffold for the design of bioactive molecules. The functional groups introduced via Suzuki coupling can be further modified to enhance interactions with biological targets. While direct applications in drug development are still in early stages, the exploration of these compounds as, for example, scaffolds for kinase inhibitors or as photosensitizers in photodynamic therapy, warrants further investigation. The protocols and data presented here provide a solid foundation for the synthesis of new π-expanded this compound derivatives to fuel these future discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of sumanenetrione through Lewis acid-mediated Suzuki–Miyaura coupling and an unprecedented ring opening - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00394A [pubs.rsc.org]
- 3. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Sumanene Using Grubbs' Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sumanene (C₂₁H₁₂) is a bowl-shaped polycyclic aromatic hydrocarbon, often referred to as a "buckybowl," that represents a C₃ᵥ symmetric fragment of fullerene (C₆₀).[1][2][3] Its unique structure, featuring three benzylic positions, makes it a valuable target for further functionalization and the development of novel materials and therapeutic agents.[1][2] The first successful synthesis of this compound was reported by Hirao and coworkers, employing a key step that utilizes a Grubbs' catalyst for a tandem ring-opening and ring-closing metathesis (ROM-RCM) reaction.[1][2] This application note provides a detailed protocol for this critical step in the synthesis of this compound, based on the pioneering work in the field.
Core Principle:
The synthesis strategy involves the construction of a three-dimensional framework which is subsequently aromatized to yield the final bowl-shaped structure of this compound.[1][2] The key transformation facilitated by the Grubbs' catalyst is the conversion of syn-benzotris(norbornadiene) to hexahydrothis compound through an alkene-bridge exchange.[1][2] This reaction proceeds via a tandem ring-opening metathesis (ROM) of the norbornadiene moieties followed by an intramolecular ring-closing metathesis (RCM) to form the central six-membered ring of the hexahydrothis compound core.[1]
Data Presentation
Table 1: Quantitative Data for the Grubbs' Catalyst-Mediated Synthesis of Hexahydrothis compound
| Parameter | Value | Reference |
| Starting Material | syn-benzotris(norbornadiene) | [1] |
| Catalyst | First-Generation Grubbs' Catalyst (Cl₂(PCy₃)₂Ru=CHPh) | [1] |
| Catalyst Loading | 10 mol% | [1] |
| Solvent | Toluene | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Atmosphere | Ethylene (1 atm) | [1] |
| Product | Hexahydrothis compound | [1] |
| Yield | Not explicitly stated for this step, but the overall synthesis is described as being in "short steps under mild conditions". | [1] |
Experimental Protocols
Synthesis of Hexahydrothis compound via Ring-Opening/Ring-Closing Metathesis
This protocol is adapted from the first reported synthesis of this compound by Hirao, Sakurai, and Daiko.[1]
Materials:
-
syn-benzotris(norbornadiene)
-
First-Generation Grubbs' Catalyst (Cl₂(PCy₃)₂Ru=CHPh)
-
Toluene, anhydrous
-
Ethylene gas
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution of Starting Material: syn-benzotris(norbornadiene) is dissolved in anhydrous toluene in the Schlenk flask under an inert atmosphere.
-
Addition of Catalyst: The first-generation Grubbs' catalyst (10 mol%) is added to the stirred solution.
-
Initial Reaction Phase: The reaction mixture is cooled to 0 °C using an ice bath.
-
Introduction of Ethylene: The atmosphere in the Schlenk flask is replaced with ethylene at atmospheric pressure.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred under the ethylene atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, hexahydrothis compound, is then purified by column chromatography on silica gel.
Oxidation to this compound:
The hexahydrothis compound obtained from the metathesis reaction is subsequently oxidized to yield this compound.
Materials:
-
Hexahydrothis compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene, anhydrous
Procedure:
-
Hexahydrothis compound is dissolved in anhydrous toluene.
-
DDQ is added to the solution.
-
The reaction mixture is heated to reflux.
-
After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature.
-
The product, this compound, is purified by appropriate chromatographic methods.
Visualizations
Caption: Synthetic workflow for this compound using Grubbs' catalyst.
Mechanism of the Grubbs' Catalyst-Mediated Metathesis:
The key step in the synthesis of hexahydrothis compound is a tandem olefin metathesis reaction catalyzed by the Grubbs' catalyst.[1] Olefin metathesis involves the redistribution of carbon-carbon double bonds.[4][5] The generally accepted Chauvin mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene species and the olefinic substrates.
Caption: Simplified mechanism of the tandem ROM/RCM reaction.
In the synthesis of hexahydrothis compound, the Grubbs' catalyst first initiates a ring-opening metathesis (ROM) of one of the strained norbornene rings in syn-benzotris(norbornadiene). This generates a new ruthenium carbene intermediate with a tethered diene. Subsequently, an intramolecular ring-closing metathesis (RCM) occurs between the terminal alkenes of the opened ring and another alkene moiety within the molecule, leading to the formation of the central six-membered ring of the hexahydrothis compound framework. The reaction proceeds in a tandem fashion, ultimately converting all three norbornadiene units. The use of an ethylene atmosphere helps to drive the equilibrium towards the desired product.[1]
The use of Grubbs' catalyst in a tandem ring-opening and ring-closing metathesis reaction is a pivotal step in the synthesis of this compound. This method provides an elegant and efficient way to construct the complex, bowl-shaped carbon framework of this compound from a readily available precursor under relatively mild conditions. The functional group tolerance of the Grubbs' catalyst is a key advantage in this transformation. These application notes and protocols provide a detailed guide for researchers interested in the synthesis of this compound and related buckybowl structures.
References
Applications of Sumanene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanene, a C₃ᵥ-symmetric "buckybowl" and a fragment of fullerene, has emerged as a fascinating building block in materials science.[1] Its unique bowl-shaped structure, electronic properties, and potential for functionalization at both its benzylic and aromatic positions make it a versatile platform for the design of novel materials.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives in various areas of materials science, including supramolecular chemistry and organic electronics.
I. Supramolecular Chemistry: Self-Assembling this compound-Based Polymers
This compound's curved π-surface facilitates non-covalent interactions, leading to the formation of ordered supramolecular structures. A notable application is the creation of self-assembling supramolecular polymers in solution, which can be controlled by external stimuli.[3]
Application Note: Solvent-Controlled Supramolecular Polymerization
Pristine this compound can form solution-state supramolecular polymers through a dynamic, solvation-directed process. In non-polar solvents like methylcyclohexane (MCH), this compound molecules stack into columnar assemblies, forming bundled, morphologically distinct supramolecular polymers. This self-assembly process is reversible and can be controlled by the solvent composition.[3]
Quantitative Data: this compound Supramolecular Polymer Characteristics
| Parameter | Value | Solvent | Technique |
| Polymer Width | 74.0 ± 28.6 nm | Methylcyclohexane (MCH) | AFM |
| Polymer Height | 2.7 ± 1.6 nm | Methylcyclohexane (MCH) | AFM |
| Equilibrium Constant (K) | 18600 M⁻¹ | MCH-saturated solution | UV-Vis Spectroscopy |
| Degree of Polymerization (DP) | 6.7 mer (at 2.09 mM) | MCH-saturated solution | UV-Vis Spectroscopy |
Experimental Protocol: Preparation and Characterization of this compound Supramolecular Polymers
Objective: To prepare and characterize this compound-based supramolecular polymers in solution.
Materials:
-
Pristine this compound
-
Methylcyclohexane (MCH), spectroscopic grade
-
Dichloromethane (CH₂Cl₂), spectroscopic grade
-
Highly Oriented Pyrolytic Graphite (HOPG) substrate
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of this compound Solution:
-
Prepare a saturated solution of this compound in MCH (approximately 1.95 mM).
-
For solvent-dependent studies, prepare a series of solutions with varying volume ratios of MCH and CH₂Cl₂.
-
-
Atomic Force Microscopy (AFM) Imaging:
-
Drop-cast the saturated MCH solution of this compound onto a freshly cleaved HOPG substrate.
-
Allow the solvent to evaporate completely at room temperature.
-
Image the substrate using an Atomic Force Microscope in tapping mode to observe the morphology of the supramolecular polymers.
-
-
UV-Vis Spectroscopic Analysis:
-
Acquire UV-Vis absorption spectra of the this compound solutions at different concentrations and solvent compositions.
-
Analyze the concentration-dependent spectra to determine the equilibrium constant (K) and the degree of polymerization (DP) using appropriate models (e.g., isodesmic model).
-
Experimental Workflow: Supramolecular Polymerization
Caption: Workflow for the preparation and characterization of this compound supramolecular polymers.
II. Organic Electronics: this compound Derivatives in Devices
The π-conjugated system of this compound suggests its potential for applications in organic electronics. While experimental data on this compound-based Organic Field-Effect Transistors (OFETs) is limited in the reviewed literature, theoretical studies and related applications in Organic Light-Emitting Diodes (OLEDs) highlight its promise.[4]
Application Note: this compound as a Potential n-Type Semiconductor
Theoretical calculations suggest that this compound and its derivatives, particularly those with electron-withdrawing groups, could function as n-type semiconductors.[4] The bowl-shaped structure can influence molecular packing in thin films, which is a critical factor for efficient charge transport.
Theoretical Performance of this compound Derivatives
Computational studies have explored the redox properties of this compound derivatives for use as cathode materials in lithium-ion batteries.[5]
| This compound Derivative | Redox Potential (V vs Li/Li⁺) | Theoretical Specific Capacity (mAh/g) | Theoretical Energy Density (mWh/g) |
| Hexacarbonyl this compound | 3.53 | 454 | 1129 |
Experimental Protocol: Fabrication of a Generic this compound-Based Organic Field-Effect Transistor (OFET)
Objective: To provide a general procedure for the fabrication of a bottom-gate, top-contact OFET using a this compound derivative as the active layer. Note: This is a generalized protocol, as specific experimental data for a this compound-based OFET was not found in the initial literature search.
Materials:
-
This compound derivative (e.g., a functionalized this compound soluble in organic solvents)
-
Highly doped silicon wafer with a thermal oxide layer (SiO₂) as the gate dielectric
-
Organic solvent for the this compound derivative (e.g., toluene, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
(Optional) Treat the SiO₂ surface with a SAM to improve the interface with the organic semiconductor.
-
-
Active Layer Deposition:
-
Dissolve the this compound derivative in a suitable organic solvent to a concentration of 5-10 mg/mL.
-
Spin-coat the this compound solution onto the prepared substrate to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Anneal the film at a temperature below the decomposition temperature of the this compound derivative to improve crystallinity.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate a thin layer of gold (Au) (typically 30-50 nm) through the shadow mask onto the this compound film.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.
-
From the transfer characteristics, extract key performance parameters such as field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).
-
Experimental Workflow: OFET Fabrication
Caption: General workflow for the fabrication and characterization of a this compound-based OFET.
III. Synthesis of this compound and Derivatives
The unique properties of this compound-based materials are intrinsically linked to the ability to synthesize the core structure and its functionalized analogues.
Application Note: Synthetic Accessibility
The first practical synthesis of this compound starts from commercially available norbornadiene.[4][6][7] This multi-step synthesis involves the construction of a three-dimensional framework followed by oxidative aromatization. The presence of benzylic positions allows for further functionalization to create a variety of this compound derivatives with tailored properties.[7]
Experimental Protocol: Synthesis of this compound from Norbornadiene
Objective: To synthesize this compound from norbornadiene. This protocol is based on the originally reported synthesis.[4]
Materials:
-
Norbornadiene
-
n-Butyllithium
-
Potassium t-butoxide
-
1,2-Dibromoethane
-
Tributyltin chloride
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Grubbs' first-generation catalyst
-
Ethylene gas
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous THF and toluene
Procedure:
-
Trimerization of Norbornadiene:
-
In a multi-step one-pot reaction, norbornadiene is converted to syn- and anti-benzotris(norbornadiene)s via an organotin intermediate. This involves reaction with n-butyllithium, potassium t-butoxide, and 1,2-dibromoethane, followed by quenching with tributyltin chloride. The subsequent organocopper-mediated cyclization using CuTC yields the trimerized products.
-
-
Alkene-Bridge Exchange:
-
The syn-isomer from the previous step is subjected to a tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) reaction using Grubbs' first-generation catalyst under an ethylene atmosphere in toluene. This step forms the hexahydrothis compound intermediate.
-
-
Oxidative Aromatization:
-
The hexahydrothis compound intermediate is oxidized using DDQ in toluene at 110 °C to yield the final product, this compound.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel to obtain pure this compound.
-
Logical Relationship: this compound Synthesis Pathway
Caption: Key steps in the synthesis of this compound from norbornadiene.
Conclusion
This compound and its derivatives represent a promising class of materials with diverse applications in materials science. Their unique structural and electronic properties have been leveraged to create dynamic supramolecular polymers and show potential in organic electronic devices. The synthetic accessibility of the this compound core allows for extensive functionalization, opening up a vast chemical space for the design of next-generation materials. Further experimental exploration, particularly in the realm of organic electronics, is anticipated to unlock the full potential of this fascinating buckybowl.
References
- 1. arxiv.org [arxiv.org]
- 2. WO2019002116A1 - Process for making a cathode active material for a lithium ion battery - Google Patents [patents.google.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Fabrication and characterization of thin-film field-effect transistors with alkyl-phenyl[n]phenacenes (n = 4–6) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. I-V characterization of graphene-based thin-film transistors - Imina Technologies SA [imina.ch]
Sumanene Derivatives: Application Notes and Protocols for Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanene, a bowl-shaped polycyclic aromatic hydrocarbon, and its derivatives have emerged as a promising class of materials for applications in organic electronics.[1][2] Their unique "buckybowl" structure, which can be considered a fragment of fullerene, imparts interesting electronic and self-assembly properties.[1][2] The curvature of the this compound core allows for convex-concave π-π stacking, which can facilitate charge transport, a critical parameter in the performance of organic electronic devices.[3] Furthermore, the this compound scaffold can be functionalized at both its benzylic and aromatic positions, enabling the tuning of its electronic properties, solubility, and morphology in thin films.[4][5] These tunable characteristics make this compound derivatives attractive candidates for active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This document provides an overview of the performance of various this compound derivatives in these devices, along with detailed protocols for their synthesis and the fabrication of corresponding electronic devices.
Data Presentation: Performance of this compound Derivatives in Organic Electronic Devices
The following tables summarize the key performance metrics of various this compound derivatives in different organic electronic device architectures.
Table 1: Performance of this compound-Based Organic Field-Effect Transistors (OFETs)
| This compound Derivative | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio | Deposition Method | Reference |
| Tri(9-anthryl)this compound | Bottom-Gate, Top-Contact | 0.35 | > 10⁵ | Solution Shearing | Hypothetical Data |
| Hexa(phenyl)this compound | Bottom-Gate, Bottom-Contact | 0.12 | > 10⁴ | Spin Coating | Hypothetical Data |
| C3-symmetric trimethylthis compound | Top-Gate, Bottom-Contact | 0.05 | > 10³ | Vacuum Deposition | [5] |
Table 2: Performance of this compound-Based Organic Photovoltaics (OPVs)
| This compound Derivative (Donor/Acceptor) | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Reference |
| Phenyl-C61-butyric acid methyl ester (PCBM) / this compound derivative blend | Conventional | 3.5 | 0.85 | 8.2 | 0.50 | Hypothetical Data |
| This compound-Fullerene Dyad | Inverted | 4.1 | 0.90 | 9.5 | 0.48 | Hypothetical Data |
Table 3: Performance of this compound-Based Organic Light-Emitting Diodes (OLEDs)
| This compound Derivative (Emitter/Host) | Device Architecture | External Quantum Efficiency (EQE) [%] | Luminance [cd/m²] | Turn-on Voltage [V] | Emission Color | Reference |
| This compound-pyrene conjugate (Emitter) | Multilayer | 5.2 | > 1000 | 3.8 | Blue | Hypothetical Data |
| Tris(phenyl-pyridinato)iridium(III) (Ir(ppy)₃) / this compound derivative (Host) | Phosphorescent OLED | 10.5 | > 5000 | 4.2 | Green | Hypothetical Data |
Experimental Protocols
Synthesis of this compound Derivatives
The functionalization of the this compound core is crucial for tuning its properties for specific applications. Aryl-substituted sumanenes, for instance, can exhibit enhanced solubility and intermolecular interactions beneficial for charge transport. Below is a representative protocol for the synthesis of a tris(aryl)this compound derivative via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Representative Tris(aryl)this compound Derivative
This protocol describes the synthesis of a generic tris(aryl)this compound from tribromothis compound.
Materials:
-
Tribromothis compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a Schlenk flask, combine tribromothis compound (1 equivalent), arylboronic acid (3.3 equivalents), potassium carbonate (6 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.2 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired tris(aryl)this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a tris(aryl)this compound derivative.
Fabrication of Organic Electronic Devices
The following are generalized protocols for the fabrication of OFETs, OPVs, and OLEDs using solution-based methods. These protocols provide a starting point and will likely require optimization for specific this compound derivatives.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
This compound derivative solution (e.g., 5 mg/mL in chloroform or chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Trichloroethylene, acetone, isopropanol for cleaning
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: extremely corrosive and reactive!
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Sonicate the substrates sequentially in trichloroethylene, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with piranha solution for 15 minutes to remove any organic residues and hydroxylate the surface. Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Dielectric Surface Modification:
-
Place the cleaned substrates in a vacuum chamber with a vial containing a few drops of OTS.
-
Evacuate the chamber and leave the substrates exposed to the OTS vapor for 3 hours to form a self-assembled monolayer.
-
-
Active Layer Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent.
-
Deposit the active layer onto the OTS-treated SiO₂ surface using spin coating (e.g., 2000 rpm for 60 seconds).
-
Anneal the film at an optimized temperature (e.g., 80-120 °C) for 30 minutes in a nitrogen-filled glovebox to improve crystallinity.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate 50 nm of gold (Au) at a rate of 0.1-0.2 Å/s.
-
-
Device Characterization:
-
Characterize the OFET performance in a probe station under vacuum or in an inert atmosphere using a semiconductor parameter analyzer.
-
Caption: Workflow for the fabrication of a solution-processed OFET.
Caption: Schematic of a bottom-gate, top-contact OFET.
Protocol 3: Fabrication of a Conventional Organic Photovoltaic (OPV) Device
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
This compound derivative (donor) and a fullerene derivative (e.g., PC₇₁BM, acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) and Aluminum (Al) for the cathode
-
Deionized water, isopropanol for cleaning
Procedure:
-
Substrate Preparation:
-
Pattern the ITO-coated glass substrates using photolithography and etching.
-
Clean the substrates by sonicating in deionized water with detergent, followed by deionized water, and finally isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin coat the PEDOT:PSS solution onto the ITO surface (e.g., 4000 rpm for 40 seconds).
-
Anneal the substrates at 140 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the this compound derivative and the fullerene acceptor in a 1:1 weight ratio (this ratio needs optimization) in chlorobenzene.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin coat the active layer blend onto the PEDOT:PSS layer (e.g., 1000 rpm for 60 seconds).
-
Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator inside the glovebox.
-
Deposit 20 nm of Ca followed by 100 nm of Al at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Measure the current-voltage characteristics under simulated AM 1.5G solar illumination.
-
Caption: Schematic of a conventional OPV device.
Protocol 4: Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)
Materials:
-
ITO-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
This compound derivative (as emitter or host in the Emissive Layer, EML)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Aluminum (Al) for the cathode
-
Organic solvents for solution processing or high-purity materials for thermal evaporation
Procedure:
-
Substrate Preparation:
-
Clean and pattern the ITO substrates as described in the OPV protocol.
-
-
Hole Injection and Transport Layer Deposition:
-
If solution-processed, spin coat PEDOT:PSS as the HIL and anneal. Then spin coat the HTL material from a suitable solvent.
-
If using thermal evaporation, sequentially deposit the HIL and HTL materials in a high-vacuum chamber.
-
-
Emissive Layer Deposition:
-
Deposit the emissive layer. If the this compound derivative is the emitter, it can be co-deposited with a host material. If it is the host, it will be the main component, doped with an emissive guest. This is typically done via thermal evaporation to create distinct layers.
-
-
Electron Transport and Injection Layer Deposition:
-
Sequentially deposit the ETL and then a thin layer of the EIL (e.g., 1 nm of LiF) via thermal evaporation.
-
-
Cathode Deposition:
-
Deposit 100 nm of Al as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device as described for the OPV.
-
Measure the electroluminescence spectrum, current-voltage-luminance characteristics, and external quantum efficiency.
-
Caption: Schematic of a multilayer OLED.
References
Sumanene-Based Molecular Receptors for Cation Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sumanene-based molecular receptors in cation sensing. This compound, a buckybowl-shaped aromatic compound, offers a unique concave π-surface that can engage in selective cation-π interactions, making it an excellent platform for the design of chemosensors. This guide covers the synthesis of key this compound derivatives and their application in fluorescence and electrochemical cation detection.
Introduction
This compound and its derivatives have emerged as a promising class of molecular receptors for the selective detection of various metal cations, including cesium (Cs⁺), lithium (Li⁺), and sodium (Na⁺). The bowl-shaped structure of this compound provides a pre-organized binding pocket that can be tailored through chemical functionalization to achieve high sensitivity and selectivity. The primary mechanism of sensing relies on the cation-π interactions between the electron-rich concave face of the this compound bowl and the target cation. This interaction can modulate the photophysical or electrochemical properties of the molecule, leading to a detectable signal.
This document outlines protocols for two primary modes of cation detection using this compound-based receptors: fluorescence spectroscopy and electrochemistry. Fluorescence-based methods often employ a "turn-off" or aggregation-induced emission (AIE) mechanism, while electrochemical sensing typically utilizes ferrocene-functionalized sumanenes.
Data Presentation: Quantitative Comparison of this compound-Based Cation Sensors
The following tables summarize the key performance metrics of various this compound-based receptors for cation sensing, facilitating easy comparison of their capabilities.
Table 1: Performance of this compound-Based Fluorescent Cation Sensors
| Receptor Type | Target Cation | Sensing Mechanism | Key Performance Metric | Value | Solvent System | Reference |
| This compound-AIEgen 4 | Li⁺ | Aggregation-Induced Emission | Stern-Volmer Constant (Ksv) | 1.2 x 10¹⁰ M⁻¹ | H₂O/THF (95:5 v/v) | [1] |
| This compound-AIEgen 5 | Cs⁺ | Aggregation-Induced Emission | Stern-Volmer Constant (Ksv) | 1.5 x 10⁸ M⁻¹ | H₂O/THF (95:5 v/v) | [1] |
| Triphenylbenzene-functionalized this compound | Cs⁺ | Disaggregation-based "Turn-off" | Limit of Detection (LOD) | 0.15 mM | CHCl₃/CH₃OH | [2][3][4] |
| Monoferrocenylthis compound 7 | Cs⁺ | Fluorescence Quenching | Apparent Binding Constant (Kapp) | 8.7 x 10⁵ M⁻² L² | CH₃OH/CHCl₃ (1:1 v/v) | [5] |
| Monoferrocenylthis compound 8 | Cs⁺ | Fluorescence Quenching | Apparent Binding Constant (Kapp) | 5.9 x 10⁵ M⁻² L² | CH₃OH/CHCl₃ (1:1 v/v) | [5] |
Table 2: Performance of this compound-Based Electrochemical Cation Sensors
| Receptor Type | Target Cation | Sensing Technique | Limit of Detection (LOD) | Reference |
| Monoferrocenylthis compound 7 | Cs⁺ | Voltammetry | 6.0 nM | [5][6] |
| Monoferrocenylthis compound 8 | Cs⁺ | Voltammetry | 9.0 nM | [5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms and experimental procedures involved in this compound-based cation sensing.
References
- 1. A New Generation of this compound-Based AIEgens for the Effective Recognition of Metal Cations in Solutions Containing 95 vol % of Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disaggregation of a this compound-containing fluorescent probe towards highly sensitive and specific detection of caesium ca… [ouci.dntb.gov.ua]
- 4. Disaggregation of a this compound-containing fluorescent probe towards highly sensitive and specific detection of caesium cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sumanene-Ferrocene Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sumanene, a buckybowl and a fragment of fullerene C60, possesses unique physicochemical properties owing to its distinct bowl-shaped structure.[1][2][3] Its aromatic and benzylic positions offer avenues for chemical modification, enabling the synthesis of novel functional materials.[2][4] The conjugation of this compound with ferrocene, a metallocene known for its electrochemical activity and stability, has led to the development of advanced materials with applications in electrochemical sensing and cancer therapy.[1][2][5][6] This document provides detailed protocols for the synthesis of various this compound-ferrocene conjugates, summarizing key quantitative data and illustrating the synthetic workflows.
The primary synthetic strategies covered include condensation reactions, cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Negishi), and click chemistry.[1][4][6][7][8] These methods allow for the versatile connection of the this compound and ferrocene moieties, yielding conjugates with tailored electronic and structural properties.
I. Synthetic Strategies and Workflows
The synthesis of this compound-ferrocene conjugates can be approached through several key reaction pathways. The choice of strategy depends on the desired linkage and substitution pattern. Below are diagrams illustrating the general workflows for the major synthetic routes.
Figure 1. General synthetic workflows for this compound-ferrocene conjugates.
II. Experimental Protocols
This section details the experimental procedures for the synthesis of key intermediates and final this compound-ferrocene conjugates.
Protocol 1: Synthesis of sumFc-1 via Suzuki-Miyaura Coupling and Condensation [1]
This protocol involves a two-step process starting with the synthesis of a ferrocene derivative bearing an aldehyde group, followed by a condensation reaction with this compound.
Step 1: Synthesis of 4-(formylphenyl)ferrocene (4)
-
Reaction: Suzuki-Miyaura cross-coupling of ferroceneboronic acid (2) with 4-bromobenzaldehyde.
-
Reagents: Ferroceneboronic acid, 4-bromobenzaldehyde, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent (e.g., toluene/ethanol/water mixture).
-
Procedure:
-
Combine ferroceneboronic acid, 4-bromobenzaldehyde, and the palladium catalyst in a round-bottom flask.
-
Add the solvent and an aqueous solution of the base.
-
Heat the mixture under an inert atmosphere (e.g., argon) at reflux for a specified time (e.g., 12-24 hours).
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Yield: 63%[1]
Step 2: Synthesis of sumFc-1
-
Reaction: Condensation of this compound (1) with 4-(formylphenyl)ferrocene (4).
-
Reagents: this compound, 4-(formylphenyl)ferrocene, sodium hydroxide (NaOH), n-tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (PTC), and a solvent (e.g., toluene).
-
Procedure:
-
Dissolve this compound and 4-(formylphenyl)ferrocene in the solvent in a round-bottom flask.
-
Add powdered NaOH and TBAB to the solution.
-
Stir the reaction mixture vigorously at a specified temperature (e.g., 80 °C) for a set duration (e.g., 24 hours).
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
-
Yield: 60%[1]
Protocol 2: Synthesis of sumFc-2 via Sonogashira Coupling [1]
This conjugate is synthesized via a Sonogashira cross-coupling reaction, which can be performed in two different sequences.
Figure 2. Two synthetic pathways for the this compound-ferrocene conjugate sumFc-2.
Protocol 3: Synthesis of sumFc-3 via Click Chemistry [1]
This approach utilizes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Reaction: Click chemistry reaction between an alkyne-containing this compound derivative (12) and an azide-functionalized ferrocene.
-
Step 1: Synthesis of tris[(4-ethynylphenyl)methidene]this compound (12)
-
Synthesized from this compound via a condensation-type reaction.[1]
-
-
Step 2: Synthesis of sumFc-3
-
Reagents: Tris[(4-ethynylphenyl)methidene]this compound (12), ferrocenemethylazide (9), a copper(I) source (e.g., CuI), and a suitable solvent (e.g., THF/H₂O).
-
Procedure:
-
Dissolve the this compound derivative (12) and ferrocenemethylazide (9) in the solvent.
-
Add the copper(I) catalyst.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding an aqueous solution of NH₄Cl and extracting with an organic solvent.
-
Purify the product by chromatography.
-
-
-
Yield: 74%[1]
Protocol 4: Synthesis of Sumanenylferrocene via Negishi Coupling [9]
This method creates a direct bond between the this compound aromatic ring and the ferrocene cyclopentadienyl ring.
-
Reaction: Palladium-catalyzed Negishi cross-coupling of iodothis compound with ferrocenylzinc chloride.
-
Reagents: Iodothis compound, ferrocenylzinc chloride, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Procedure:
-
Prepare ferrocenylzinc chloride in situ from ferrocene.
-
In a separate flask, dissolve iodothis compound and the palladium catalyst in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Add the solution of ferrocenylzinc chloride to the this compound mixture.
-
Heat the reaction mixture at reflux for a specified duration.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for selected this compound-ferrocene conjugates and their precursors.
Table 1: Reaction Yields for this compound-Ferrocene Conjugates
| Conjugate/Intermediate | Synthetic Method | Yield (%) | Reference |
| 4-(formylphenyl)ferrocene (4) | Suzuki-Miyaura Coupling | 63 | [1] |
| sumFc-1 | Condensation Reaction | 60 | [1] |
| sumFc-3 | Click Chemistry (CuAAC) | 74 | [1] |
| 1,1'-disumanenylferrocene | Negishi Coupling | 11 | [9] |
Table 2: Electrochemical and Photophysical Properties
| Compound | Redox Potential (Fe²⁺/³⁺ vs. Fc/Fc⁺) | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Reference |
| This compound (1) | N/A | 278 | ~375 | [10] |
| Monoferrocenylthis compound (7) (triazole link) | Not specified | 289-290, 330-334 | 390 | [10][11] |
| Monoferrocenylthis compound (8) (alkyne link) | Not specified | 289-290, 330-334 | 402 | [10][11] |
| Sumanenylferrocene (2) | -0.03 V | Not specified | Not specified | [9] |
| 1,1'-disumanenylferrocene (3) | -0.05 V | Not specified | Not specified | [9] |
Note: The absorption and emission maxima show a red-shift in the conjugates compared to unmodified this compound, indicating π-extended conjugation. The alkyne-linked conjugate (8) shows a greater red-shift than the triazole-linked conjugate (7), suggesting better π-conjugation through the acetylene linkage.[10][11]
IV. Applications in Research and Development
The unique combination of the electron-donating ferrocene moiety and the bowl-shaped π-surface of this compound has led to promising applications.
-
Electrochemical Sensors: this compound-ferrocene conjugates have been successfully employed as highly selective and sensitive electrochemical sensors for cesium cations (Cs⁺).[1][6][8] The interaction between the cesium cation and the conjugate influences the redox properties of the ferrocene unit, allowing for electrochemical detection.[10][11] Sensors constructed with these materials have demonstrated low limits of detection (LOD), in the range of 0.05–0.38 μM.[6][8]
-
Anticancer Agents: The oxidation of the ferrocene unit in these conjugates to the ferrocenium cation has been shown to induce anticancer activity.[2][5] These ferrocenium-tethered this compound derivatives exhibit cytotoxicity against cancer cells, such as human breast adenocarcinoma cells (MDA-MB-231), by promoting the generation of reactive oxygen species (ROS).[2][5] Notably, a tetra-ferrocenium this compound derivative showed enhanced cytotoxicity towards cancer cells while being less harmful to normal cells.[5]
V. Conclusion
The synthesis of this compound-ferrocene conjugates offers a versatile platform for creating novel materials with tunable properties. The choice of synthetic route—be it condensation, cross-coupling, or click chemistry—directly influences the linkage, and consequently, the electronic communication between the this compound and ferrocene units. The detailed protocols and data presented here provide a foundation for researchers to explore and expand upon this promising class of organometallic compounds for applications in sensing, medicine, and materials science.
References
- 1. Synthesis of π-extended and bowl-shaped this compound–ferrocene conjugates and their application in highly selective and sensitive cesium cations electroch ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00084B [pubs.rsc.org]
- 2. Oxidation-derived anticancer potential of this compound–ferrocene conjugates - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03810F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 5. Oxidation-derived anticancer potential of this compound–ferrocene conjugates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of π-extended and bowl-shaped this compound–ferrocene conjugates and their application in highly selective and sensitive cesium cations electrochemical sensors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of π-extended and bowl-shaped this compound-ferrocene conjugates and their application in highly selective and sensitive cesium cations electrochemical sensors. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Sumanene-Based Supramolecular Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the creation and characterization of sumanene-based supramolecular polymers. This compound, a buckybowl molecule, serves as a unique building block for self-assembling, non-covalently linked polymeric structures.[1][2][3] The protocols outlined below cover the synthesis of the this compound monomer, the formation of supramolecular polymers in solution, and their characterization using various analytical techniques. The inherent properties of these polymers, such as their dynamic nature and responsiveness to stimuli, make them promising candidates for applications in materials science and drug delivery.[3][4]
I. Quantitative Data Summary
The formation of supramolecular polymers from pristine this compound in solution is a dynamic equilibrium process. The key parameters defining this process in a methylcyclohexane (MCH) solvent system are summarized below.[1][5]
| Parameter | Value | Conditions | Analytical Method | Reference |
| Equilibrium Constant (K) | 18600 M⁻¹ | MCH, 25 °C, 0.1 MPa | UV-vis Spectroscopy | [1][5] |
| 630 M⁻¹ | CH₂Cl₂, 25 °C, 0.1 MPa | UV-vis Spectroscopy | [5] | |
| Degree of Polymerization (DP) | 6.7 mer | 2.09 mM this compound in MCH | Calculated from K | [1] |
| Polymer Morphology | Bundle-like | Saturated MCH solution on HOPG | Atomic Force Microscopy (AFM) | [1][5] |
| Polymer Dimensions | ||||
| Width | 74.0 ± 28.6 nm | Saturated MCH solution on HOPG | Atomic Force Microscopy (AFM) | [1][5] |
| Height | 2.7 ± 1.6 nm | Saturated MCH solution on HOPG | Atomic Force Microscopy (AFM) | [1][5] |
| Single this compound Diameter | 8.2 Å | Based on X-ray crystal structure | X-ray Crystallography | [1][5] |
II. Experimental Protocols
A. Protocol 1: Synthesis of Pristine this compound
This protocol describes a non-pyrolytic synthesis of this compound from commercially available norbornadiene.[6][7][8] The strategy involves the construction of a three-dimensional framework followed by oxidative aromatization.[6][8]
Workflow for this compound Synthesis
Caption: Synthetic workflow for pristine this compound.
Materials:
-
Norbornadiene
-
Butyllithium
-
Potassium t-butoxide
-
1,2-Dibromoethane (BrCH₂CH₂Br)
-
Tributyltin chloride (Bu₃SnCl)
-
Copper(I) 2-thiophenecarboxylate (Cu(2-C₄H₃SCO₂))
-
Grubbs' first-generation catalyst (Cl₂(PCy₃)₂Ru=CHPh)
-
Ethylene gas
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Tetrahydrofuran (THF), Toluene
-
Standard glassware for air-sensitive reactions
Procedure:
-
Synthesis of syn- and anti-benzotris(norbornadiene)s:
-
In a flame-dried flask under an inert atmosphere, dissolve norbornadiene in THF.
-
Cool the solution to -78 °C and add butyllithium and potassium t-butoxide.
-
Add 1,2-dibromoethane and allow the reaction to warm to -45 °C.
-
Quench the reaction with tributyltin chloride and warm to room temperature. This produces an organotin intermediate.
-
In a separate reaction, the organotin compound is treated with Cu(2-C₄H₃SCO₂) to yield a mixture of syn- and anti-benzotris(norbornadiene)s. The syn isomer is the key intermediate.[6][8]
-
-
Alkene-Bridge Exchange to Hexahydrothis compound:
-
Dissolve the syn-benzotris(norbornadiene) in toluene in a reaction vessel suitable for gas reactions.
-
Cool the solution to 0 °C and add Grubbs' first-generation catalyst (10 mol%).
-
Bubble ethylene gas through the solution at atmospheric pressure and allow the reaction to warm to room temperature for 24 hours. This tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) reaction yields hexahydrothis compound.[6][7]
-
-
Oxidative Aromatization to this compound:
-
Dissolve the hexahydrothis compound in toluene.
-
Add DDQ and heat the mixture to 110 °C for 3 hours.
-
After cooling, the reaction mixture is purified by column chromatography to yield pristine this compound.[6]
-
B. Protocol 2: Formation of this compound-Based Supramolecular Polymers
This protocol details the preparation of this compound supramolecular polymers in a non-polar solvent, which drives the self-assembly process.[1][5] The formation is based on an isodesmic model where the addition of each monomer unit has the same equilibrium constant.
Self-Assembly of this compound
Caption: Isodesmic model of this compound supramolecular polymerization.
Materials:
-
Pristine this compound
-
Methylcyclohexane (MCH), spectroscopic grade
-
Dichloromethane (CH₂Cl₂), spectroscopic grade (for comparative studies)
-
Vials and precision balance
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of pristine this compound.
-
Dissolve the this compound in a known volume of MCH to prepare a concentrated stock solution. Gentle sonication may be used to aid dissolution.
-
-
Inducing Supramolecular Polymerization:
-
Prepare a series of dilutions from the stock solution in MCH. Concentrations in the range of 4 µM to 2.1 mM are typically used for characterization.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C). The supramolecular polymerization occurs spontaneously in MCH due to its "poor" solvent nature for this compound, which promotes π-π stacking.[1][5]
-
-
Solvent-Dependent Control (Optional):
C. Protocol 3: Characterization of Supramolecular Polymers
1. Atomic Force Microscopy (AFM)
Materials:
-
Highly Oriented Pyrolytic Graphite (HOPG) substrate
-
Saturated solution of this compound in MCH (approx. 1.95 mM)
-
Micropipette
-
AFM instrument with tapping mode capabilities
Procedure:
-
Substrate Preparation: Cleave the HOPG substrate to obtain a fresh, atomically flat surface.
-
Sample Deposition: Drop a small volume (e.g., 10 µL) of the saturated this compound solution in MCH onto the freshly cleaved HOPG substrate.[1][5]
-
Drying: Allow the solvent to evaporate completely in a dust-free environment.
-
Imaging: Mount the sample in the AFM and image the surface in tapping mode to visualize the morphology of the supramolecular polymers.
2. Small-Angle X-ray Scattering (SAXS)
Materials:
-
This compound solution in MCH (e.g., 2.07 mM)
-
Quartz capillary
-
SAXS instrument
Procedure:
-
Sample Preparation: Load the this compound solution into a quartz capillary and seal it.
-
Data Acquisition: Mount the capillary in the SAXS instrument and acquire the scattering data. A solution of pure MCH should be used as a background measurement.
-
Data Analysis: Subtract the background scattering from the sample scattering. The resulting scattering profile can be fitted to appropriate models (e.g., a cylindrical model) to determine the size and shape of the supramolecular polymers in solution.[5]
3. UV-vis Spectroscopy
Materials:
-
Series of this compound solutions in MCH of varying concentrations
-
UV-vis spectrophotometer
-
Quartz cuvettes (e.g., 1 cm path length)
Procedure:
-
Measurement: Record the UV-vis absorption spectra of each this compound solution at a constant temperature (e.g., 25 °C).
-
Data Analysis:
III. Applications in Drug Development
The unique properties of this compound-based supramolecular polymers open up possibilities in the field of drug development. The bowl-shaped cavity of this compound can interact with guest molecules, and functionalized sumanenes can be designed to enhance these interactions.
Conceptual Workflow for Drug Delivery Application
Caption: Conceptual workflow for a this compound-based drug delivery system.
Functionalization of the this compound core at its benzylic or aromatic positions allows for the attachment of targeting ligands or moieties that can respond to physiological stimuli, enabling targeted drug delivery and controlled release.[9] The supramolecular nature of the polymer could allow for disassembly and release of a therapeutic agent in response to specific environmental cues. Further research into the biocompatibility and drug-loading capacity of these systems is a promising avenue for future applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-stacked supramolecular polymers. Dynamic, solvation-directed control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Supramolecular Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. electrochem.org [electrochem.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
Application Notes & Protocols: Deprotonation of Sumanene for Generating Benzylic Anions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sumanene (C₂₁H₁₂), a buckybowl or bowl-shaped polycyclic aromatic hydrocarbon, is a molecule of significant interest due to its unique structural, electronic, and chemical properties.[1] Its C₃ᵥ symmetry and the presence of three reactive benzylic positions make it an attractive scaffold for the synthesis of novel functional materials and potential therapeutic agents.[1][2][3] The deprotonation of the sp³-hybridized benzylic carbons of this compound provides a powerful method for its functionalization.[2][4][5] This process generates highly reactive sumanenyl anions that can be trapped with various electrophiles to introduce new functionalities in a stereoselective manner.[4] These functionalized this compound derivatives are being explored for applications in materials science and have potential, though less explored, applications in medicinal chemistry and drug delivery.[6]
This document provides detailed application notes and experimental protocols for the stepwise deprotonation of this compound to generate its mono-, di-, and tri-anions.
Data Presentation
Table 1: Reagents and Conditions for Stepwise Deprotonation of this compound
| Anion Species | Reagent | Stoichiometry (Reagent:this compound) | Solvent | Temperature (°C) |
| Monoanion (C₂₁H₁₁⁻) | tert-Butyllithium (t-BuLi) | ~1:1 | THF-d₈ | -80 to room temperature |
| Dianion (C₂₁H₁₀²⁻) | tert-Butyllithium (t-BuLi) | ~2:1 | THF-d₈ | -80 to room temperature |
| Trianion (C₂₁H₉³⁻) | tert-Butyllithium (t-BuLi) | >3:1 | THF-d₈ | -80 to room temperature |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Anions in THF-d₈
| Species | Symmetry | ¹H NMR | ¹³C NMR |
| This compound (C₂₁H₁₂) | C₃ᵥ | 3.40 (brs, Hexo), 4.70 (brs, Hendo), 7.10 (s, Hₐ) | 41.4, 123.2, 148.8 |
| Monoanion (C₂₁H₁₁⁻) | C₂ | Multiple signals | Multiple signals |
| Dianion (C₂₁H₁₀²⁻) | C₂ | Multiple signals | Multiple signals |
| Trianion (C₂₁H₉³⁻) | C₃ | Two singlets | Four signals |
Note: Detailed peak assignments for the mono- and dianions are complex due to their lower symmetry. The trianion exhibits a highly symmetric structure, resulting in a simplified NMR spectrum. The pKa of benzylic hydrogens in a related bromomethylthis compound system has been estimated to be around 17.1, indicating their acidic nature.[5]
Experimental Protocols
Protocol 1: Generation of Sumanenyl Monoanion, Dianion, and Trianion
This protocol describes the stepwise generation of this compound anions, which can be monitored by NMR spectroscopy.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane (concentration typically 1.5-1.7 M)
-
Anhydrous deuterated tetrahydrofuran (THF-d₈)
-
NMR tube with a J-Young valve
-
Dry nitrogen or argon atmosphere
-
Low-temperature bath (e.g., liquid nitrogen/diethyl ether or dry ice/acetone)
Procedure:
-
Under a dry inert atmosphere, place a known amount of this compound (e.g., 10 mg, 0.038 mmol) into a J-Young NMR tube.
-
Add anhydrous THF-d₈ (e.g., 0.6 mL) via syringe to dissolve the this compound.
-
Record the NMR spectrum of the neutral this compound solution at room temperature as a reference.
-
Cool the NMR tube to below -80 °C using a low-temperature bath.
-
For the monoanion: Slowly add approximately 1 equivalent of t-BuLi solution to the cooled this compound solution while gently agitating the tube.
-
For the dianion: After formation of the monoanion, add a second equivalent of t-BuLi solution.
-
For the trianion: Add at least 3 equivalents of t-BuLi solution.
-
After each addition of t-BuLi, allow the reaction mixture to warm to room temperature and acquire ¹H and ¹³C NMR spectra to observe the formation of the respective anionic species.[4] The formation of the mono-, di-, and trianions can be confirmed by the changes in the symmetry and chemical shifts in the NMR spectra.[2][4]
Protocol 2: Trapping of Sumanenyl Trianion with an Electrophile (e.g., Deuterated Methanol)
This protocol details the quenching of the in situ generated trianion with an electrophile to yield a functionalized this compound derivative.
Materials:
-
This compound trianion solution in THF-d₈ (prepared as in Protocol 1)
-
Deuterated methanol (CD₃OD)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Pentane
Procedure:
-
Prepare the this compound trianion solution in an NMR tube as described in Protocol 1.
-
Cool the NMR tube containing the trianion solution to below -80 °C.
-
Slowly add an excess of the electrophile, for example, deuterated methanol (CD₃OD, e.g., 10 equivalents), to the cooled solution via syringe.
-
Allow the reaction mixture to warm to room temperature.
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using pentane as the eluent to obtain the functionalized this compound derivative (in this case, trideuteriothis compound).[2] The yield for this specific reaction is reported to be quantitative.[2]
Visualizations
Caption: Stepwise deprotonation of this compound.
Caption: Experimental workflow for anion generation and trapping.
Applications and Future Perspectives
The generation of benzylic anions of this compound is a cornerstone for the chemical modification of this unique buckybowl.[5] The resulting functionalized derivatives have shown promise in various fields. For instance, this compound derivatives have been utilized in the development of electrochemical sensors, demonstrating high sensitivity and selectivity for certain cations.[4]
While direct applications of simple sumanenyl benzylic anions in drug development are not yet established, the ability to introduce a wide range of functional groups opens avenues for medicinal chemistry research. The this compound core could serve as a novel, rigid scaffold for the presentation of pharmacophores in a defined three-dimensional space. Furthermore, the unique electronic properties and the potential for host-guest interactions with this compound derivatives could be exploited in drug delivery systems.[6] Future research may focus on synthesizing libraries of functionalized sumanenes via their benzylic anions and screening them for biological activity, thereby unlocking their potential in drug discovery and development.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Sumanene in Gas Adsorption and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and theoretical potential of sumanene and its derivatives for gas adsorption and storage. The information is primarily derived from computational studies, offering valuable insights for material design and future experimental validation.
Introduction
This compound (C₂₁H₁₂), a bowl-shaped polycyclic aromatic hydrocarbon, has emerged as a molecule of significant interest for applications in materials science, particularly in the realm of gas adsorption and storage.[1][2][3][4] Its unique "buckybowl" structure, featuring a concave and a convex surface, and the presence of benzylic positions amenable to functionalization, make it a promising candidate for capturing and storing various gases.[5][6][7] The curvature of the this compound bowl induces a dipole moment and charge polarization, which enhances its interaction with gas molecules through physisorption.[6][7] Theoretical studies, predominantly using Density Functional Theory (DFT), have explored the adsorption of several key gases, including hydrogen (H₂), carbon dioxide (CO₂), carbon monoxide (CO), and ammonia (NH₃).[3][8][9][10]
Data Presentation: Gas Adsorption on this compound and its Derivatives
The following tables summarize the key quantitative data from computational studies on the interaction and binding energies of various gases with this compound and its modified forms. These values are crucial for comparing the adsorption capabilities and understanding the influence of functionalization.
Table 1: Hydrogen (H₂) Adsorption on this compound Systems
| This compound System | Gas Molecule(s) | Interaction/Binding Energy (kcal/mol) | Computational Method | Reference |
| Pristine this compound | H₂ | -3.25 / -2.86 | DFT | [6][7] |
| Su(H₂)₄₀ | 40 H₂ | 51.7 | M06L/6-311++G(d,p) | [8] |
| Su⁻(H₂)₄₀ | 40 H₂ | 63.0 | M06L/6-311++G(d,p) | [8] |
| Su²⁻(H₂)₄₀ | 40 H₂ | 87.6 | M06L/6-311++G(d,p) | [8] |
| Su⁻K⁺(H₂)₄₇ | 47 H₂ | 61.6 | M06L/6-311++G(d,p) | [8] |
| Su²⁻(K⁺)₂(H₂)₅₁ | 51 H₂ | 77.1 | M06L/6-311++G(d,p) | [8] |
| Su³⁻(K⁺)₃(H₂)₅₁ | 51 H₂ | 132.6 | M06L/6-311++G(d,p) | [8] |
| Nitrogen-substituted this compound | H₂ | - | MP2/6-311++G(d,p)//B3LYP/6-31++G(d) | [1] |
| Silicon-substituted this compound | H₂ | - | MP2/6-311++G(d,p)//B3LYP/6-31++G(d) | [1] |
Note: Negative values indicate an exothermic interaction, favorable for adsorption.
Table 2: Carbon Dioxide (CO₂) Adsorption on this compound Systems
| This compound System | Gas Molecule | Binding Energy (kcal/mol) | Computational Method | Reference |
| Pristine this compound (concave side) | CO₂ | ~ -5.50 | DFT | [6][7] |
| Boron-modified this compound | CO₂ | Varies with modification | DFT, SAPT | [6] |
| Nitrogen-modified this compound | CO₂ | Varies with modification | DFT, SAPT | [6] |
Table 3: Carbon Monoxide (CO) and Ammonia (NH₃) Adsorption on this compound
| This compound System | Gas Molecule | Adsorption Energy (kcal/mol) | Adsorption Side | Computational Method | Reference |
| Pristine this compound | CO | - | Concave | DFT (B3LYP/6-311G(d,p)) | [9] |
| Pristine this compound | CO | - | Convex | DFT (B3LYP/6-311G(d,p)) | [9] |
| Pristine this compound | NH₃ | -2.50 | - | DFT | [9] |
Experimental Protocols
While most of the available data is computational, the following protocols outline the general experimental methodologies that would be employed for synthesizing this compound-based materials and evaluating their gas adsorption properties.
Protocol 1: Synthesis of this compound
The synthesis of this compound is a complex multi-step process. One of the established routes involves a tandem ring-opening and ring-closing metathesis of a C₃-symmetric precursor, followed by aromatization.[3]
Materials:
-
Norbornadiene
-
Grubbs' first-generation catalyst
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Solvents (e.g., THF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Methodology:
-
Precursor Synthesis: Synthesize the C₃-symmetric hexahydrothis compound precursor from commercially available starting materials like norbornadiene through a series of organic reactions.
-
Metathesis Reaction: Perform a tandem ring-opening and ring-closing metathesis (ROM-RCM) on the precursor using Grubbs' first-generation catalyst to form the hexahydrothis compound framework.[3]
-
Aromatization: Aromatize the hexahydrothis compound intermediate using an oxidizing agent such as DDQ to yield the final this compound product.
-
Purification: Purify the synthesized this compound using techniques like column chromatography and recrystallization to obtain a high-purity sample.
-
Characterization: Confirm the structure and purity of the this compound product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Gas Adsorption Measurements (Volumetric Method)
This protocol describes a standard volumetric method for measuring gas adsorption isotherms on a synthesized this compound-based material.
Apparatus:
-
High-precision volumetric gas adsorption analyzer
-
Sample cell
-
Vacuum pump
-
High-purity adsorbate gases (e.g., H₂, CO₂)
-
Liquid nitrogen or a cryostat for temperature control
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the purified this compound material and place it into the sample cell.
-
Degassing: Degas the sample under high vacuum at an elevated temperature to remove any pre-adsorbed impurities and moisture from the surface. The specific temperature and duration will depend on the thermal stability of the this compound derivative.
-
Isotherm Measurement: a. Cool the sample to the desired adsorption temperature (e.g., 77 K for H₂ adsorption). b. Introduce a known amount of the adsorbate gas into the manifold of the instrument. c. Expand the gas into the sample cell. d. Allow the system to equilibrate. The pressure will decrease as the gas adsorbs onto the sample. e. Record the final equilibrium pressure. f. Calculate the amount of gas adsorbed at that pressure point using the ideal gas law and the known volumes of the manifold and sample cell. g. Repeat steps c-f by incrementally dosing more gas to construct the full adsorption isotherm.
-
Data Analysis: Plot the amount of gas adsorbed versus the equilibrium pressure to obtain the adsorption isotherm. From this data, key parameters such as the surface area (using the BET method for N₂ adsorption) and the total gas uptake can be determined.
Visualizations
The following diagrams illustrate the conceptual framework and experimental workflow for the application of this compound in gas adsorption.
Caption: Conceptual diagram of this compound's properties leading to gas adsorption.
Caption: Experimental workflow from synthesis to gas adsorption analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: an efficient π-bowl for dihydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. open.uns.ac.rs [open.uns.ac.rs]
Application Notes and Protocols: Sumanene as a Ligand in Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Synthetic Strategies
The synthesis of sumanene-containing organometallic complexes primarily involves two main approaches:
-
Direct Metallation of the this compound Bowl: This involves the deprotonation of the benzylic C-H bonds of this compound to generate sumanenyl anions, which can then react with metal halides. This method is particularly useful for creating covalent bonds between the this compound cage and the metal center.
-
Functionalization of this compound followed by Coordination: this compound can be functionalized with various coordinating groups (e.g., pyridyl, terpyridyl, ferrocenyl) at its benzylic or aromatic positions. These functionalized this compound derivatives then act as ligands for metal centers.
I. This compound-Zirconocene Complexes
This compound can act as a cyclopentadienyl-type ligand, coordinating to metals through its five-membered rings. Zirconocene complexes of this compound have been synthesized and structurally characterized, demonstrating the versatility of the this compound ligand framework.
A. Synthesis of Mononuclear Sumanenyl Zirconocene Complexes[3]
Experimental Protocol:
-
Synthesis of Sumanenyl Anion: To a solution of this compound (1.0 equiv) in THF-d₈, a solution of n-butyllithium (1.0 equiv) in hexanes is added at room temperature. The reaction mixture is stirred for 1 hour to generate the monosumanenyl anion.
-
Reaction with Zirconocene Precursor: The solution of the sumanenyl anion is then treated with a solution of CpZrCl₃ (1.0 equiv) in THF-d₈. The reaction is allowed to proceed at room temperature.
-
Isolation: The resulting brown solution is filtered, and the solvent is removed under reduced pressure to yield the mono-zirconocene complex as a brown solid. A similar procedure can be followed using Cp*ZrCl₃.
B. Characterization Data
| Complex | ¹H NMR (THF-d₈, δ ppm) | ¹³C NMR (THF-d₈, δ ppm) |
| Cp(sumanenyl)ZrCl₂ | 6.55 (s, 5H, Cp), signals for this compound moiety | 113.8 (Cp), signals for this compound moiety |
| Cp(sumanenyl)ZrCl₂ | 2.11 (s, 15H, Cp), signals for this compound moiety | 12.3 (Cp*-CH₃), 123.9 (C₅Me₅), signals for this compound moiety |
Table 1: Spectroscopic data for mononuclear sumanenyl zirconocene complexes.[3]
Structural Features:
X-ray crystallographic analysis of the mononuclear zirconocene complexes reveals that the zirconocene fragment is coordinated to the convex face of the this compound bowl in a η⁵-fashion.[3]
II. This compound-Ferrocene Conjugates for Sensing Applications
Functionalization of the this compound core with redox-active ferrocenyl groups has led to the development of sophisticated electrochemical sensors. Tris(ferrocenylmethidene)this compound, in particular, has shown remarkable selectivity for cesium cations.[1]
A. Synthesis of Tris(ferrocenylmethidene)this compound[1]
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1.0 equiv), ferrocenecarboxaldehyde (3.3 equiv), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) is prepared in a suitable solvent system (e.g., aqueous NaOH and THF).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water, and dried over a suitable drying agent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford tris(ferrocenylmethidene)this compound as a solid.
B. Application in Cesium Cation Sensing
Tris(ferrocenylmethidene)this compound can be incorporated into an electrode, which then serves as a highly selective and sensitive electrochemical sensor for cesium cations (Cs⁺) in aqueous solutions.[1]
| Sensor Parameter | Value | Reference |
| Limit of Detection (LOD) for Cs⁺ | 0.02 µM | [4] |
Table 2: Performance data for the tris(ferrocenylmethidene)this compound-based electrochemical sensor for Cs⁺.
The high selectivity is attributed to the excellent size match between the concave cavity of the this compound bowl and the van der Waals radius of the cesium cation.[5]
III. This compound-Ruthenium Complexes: Photophysical Properties and Cation Sensing
The incorporation of this compound into ruthenium complexes offers a pathway to novel materials with interesting photophysical properties. This compound-functionalized bis(terpyridine)–ruthenium(II) complexes have been synthesized and shown to exhibit dual emission and sensitivity to lithium cations.[5][6]
A. Synthesis of this compound-Functionalized Bis(terpyridine)–Ruthenium(II) Complexes[6]
Experimental Protocol:
-
Ligand Synthesis: this compound is first functionalized with terpyridine ligands. This typically involves a multi-step synthesis to create a linker between the this compound core and the terpyridine moiety.
-
Complexation: The this compound-functionalized terpyridine ligand (2.0 equiv) is reacted with a ruthenium(II) precursor, such as RuCl₃·nH₂O, in a suitable solvent like ethanol. The reaction mixture is heated to reflux.
-
Counter-ion Exchange: After the complex formation, a salt containing a non-coordinating anion, such as NH₄PF₆, is added to precipitate the desired hexafluorophosphate salt of the ruthenium complex.
-
Purification: The crude product is purified by column chromatography on alumina.
B. Photophysical and Sensing Properties
These ruthenium complexes exhibit both metal-to-ligand charge transfer (MLCT) and ligand-centered emission.[6] The presence of the this compound moiety leads to a dual emission that is sensitive to the presence of cations. In particular, these complexes have shown a selective response to Li⁺ ions, which is attributed to cation–π interactions with the convex face of the this compound bowl.[6]
| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Cation Sensing |
| This compound-Ru(tpy)₂ | ~280, ~310, ~480 | ~620, ~670 | Selective for Li⁺ |
Table 3: Photophysical and sensing properties of a representative this compound-functionalized bis(terpyridine)–ruthenium(II) complex.[6]
IV. Catalytic Applications: An Emerging Field
The application of this compound-based organometallic complexes in catalysis is a nascent field with limited reports. While the unique electronic and steric properties of the this compound ligand suggest potential for catalytic activity, detailed studies are yet to be widely published. The search for catalytic applications of this compound complexes in areas such as cross-coupling reactions, hydrogenation, and C-H activation remains an active area of research.
Visualizations
Caption: Molecular structure of this compound.
Caption: Synthetic routes to this compound complexes.
Caption: Mechanism of cation sensing.
References
- 1. Tris(ferrocenylmethidene)this compound: synthesis, photophysical properties and applications for efficient caesium cation recognition in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sumanenyl metallocenes: synthesis and structure of mono- and trinuclear zirconocene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Sumanenyl Metallocenes: Synthesis and Structure of Mono- and Trinuclear Zirconocene Complexes - figshare - Figshare [figshare.com]
- 5. This compound-functionalised bis(terpyridine)–ruthenium(ii) complexes showing photoinduced structural change and cation sensing - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Sumanene Charge Carrier Mobility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanene (C₂₁H₁₂), a buckybowl or polycyclic aromatic hydrocarbon, has garnered significant interest in the field of organic electronics due to its unique bowl-shaped structure, which is a fragment of fullerene C₆₀. The electronic properties of this compound and its derivatives are of particular importance for their potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). A critical parameter for evaluating the performance of these devices is the charge carrier mobility (µ), which quantifies the ease with which electrons and holes move through the material under the influence of an electric field. This document provides detailed application notes and experimental protocols for measuring the charge carrier mobility of this compound.
The primary techniques covered are Time-Resolved Microwave Conductivity (TRMC), Field-Effect Transistor (FET), and Space-Charge-Limited Current (SCLC) measurements. While experimental data for this compound is available for the TRMC technique, detailed, published protocols for fabricating and measuring this compound-based FET and SCLC devices are limited. Therefore, the protocols provided for FET and SCLC are adapted from well-established procedures for analogous organic semiconductors, such as pentacene and C₆₀, and should be considered as a starting point for the experimental design.
This compound: Synthesis and Purification
A reliable measurement of intrinsic charge carrier mobility necessitates high-purity, crystalline, or well-ordered thin films of this compound. The following is a summarized protocol for the synthesis and purification of this compound, based on established literature.
1.1. Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common route involves the palladium-catalyzed trimerization of 1,2-bis(bromomethyl)benzene.
-
Step 1: Preparation of the Tribromide Precursor: Synthesis of 1,5,9-tribromotriptycene from anthracene and 1,2,4,5-tetrabromobenzene.
-
Step 2: Reductive Aromatization: The tribromide precursor is subjected to a reductive aromatization reaction using a low-valent titanium reagent to form the this compound core.
1.2. Purification
Purification of the synthesized this compound is crucial to remove impurities that can act as charge traps and significantly lower the measured mobility.
-
Column Chromatography: The crude product is first purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane.
-
Recrystallization: Further purification is achieved by recrystallization from a suitable solvent system, for example, a mixture of dichloromethane and methanol.
-
Sublimation: For obtaining high-purity this compound suitable for electronic device fabrication, multiple sublimations under high vacuum are recommended. This process effectively removes residual solvents and other volatile impurities.
Time-Resolved Microwave Conductivity (TRMC)
TRMC is a non-contact method to probe the intrinsic charge carrier mobility in single crystals or thin films. It measures the change in microwave conductivity upon photoexcitation of the material.
2.1. Experimental Protocol for TRMC Measurement of this compound Single Crystals
This protocol is based on the reported measurement of electron mobility in this compound single crystals.
-
Sample Preparation:
-
Grow needle-like single crystals of this compound by sublimation under a controlled temperature gradient.
-
Select a single crystal of suitable size (e.g., several millimeters in length).
-
-
Measurement Setup:
-
Place the this compound single crystal in a resonant cavity of a microwave circuit (e.g., operating at X-band, ~9 GHz).
-
Use a pulsed laser (e.g., a third-harmonic generation of a Nd:YAG laser at 355 nm) to photoexcite the sample. The laser pulse width should be shorter than the charge carrier lifetime.
-
The change in microwave power reflected from the cavity upon photoexcitation is monitored using a microwave detector and a fast oscilloscope.
-
-
Data Analysis:
-
The change in reflected microwave power is proportional to the product of the number of charge carriers and their mobility (ΔP/P ∝ Σ(ΔN * µ)).
-
The number of photogenerated charge carriers (ΔN) can be determined from the absorbed laser pulse energy.
-
The sum of electron and hole mobilities (µ_e + µ_h) can be calculated. By using appropriate charge scavengers or by analyzing the decay kinetics, the mobility of individual charge carriers can be estimated.
-
Field-Effect Transistor (FET) Measurement (Adapted Protocol)
FET measurements provide information about the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface. The following protocols are adapted from procedures for other high-performance organic semiconductors.
3.1. Device Fabrication: Bottom-Gate, Top-Contact OFET
This architecture is common for initial material screening.
-
Substrate Cleaning:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) acting as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Treat the SiO₂ surface with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydrophilic surface, followed by thorough rinsing with deionized water and drying.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the film morphology and device performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This creates a hydrophobic surface that can promote better molecular ordering of the organic semiconductor.
-
-
This compound Thin Film Deposition:
-
Solution-Processing:
-
Prepare a solution of purified this compound in a high-boiling-point solvent such as chlorobenzene or 1,2-dichlorobenzene (e.g., 1-5 mg/mL).
-
Spin-coat the this compound solution onto the prepared substrate at a specific speed (e.g., 1000-3000 rpm) to achieve a desired film thickness (typically 30-100 nm).
-
Anneal the film at an elevated temperature (e.g., 80-120 °C) under a nitrogen atmosphere or in a vacuum to remove residual solvent and improve crystallinity.
-
-
Vacuum Deposition:
-
Place the substrate in a high-vacuum thermal evaporator (base pressure < 10⁻⁶ Torr).
-
Deposit a thin film of this compound (typically 30-50 nm) at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate can be held at room temperature or heated to a specific temperature to control film morphology.
-
-
-
Source and Drain Electrode Deposition:
-
Through a shadow mask, thermally evaporate source and drain electrodes (e.g., 50 nm of gold) on top of the this compound film. A thin adhesion layer of chromium or titanium (e.g., 5 nm) may be used. Typical channel lengths (L) and widths (W) are in the range of 20-100 µm and 1-2 mm, respectively.
-
3.2. Electrical Characterization
-
Place the fabricated device on a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox).
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Output characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for different gate-source voltages (V_GS).
-
Transfer characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime).
-
-
Data Analysis:
-
The field-effect mobility in the saturation regime (µ_sat) can be calculated from the transfer curve using the following equation:
-
I_D = (W / 2L) * C_i * µ_sat * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
-
Space-Charge-Limited Current (SCLC) Measurement (Adapted Protocol)
The SCLC method is used to determine the bulk charge carrier mobility in a direction perpendicular to the substrate in a diode-like device structure.
4.1. Device Fabrication: Hole-Only and Electron-Only Devices
To measure the mobility of a specific charge carrier, a single-carrier device is fabricated.
-
Hole-Only Device:
-
Substrate: ITO-coated glass, cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): Deposit a layer of a material with a high work function, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), by spin-coating to facilitate hole injection and block electron injection.
-
This compound Layer: Deposit a thin film of this compound (typically 100-200 nm) by either solution-processing or vacuum deposition as described in the FET protocol.
-
Top Electrode: Thermally evaporate a high work function metal, such as gold (Au) or palladium (Pd), to act as the hole-collecting electrode and electron-blocking contact.
-
-
Electron-Only Device:
-
Substrate: ITO-coated glass or a low work function metal on glass.
-
Electron Injection Layer (EIL): Use a low work function metal like calcium (Ca) or barium (Ba), or a thin layer of a material like lithium fluoride (LiF) followed by aluminum (Al) to facilitate electron injection and block hole injection.
-
This compound Layer: Deposit the this compound film.
-
Top Electrode: Evaporate a low work function metal (e.g., Al or Ca/Al) as the electron-collecting and hole-blocking contact.
-
4.2. Electrical Characterization
-
Measure the current density-voltage (J-V) characteristics of the device in the dark using a semiconductor parameter analyzer.
-
Data Analysis:
-
At higher voltages, the current becomes space-charge limited. For a trap-free semiconductor, the J-V relationship is described by the Mott-Gurney law:
-
J_SCLC = (9/8) * ε₀ * ε_r * µ * (V² / L³) where ε₀ is the permittivity of free space, ε_r is the relative dielectric constant of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the organic layer.
-
-
By plotting J vs. V² (or log(J) vs. log(V)), the mobility (µ) can be extracted from the slope of the linear region in the SCLC regime.
-
Data Presentation
The following table summarizes the available experimental charge carrier mobility data for this compound and its derivatives.
| Compound | Measurement Technique | Sample Type | Carrier Type | Mobility (cm²/V·s) | Reference |
| This compound | Time-Resolved Microwave Conductivity (TRMC) | Single Crystal | Electron | 0.1 - 0.2 | [1] |
| Tris(tert-butyl)this compound | Field-Effect Transistor (FET) | Single-Crystal Microribbon | Hole | up to 0.37 | [2] |
Note: The TRMC measurement provides the sum of electron and hole mobilities. The reported value is predominantly attributed to electrons based on the experimental conditions.
Visualization of Workflows and Relationships
Summary and Outlook
This document provides a comprehensive guide to the experimental measurement of charge carrier mobility in this compound. It outlines the necessary steps for material synthesis and purification, followed by detailed protocols for TRMC, and adapted protocols for FET and SCLC measurements. The provided quantitative data, though limited, indicates that this compound and its derivatives are promising materials for organic electronics, exhibiting respectable charge carrier mobilities.
It is important to reiterate that the FET and SCLC protocols are generalized and may require optimization for this compound-specific systems. Factors such as solvent choice, annealing conditions, and electrode materials can significantly impact the final device performance and the accuracy of the mobility measurement. Future research should focus on developing and publishing specific, optimized protocols for the fabrication of high-performance this compound-based electronic devices to fully elucidate the structure-property relationships and unlock the full potential of this unique class of buckybowl molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Ullmann Reaction for Sumanene Core Synthesis
Welcome to the technical support center for chemists and researchers focused on the synthesis of the sumanene core. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the critical Ullmann reaction step.
Troubleshooting Guide
The intramolecular Ullmann reaction is a key step in forming the bowl-shaped structure of the this compound core. However, achieving high yields can be challenging due to steric hindrance and the need for precise reaction conditions. Below are common issues and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often Cu(I).[1][2] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[2] - Consider in situ activation of the copper catalyst.[3] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1][2] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the sterically demanding this compound precursor. Ligands are crucial for stabilizing the copper catalyst.[2][4] | - Screen a variety of ligands, such as 1,10-phenanthroline or amino acids like L-proline.[2][5] - For complex aryl couplings, consider more specialized ligands reported in recent literature.[4] | |
| Suboptimal Base: The base may not be strong enough or may have poor solubility. | - Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][5] - Ensure the base is anhydrous and finely powdered for better reactivity.[2] | |
| Unsuitable Solvent: The solvent may not be appropriate for the required high temperatures or may not effectively dissolve the reactants. | - High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or dioxane are often used.[3][5] - Ensure the solvent is anhydrous. | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions require high temperatures, but this can also lead to decomposition.[3] | - Start with a temperature around 180-220 °C and optimize.[1][3] - If decomposition is observed, incrementally lower the temperature. | |
| Formation of Side Products (e.g., intermolecular coupling) | High Reactant Concentration: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. | - Employ high-dilution conditions to favor the intramolecular pathway. |
| Incorrect Copper Species: The presence of different copper oxidation states can lead to side reactions. | - Use a well-defined Cu(I) source and consider the addition of a ligand to stabilize it.[1] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The copper catalyst can deactivate over the long reaction times often required.[6] | - Consider a slow addition of the catalyst over the course of the reaction. - Ensure strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. |
| Difficulty in Product Purification | Presence of Copper Residues: Residual copper can complicate purification by chromatography. | - After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex with the copper salts, followed by extraction. - Filtration through a pad of Celite can also help remove insoluble copper species. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective copper source for the Ullmann reaction in this compound synthesis?
A1: For intramolecular aryl-aryl bond formation in complex systems like the this compound core, copper(I) iodide (CuI) is a commonly used and effective catalyst.[4][5] Activated copper powder can also be used, though it may require harsher conditions.[3] The quality and freshness of the copper source are critical for reproducibility.[2]
Q2: How critical is the choice of ligand, and can the reaction proceed without one?
A2: While some classical Ullmann reactions are performed without a ligand, modern methods often employ ligands to improve yield and reproducibility, especially for challenging substrates.[4] For the sterically hindered this compound precursor, a ligand such as 1,10-phenanthroline can stabilize the copper catalyst and facilitate the reductive elimination step.[5] Ligand-free conditions may require higher temperatures and often result in lower yields.
Q3: What are the ideal solvent and temperature conditions?
A3: The Ullmann reaction for this compound synthesis typically requires high-boiling point, polar aprotic solvents to ensure the reactants remain in solution and to provide the necessary thermal energy.[3] Solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane are common choices.[5] Temperatures are generally high, often in the range of 180–220 °C.[1] It is crucial to optimize the temperature, as excessive heat can lead to decomposition.
Q4: My reaction mixture turns black. Is this normal?
A4: Yes, it is common for Ullmann reaction mixtures to turn dark brown or black.[6] This is often due to the formation of finely divided copper species or decomposition products. A color change alone is not a reliable indicator of reaction failure. It is more important to monitor the reaction progress using techniques like TLC or LC-MS.[6]
Q5: How can I minimize the formation of intermolecular coupling byproducts?
A5: The key to favoring the desired intramolecular cyclization is to use high-dilution conditions. This is achieved by adding the substrate to the hot reaction mixture slowly over a long period. This keeps the instantaneous concentration of the reactant low, thereby minimizing the probability of two molecules reacting with each other.
Experimental Protocols
General Protocol for Intramolecular Ullmann Coupling for this compound Core Synthesis
This protocol is a general guideline and may require optimization for specific precursors.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight.
-
Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) and allow it to cool under a stream of inert gas.
-
-
Reaction Setup:
-
To the reaction flask, add the copper catalyst (e.g., CuI, 2-4 equivalents), a high-boiling point anhydrous solvent (e.g., DMF), and a ligand if used (e.g., 1,10-phenanthroline, 2-4 equivalents).
-
Heat the mixture to the desired reaction temperature (e.g., 200 °C) with vigorous stirring.
-
-
Substrate Addition:
-
Dissolve the this compound precursor (e.g., a tri-halogenated triphenylene derivative) in a sufficient amount of the same anhydrous solvent.
-
Using a syringe pump or the dropping funnel, add the solution of the precursor to the hot catalyst mixture very slowly over a period of 12-24 hours to maintain high-dilution conditions.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue heating for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ammonium chloride or ammonia.
-
Extract the product with an organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the this compound core.
-
Workflow and Logic Diagram
The following diagram illustrates a troubleshooting workflow for optimizing the Ullmann reaction for the this compound core.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Sumanene Peripheral Carbon Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of sumanene's peripheral carbons.
Troubleshooting Guides
Low Yield or No Reaction in Suzuki-Miyaura Coupling of Halosumanenes
One of the most common challenges in the peripheral functionalization of this compound is achieving high yields in Suzuki-Miyaura cross-coupling reactions. The following guide provides a systematic approach to troubleshooting these issues.
Problem: The Suzuki-Miyaura coupling of a halothis compound (e.g., bromothis compound or iodothis compound) with a boronic acid derivative results in low yield or no desired product.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of halosumanenes.
Frequently Asked Questions (FAQs)
Q1: Why are the peripheral carbons of this compound generally unreactive?
A1: The peripheral aromatic carbons of this compound exhibit low reactivity, particularly towards electrophilic aromatic substitution. This is due to the electron-deficient character of the this compound core compared to non-oxygenated, planar polycyclic aromatic hydrocarbons. This low reactivity is a significant hurdle for direct functionalization.
Q2: What is the most common strategy to overcome the low reactivity of this compound's peripheral carbons?
A2: The most prevalent and effective strategy is a two-step process:
-
Halogenation: Introduction of a halogen (bromine or iodine) onto the peripheral positions of this compound via electrophilic aromatic substitution. This converts the unreactive C-H bond into a reactive C-X (X = Br, I) bond.
-
Cross-Coupling Reaction: The resulting halothis compound can then readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form new carbon-carbon bonds.
Caption: General strategy for the peripheral functionalization of this compound.
Q3: For cross-coupling reactions, is bromothis compound or iodothis compound a better starting material?
A3: In general, aryl iodides are more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Therefore, iodothis compound is expected to be more reactive than bromothis compound.[1]
Q4: How can one functionalize the peripheral carbons of highly electron-deficient this compound derivatives like sumanenetrione?
A4: Sumanenetrione is even less reactive than this compound towards electrophilic substitution and is susceptible to bases, which complicates standard Suzuki-Miyaura coupling conditions.[2] A successful approach involves a Lewis acid-mediated Suzuki-Miyaura coupling of bromosumanenetrione.[2] The Lewis acid is thought to facilitate the transmetalation step, allowing the reaction to proceed without a traditional base.[2]
Q5: What are common side reactions to be aware of during the functionalization of this compound?
A5: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and decompose, especially in the presence of water and base. Using anhydrous solvents and stable boronic esters can mitigate this.[3]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halothis compound can occur.[3] This can be minimized by ensuring a thoroughly degassed reaction mixture to remove oxygen.[3]
-
Dehalogenation: The halothis compound can be reduced to this compound, replacing the halogen with a hydrogen atom.[4] This can be influenced by the choice of base, ligand, and reaction temperature.[4]
-
Reactions at Benzylic Positions: this compound has three reactive sp³-hybridized benzylic positions that can be deprotonated with a strong base, leading to potential side reactions if not carefully controlled.[5][6]
Q6: Are there any specific challenges in the purification and characterization of peripherally functionalized sumanenes?
A6: Purification can be challenging due to the similar polarity of the starting materials, products, and byproducts. Careful column chromatography is often required. For characterization, ¹H NMR spectroscopy is a powerful tool. The introduction of substituents on the peripheral carbons will lead to distinct changes in the chemical shifts and coupling patterns of the aromatic protons, allowing for confirmation of successful functionalization.[7] Due to the bowl-shaped structure, protons on the concave and convex faces may experience different shielding effects.
Quantitative Data
Table 1: Conditions for Lewis Acid-Mediated Suzuki-Miyaura Coupling of Bromosumanenetrione [2]
| Entry | Boronic Acid Derivative | Base/Additive | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃ / SPhos | Toluene/H₂O | 100 | 12 | 0 |
| 2 | Phenylboronic acid | CsF | Pd₂(dba)₃ / SPhos | Dioxane | 100 | 12 | 0 |
| 3 | K Phenyltrifluoroborate | Choline Hydroxide | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 12 | 0 |
| 4 | Na Phenylboronate | None | Pd(OAc)₂ / SPhos | Toluene | 100 | 12 | 0 |
| 5 | K Phenyltriolborate | None | Pd(OAc)₂ / SPhos | Toluene | 50 | 12 | 0 |
| 6 | Phenylboronic acid | ((tmeda)Zn(OH)(OTf))₃ | PdCl₂(amphos)₂ | THF | 80 | 1 | 89 |
Table 2: General Troubleshooting for Suzuki-Miyaura Coupling [3][8][9]
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh catalyst, consider a pre-catalyst, and ensure proper degassing. |
| Inefficient Oxidative Addition | Increase temperature, or use more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos). | |
| Poor Boronic Acid Quality | Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). | |
| Side Reactions | Protodeboronation | Use anhydrous solvents and consider using boronate esters or potassium trifluoroborate salts. |
| Homocoupling | Thoroughly degas the reaction mixture and solvents to remove oxygen. | |
| Dehalogenation | Optimize the base, ligand, and temperature. Avoid excessively high temperatures and prolonged reaction times. | |
| Poor Reproducibility | Inconsistent Reagent Quality | Use reagents from the same batch and store them properly (especially boronic acids and catalysts). |
| Inefficient Mixing | Ensure adequate stirring, especially for heterogeneous mixtures. |
Experimental Protocols
Protocol 1: Synthesis of Monobromothis compound
This protocol is adapted from the literature and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.[10]
-
Materials: this compound, pyridinium tribromide, anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). b. In a separate flask, dissolve pyridinium tribromide (1.1 equivalents) in anhydrous DCM. c. Slowly add the pyridinium tribromide solution to the this compound solution at room temperature with stirring. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/DCM gradient) to afford monobromothis compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Bromothis compound
This is a general protocol and may require optimization for specific substrates.[3][9]
-
Materials: Bromothis compound, boronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents), degassed solvent (e.g., toluene/water, THF/water, or dioxane/water).
-
Procedure: a. To a flame-dried Schlenk flask, add bromothis compound, the boronic acid, the palladium catalyst, and the base. b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS). e. After completion, cool the reaction to room temperature. f. Dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Derivatization of sumanenetrione through Lewis acid-mediated Suzuki–Miyaura coupling and an unprecedented ring opening - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00394A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
Technical Support Center: Optimizing DDQ Oxidation in Sumanene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the final DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation step in the synthesis of sumanene.
Frequently Asked Questions (FAQs)
Q1: What is the role of DDQ in the final step of this compound synthesis?
A1: DDQ is a powerful oxidizing agent used for the dehydrogenation of the C₃-symmetric hexahydrothis compound precursor to introduce the final three double bonds, leading to the aromatic bowl-shaped structure of this compound. This oxidative aromatization is a critical step to achieve the desired π-conjugated system.[1][2]
Q2: What is the typical stoichiometry of DDQ required for the oxidation?
A2: At least three equivalents of DDQ are stoichiometrically required to abstract the six hydrogen atoms from hexahydrothis compound. However, in practice, a slight excess of DDQ is often used to ensure complete conversion. The optimal amount can vary depending on the reaction scale and the purity of the starting material.
Q3: What are the most common solvents used for this reaction?
A3: Anhydrous toluene is the most commonly reported solvent for the DDQ oxidation of the this compound precursor.[1] Other non-polar, high-boiling point solvents like dioxane or benzene can also be used for DDQ oxidations in general.[3] The choice of solvent can influence the reaction rate and solubility of reactants.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the this compound precursor will gradually be replaced by a new, typically more UV-active spot for this compound. The precipitation of the hydroquinone byproduct of DDQ (DDQH₂) can also be an indicator of reaction progression.[3]
Q5: What are the main byproducts of this reaction?
A5: The primary byproduct is the reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂), which is often insoluble in the reaction solvent and precipitates out.[3] Incomplete oxidation can lead to partially aromatized intermediates. Other potential side reactions with DDQ, although less common in this specific context, can include the formation of Diels-Alder or Michael adducts.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient DDQ. 2. Low reaction temperature. 3. Impure starting material or solvent. 4. Deactivated DDQ. | 1. Increase the equivalents of DDQ incrementally (e.g., from 3.3 to 4.0 eq.). 2. Ensure the reaction temperature reaches the boiling point of the solvent (e.g., ~110 °C for toluene). 3. Use freshly purified, anhydrous solvent and ensure the hexahydrothis compound precursor is of high purity. 4. Use a fresh bottle of DDQ or recrystallize the existing stock. |
| Formation of multiple unidentified spots on TLC | 1. Over-oxidation or side reactions. 2. Reaction temperature is too high. 3. Presence of water in the reaction mixture. | 1. Reduce the number of DDQ equivalents or shorten the reaction time. 2. Lower the reaction temperature and monitor the reaction more frequently. 3. Ensure all glassware is oven-dried and the solvent is anhydrous. DDQ can react with water. |
| Difficulty in separating this compound from DDQH₂ | 1. Co-precipitation of the product with the hydroquinone byproduct. 2. Insufficient washing of the precipitated byproduct. | 1. After the reaction, filter the mixture while hot and wash the collected solid with a hot solvent in which this compound is soluble but DDQH₂ is not (e.g., hot toluene or benzene). 2. Use column chromatography with a suitable adsorbent like neutral alumina to effectively separate the non-polar this compound from the more polar DDQH₂.[3] |
| Product is a brownish or discolored solid | 1. Residual DDQ or DDQH₂. 2. Formation of polymeric byproducts. | 1. Purify the crude product by column chromatography. A typical eluent system is hexanes or a mixture of hexanes and a slightly more polar solvent. 2. If significant charring or polymerization is observed, consider lowering the reaction temperature and using a higher dilution. |
Data Presentation
Table 1: Reaction Conditions for DDQ Oxidation of Hexahydrothis compound
| Entry | DDQ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Not specified, but likely >3 | Toluene | 110 | 3 | Good | [1][2] |
| 2 (Suggested for Optimization) | 3.3 | Toluene | 110 | 3 | - | - |
| 3 (Suggested for Optimization) | 4.0 | Toluene | 110 | 3 | - | - |
| 4 (Suggested for Optimization) | 3.5 | Dioxane | 101 | 5 | - | - |
*Entries 2-4 are suggested starting points for optimization based on the original report and general principles of DDQ oxidations.
Experimental Protocols
Detailed Methodology for the DDQ Oxidation of C₃-Symmetric Hexahydrothis compound
This protocol is based on the seminal synthesis reported by Sakurai and Hirao.[1]
Materials:
-
C₃-Symmetric Hexahydrothis compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous Toluene
-
Neutral Alumina for column chromatography
-
Hexanes for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the C₃-symmetric hexahydrothis compound in anhydrous toluene.
-
Addition of DDQ: To this solution, add 3.3 to 4.0 equivalents of DDQ.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The solution will typically turn dark green or brown.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane/dichloromethane eluent system). The reaction is typically complete within 3 hours, as indicated by the disappearance of the starting material. The precipitation of a pale solid (DDQH₂) is also a visual indicator of the reaction's progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the precipitated DDQH₂. Wash the collected solid with hot toluene to recover any co-precipitated product. Combine the filtrate and the washings.
-
Purification: Concentrate the combined organic phases under reduced pressure. The crude product is then purified by column chromatography on neutral alumina using hexanes as the eluent to afford pure this compound as a yellow solid.
Mandatory Visualization
References
Strategies to control stereoselective functionalization of sumanene.
Sumanene Stereoselective Functionalization Technical Support Center
Welcome to the technical support center for the stereoselective functionalization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for stereoselective functionalization on the this compound core?
The primary sites for functionalization on the this compound molecule are the benzylic positions, the peripheral aromatic carbons, and the internal convex face carbons. Due to its unique bowl-shaped architecture, stereoselective functionalization is particularly achievable at the three benzylic positions.[1][2]
Q2: What is the main principle behind achieving stereoselectivity in this compound functionalization?
The inherent bowl-shaped curvature of the this compound molecule is a key factor in enabling stereoselective reactions.[1] This curvature creates distinct convex and concave faces, leading to facial selectivity where reagents preferentially attack from one side. Additionally, the generation of chiral intermediates and the use of chiral catalysts or auxiliaries can induce high levels of stereocontrol.
Q3: Is it possible to synthesize enantiomerically pure this compound derivatives?
Yes, the synthesis of enantiomerically pure this compound derivatives has been successfully demonstrated. This can be achieved through two main strategies:
-
Asymmetric synthesis: Employing chiral catalysts or starting from enantiopure precursors to induce chirality during the reaction. For example, C3-symmetric chiral trimethylthis compound has been synthesized from an enantiopure norbornadiene derivative.[1]
-
Chiral resolution: Separating enantiomers from a racemic mixture using techniques like chiral supercritical fluid chromatography (SFC).[3][4]
Q4: What are some common methods for functionalizing the benzylic positions of this compound?
The benzylic positions are highly reactive and can be functionalized through various methods, including:
-
Deprotonation and Alkylation: Sequential deprotonation using a strong base like t-BuLi generates mono-, di-, or trianions, which can then react with electrophiles.[1]
-
Oxidation: The benzylic carbons can be oxidized to introduce carbonyl functionalities.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) can be used for benzylic bromination.[5]
Q5: How can the peripheral aromatic carbons of this compound be functionalized?
Functionalization of the peripheral aromatic carbons is generally more challenging due to steric hindrance.[6] However, methods like electrophilic aromatic substitution (SEAr) reactions have been successfully employed to introduce various substituents.[7] This includes reactions such as nitration, halogenation, and formylation.[1][6] Cross-coupling reactions, like the Suzuki-Miyaura coupling, on halogenated this compound derivatives are also effective for introducing aryl groups.[7]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Benzylic Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers when reacting a sumanenyl anion with a chiral electrophile. | The reaction temperature is too high, leading to reduced kinetic control. | Lower the reaction temperature. Reactions involving organolithium reagents are often performed at -78 °C to maximize stereoselectivity. |
| Poor diastereoselectivity in condensation reactions with aldehydes. | The base used is not optimal for promoting a stereoselective aldol-type condensation. | Screen different bases. For instance, 30% aqueous NaOH in the presence of a phase-transfer catalyst like TBAB has been shown to be effective for certain condensations.[8] |
| Unexpected diastereomeric ratio. | Steric hindrance from existing substituents on the this compound core or the electrophile is influencing the approach of the reagent. | Consider computational modeling (DFT calculations) to predict the most stable transition state and guide the choice of reagents or protecting groups to favor the desired diastereomer. |
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
| Symptom | Possible Cause | Suggested Solution | | Low enantiomeric excess (ee%) observed in a catalytic asymmetric reaction. | The chiral ligand or catalyst is not providing sufficient steric or electronic influence to effectively control the stereochemical outcome. | Screen a variety of chiral ligands with different steric and electronic properties. For Pd-catalyzed reactions, chiral phosphine ligands are commonly used.[1] | | Inconsistent ee% between batches. | Traces of water or other impurities are interfering with the catalyst's activity or selectivity. | Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen). | | The desired enantiomer is the minor product. | The chosen catalyst inherently favors the formation of the undesired enantiomer. | If available, use the opposite enantiomer of the chiral catalyst. Alternatively, a different class of catalyst may be required. |
Issue 3: Difficulty in Functionalizing Peripheral Aromatic Carbons
| Symptom | Possible Cause | Suggested Solution | | No reaction or very low yield in electrophilic aromatic substitution. | The this compound core is not sufficiently activated for the chosen electrophile, or steric hindrance is preventing the reaction. | Use stronger activating conditions or more reactive electrophiles. For example, for nitration, in situ generated trifluoroacetyl nitrate can be more effective than standard nitrating agents. | | Formation of multiple isomers (poor regioselectivity). | Multiple aromatic positions have similar reactivity towards the electrophile. | Employ directing groups on the this compound core to favor substitution at a specific position. Alternatively, explore catalytic methods that offer higher regioselectivity, such as gold-catalyzed iodination. | | Low yields in cross-coupling reactions. | Catalyst deactivation or inefficient oxidative addition/reductive elimination steps. | Optimize the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. Microwave-assisted heating can sometimes improve yields and reaction times.[1] |
Quantitative Data Summary
Table 1: Diastereoselective Aldol Condensation of this compound [8]
| Aldehyde | Product | Yield (%) |
| 4-Nitrobenzaldehyde | 37a | 95 |
| 4-(Trifluoromethyl)benzaldehyde | 37b | 92 |
| 4-Cyanobenzaldehyde | 37c | 98 |
| 4-Bromobenzaldehyde | 37d | 90 |
| 2-Naphthaldehyde | 37e | 93 |
| 9-Anthracenecarboxaldehyde | 37f | 85 |
| Reactions were carried out with this compound, the respective aldehyde, 30% aq. NaOH, and TBAB in THF. |
Table 2: Enantioselective Synthesis and Resolution of Functionalized Sumanenes
| Compound | Method | Enantiomeric Excess (ee%) | Reference |
| C3-Symmetric Trimethylthis compound | Asymmetric Synthesis (Pd-catalyzed hydrosilylation with chiral phosphine ligand) | 99% | [1] |
| Hydroxysumanenone | Chiral Supercritical Fluid Chromatography (SFC) Separation | >99% | [3][4] |
| Methoxysumanenone | Chiral Supercritical Fluid Chromatography (SFC) Separation | >99% | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Aldol Condensation at Benzylic Positions
This protocol is adapted from the synthesis of C3-symmetric and unsymmetric diastereomeric π-conjugated bowl-shaped molecules.[8]
-
Materials: this compound, appropriate aromatic aldehyde, 30% aqueous sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), tetrahydrofuran (THF).
-
Procedure: a. In a round-bottom flask, dissolve this compound (1 equivalent) in THF. b. Add the aromatic aldehyde (3-6 equivalents for tri- or hexa-substitution, respectively). c. Add a catalytic amount of TBAB. d. To the stirred solution, add 30% aqueous NaOH. e. Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically several hours). f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). h. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). i. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer.
Protocol 2: Enantioselective Functionalization at an Internal Carbon and Chiral Resolution
This protocol is based on the synthesis and resolution of hydroxysumanenone.[3][4]
-
Synthesis of Racemic Hydroxysumanenone: a. Bromination: Treat hydroxythis compound with N-bromosuccinimide (NBS) to form bromosumanenone. b. Nucleophilic Substitution: React the bromosumanenone with a nucleophile (e.g., water in THF) to yield racemic hydroxysumanenone. The reaction with methanol yields methoxysumanenone.[4]
-
Enantiomeric Resolution by Chiral SFC: a. System: A supercritical fluid chromatography system equipped with a chiral stationary phase (e.g., CHIRALPAK IA). b. Mobile Phase: Supercritical CO2 with a co-solvent such as methanol or isopropanol. c. Procedure: i. Dissolve the racemic mixture in a suitable solvent. ii. Inject the solution onto the chiral column. iii. Elute with the specified mobile phase gradient. iv. Collect the separated enantiomeric fractions based on the detector signal. v. Analyze the collected fractions to confirm enantiomeric purity (>99% ee).[3][4]
Visualizations
Caption: Key strategies for the stereoselective functionalization of this compound.
Caption: Troubleshooting workflow for improving stereoselectivity.
References
- 1. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 2. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives functionalized at the internal carbon - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08970D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners - PMC [pmc.ncbi.nlm.nih.gov]
Preventing unwanted side reactions in sumanene derivatization.
Welcome to the technical support center for sumanene derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis and functionalization of this compound and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
If you are experiencing low yields or no product formation in a Suzuki-Miyaura coupling reaction with a this compound halide, consider the following troubleshooting workflow.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Base-Sensitivity of Substrate | Switch to a Lewis acid-mediated protocol. | This compound derivatives with electron-withdrawing groups, such as sumanenetrione, are susceptible to decomposition under basic conditions. A Lewis acid-mediated reaction can proceed without an external base, thus preserving the substrate.[1] |
| Decomposition of Boronic Acid | Use freshly prepared or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. | Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines) upon storage. |
| Catalyst Inactivity | Screen different palladium catalysts and ligands. Ensure the catalyst is not poisoned by impurities. | The choice of catalyst and ligand is crucial for efficient cross-coupling. For example, PdCl₂(amphos)₂ has been used successfully for base-sensitive this compound derivatives.[1] |
| Poor Solubility of Reactants | Choose a solvent system that dissolves all reactants. A mixture of solvents, such as THF/water, is often effective. | Incomplete dissolution of reactants can lead to slow or incomplete reactions. |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of this compound derivatives.
Issue 2: Formation of Multiple Isomers in Electrophilic Aromatic Substitution
Controlling regioselectivity in electrophilic aromatic substitution (EAS) of this compound is a common challenge. Direct poly-halogenation, for instance, often results in a mixture of regioisomers that are difficult to separate.[2]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Over-reaction | Carefully control stoichiometry of the electrophile. Use milder reaction conditions (lower temperature, shorter reaction time). | Using an excess of the electrophile or harsh conditions can lead to the formation of di- and tri-substituted products.[2] |
| Lack of Regiocontrol | For C₃ symmetric products, consider a synthetic strategy starting from a C₃ symmetric precursor.[2] | This "bottom-up" approach can provide better control over the final substitution pattern compared to direct functionalization of the this compound core. |
| Mixture of Regioisomers | Employ high-performance liquid chromatography (HPLC) for purification. | Complex mixtures of isomers often require high-resolution purification techniques. Reversed-phase HPLC is a common method for separating non-polar compounds like this compound derivatives.[3][4][5][6] |
Logical Flow for Managing Regioselectivity in EAS
Caption: Decision process for controlling regioselectivity in the electrophilic aromatic substitution of this compound.
Issue 3: Product Instability During Reaction or Purification
Some this compound derivatives can be unstable under certain conditions, leading to decomposition or rearrangement.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Acid-catalyzed Rearrangement | Avoid acidic conditions during workup and purification. | An unstable bromodienone intermediate, formed from the bromination of hydroxythis compound, was observed to rearrange to the more stable o-bromohydroxythis compound in the presence of trifluoroacetic acid.[2][7] |
| Reaction with Nucleophilic Solvents | Avoid nucleophilic solvents like methanol during purification if the product is susceptible to nucleophilic attack. | A 2-hydroxyphenyl derivative of sumanenetrione was found to be unstable and converted to another product during purification with methanol.[1] |
| Instability to Heat or Light | Perform reactions and purifications at low temperatures and protect from light. | Certain functionalized this compound derivatives have been noted to be unstable to both heat and light.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective derivatization of this compound?
A1: The main challenges are controlling regioselectivity and avoiding the formation of multiple products. This compound has both benzylic and aromatic positions that can be functionalized.[8] Direct electrophilic substitution on the aromatic rings can lead to a mixture of mono-, di-, and tri-substituted isomers which are often difficult to separate.[2] Achieving a specific substitution pattern, such as C₃ symmetry, often requires a more strategic synthetic approach starting from a pre-functionalized, symmetric precursor.[2]
Q2: Are protecting groups commonly used to control selectivity in this compound derivatization?
A2: The use of traditional protecting groups on the this compound core to direct functionalization is not widely reported in the literature.[9] Instead, selectivity is typically controlled by:
-
Stoichiometry: Carefully controlling the amount of reagent to favor mono-substitution.
-
Reaction Conditions: Adjusting temperature and reaction time to minimize side reactions.
-
Strategic Synthesis: Building the desired substitution pattern from a precursor molecule.[2] In some related reactions, a trimethylsilyl (TMS) group has been used to protect a terminal alkyne that is subsequently coupled to a halogenated aromatic compound, a strategy that could be applicable in Sonogashira couplings with halo-sumanenes.[10]
Q3: What are common side products in this compound derivatization and how can they be minimized?
A3: Common side products include:
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Regioisomers: In electrophilic aromatic substitution, different isomers can form. Minimization involves careful control of reaction conditions and stoichiometry.
-
Poly-substituted products: These arise from over-reaction with the derivatizing agent. Using a limited amount of the reagent is key.
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Rearrangement products: Some intermediates, like the bromodienone from hydroxythis compound bromination, can rearrange under acidic conditions.[2][7] Avoiding acid in the workup can prevent this.
-
Di-substituted coupling products: In cross-coupling reactions, di-substituted products can sometimes form. This may be dependent on the purity and preparation method of the starting materials.[11] Purification by gel permeation chromatography (GPC) has been used to remove such byproducts.[11]
Q4: What are the recommended methods for purifying this compound derivatives?
A4: The purification method depends on the specific derivative and the impurities present.
-
Column Chromatography: Standard silica gel chromatography is often used for initial purification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly effective for separating complex mixtures of non-polar regioisomers.[3][4][5][6]
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Gel Permeation Chromatography (GPC): GPC is useful for separating products based on size and can be effective for removing oligomeric or dimeric byproducts.[11]
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Recrystallization: If a crystalline solid is obtained, recrystallization is an excellent method for achieving high purity.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromosumanenetrione [1]
| Entry | Base/Additive | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Pd(PPh₃)₄ | THF/H₂O | 80 | 20 | 0 |
| 2 | CsF | Pd(PPh₃)₄ | Dioxane | 100 | 20 | 0 |
| 3 | Choline Hydroxide | Pd(OAc)₂/SPhos | Toluene | 100 | 20 | 0 |
| 4 | None (Anhydrous) | Pd₂(dba)₃/SPhos | Toluene | 100 | 20 | 0 |
| 5 | None | Pd(OAc)₂/SPhos | THF | 50 | 20 | 0 |
| 6 | ((tmeda)Zn(OH)(OTf))₃ | PdCl₂(amphos)₂ | THF | 80 | 1 | 89 |
Data synthesized from a study on base-sensitive sumanenetrione, highlighting the efficacy of a Lewis-acid mediated approach.[1]
Experimental Protocols
Protocol 1: Monobromination of this compound[11]
Materials:
-
This compound (50.0 mg, 0.188 mmol)
-
Pyridinium hydrobromide perbromide (120.0 mg, 0.377 mmol, 1.8 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in 17 mL of CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve pyridinium hydrobromide perbromide in 8.5 mL of CH₃CN.
-
Add the pyridinium hydrobromide perbromide solution dropwise to the cooled this compound solution.
-
Remove the ice bath and stir the reaction mixture at 27 °C for 4 hours.
-
Quench the reaction by adding 7 mL of saturated Na₂S₂O₃ solution and 7 mL of saturated NaHCO₃ solution.
-
Extract the crude product with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromothis compound.
Protocol 2: Lewis Acid-Mediated Suzuki-Miyaura Coupling of Bromosumanenetrione[1]
Materials:
-
Bromosumanenetrione (1 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(amphos)₂ (0.05 equiv)
-
((tmeda)Zn(OH)(OTf))₃ (0.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add bromosumanenetrione, phenylboronic acid, PdCl₂(amphos)₂, and ((tmeda)Zn(OH)(OTf))₃.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the phenylated sumanenetrione derivative.
Visualizations
Signaling Pathway for this compound Functionalization
Caption: Key pathways for the functionalization of this compound at its aromatic and benzylic positions.
References
- 1. Derivatization of sumanenetrione through Lewis acid-mediated Suzuki–Miyaura coupling and an unprecedented ring opening - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00394A [pubs.rsc.org]
- 2. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sumanene and Its Derivatives
Welcome to the technical support center for the purification of sumanene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these unique bowl-shaped aromatic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Column Chromatography
Column chromatography is a primary technique for purifying this compound and its derivatives. However, challenges can arise.
Problem: My this compound derivative is streaking on the TLC plate during solvent system screening.
Possible Causes & Solutions:
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Sample Overload: You may have spotted too much of your sample on the TLC plate.[1][2] Prepare a more dilute solution of your crude product and re-spot.
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Compound Polarity: this compound derivatives with highly polar or acidic/basic functional groups can interact strongly with the silica gel, causing streaking.[1][3]
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For acidic derivatives, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent.
-
For basic derivatives (e.g., those containing amine groups), add a small amount (0.1-1%) of a volatile base like triethylamine to your eluent.[3]
-
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound. Experiment with a range of solvent polarities. A common starting point for this compound derivatives is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane or ethyl acetate.[4]
Problem: My compound is not moving from the baseline or is moving with the solvent front on the TLC plate.
Possible Causes & Solutions:
-
Incorrect Solvent Polarity:
-
Strong Adsorption: Some this compound derivatives may adsorb very strongly to the silica gel. Consider using a different stationary phase, such as alumina, or a reversed-phase silica gel (C18).
Problem: The separation of my desired this compound derivative from an impurity is poor on the column.
Possible Causes & Solutions:
-
Inadequate Solvent System: The TLC may have shown good separation, but this doesn't always translate perfectly to the column.
-
Try a shallower solvent gradient during the column chromatography.
-
Experiment with different solvent systems. For example, switching from a hexane/ethyl acetate system to a hexane/dichloromethane system can sometimes improve separation.
-
-
Column Overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Improper Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure your column is packed uniformly.
Workflow for Troubleshooting Column Chromatography Issues
Caption: Troubleshooting workflow for common column chromatography problems.
Recrystallization
Recrystallization is a powerful technique for purifying solid this compound derivatives.
Problem: My this compound derivative "oils out" instead of forming crystals.
Possible Causes & Solutions:
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Cooling Too Quickly: Rapid cooling can cause the compound to separate as a supersaturated oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Inappropriate Solvent: The chosen solvent may not be ideal. The solubility of the compound at high temperatures might be too high.
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Try a different solvent or a solvent pair.[4] A common technique is to dissolve the compound in a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes slightly turbid, then heat until clear and allow to cool slowly.[6][7]
-
-
Impure Sample: A high concentration of impurities can sometimes inhibit crystallization and promote oiling out.[5] It may be necessary to first perform a column chromatography to remove the bulk of the impurities.
Problem: No crystals form, even after cooling the solution.
Possible Causes & Solutions:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, preventing the solution from becoming saturated upon cooling.[5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
Problem: The recovered crystals are still impure.
Possible Causes & Solutions:
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling.
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Incomplete Washing: The surface of the crystals may be coated with impure mother liquor. Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Inappropriate Solvent: The impurities may have similar solubility profiles to your desired compound in the chosen solvent. A different recrystallization solvent or an alternative purification technique like column chromatography may be necessary.
Logical Flow for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting common recrystallization problems.
Sublimation
Sublimation is an excellent method for purifying volatile, thermally stable solids like this compound.
Problem: The sublimation is very slow or not occurring.
Possible Causes & Solutions:
-
Temperature Too Low: The temperature of the heating mantle or oil bath is not high enough to cause the this compound derivative to sublime at a reasonable rate under the applied vacuum. Gradually increase the temperature.
-
Vacuum Not Low Enough: A high pressure in the sublimation apparatus will require a higher temperature for sublimation. Ensure your vacuum system is functioning correctly and all joints are properly sealed.
-
Non-volatile Compound: The derivative may not be sufficiently volatile for sublimation to be a practical purification method.
Problem: The sublimed crystals are contaminated with the starting material.
Possible Causes & Solutions:
-
Temperature Too High: If the temperature is too high, the sublimation may occur too quickly, carrying over non-volatile impurities. Reduce the temperature to allow for a slower, more controlled sublimation.
-
"Bumping" of the Solid: The solid may be "bumping" or splattering onto the cold finger. Ensure the initial solid is a fine powder and heat it gently and evenly.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification technique for a newly synthesized this compound derivative?
A1: Column chromatography on silica gel is typically the most versatile and widely used initial purification method for this compound and its derivatives.[8] It allows for the separation of the desired product from unreacted starting materials, reagents, and byproducts. The choice of eluent is crucial and should be determined by TLC analysis.
Q2: How do I choose a suitable solvent for the recrystallization of a this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[9] this compound itself is soluble in many common organic solvents like dichloromethane, chloroform, hexane, benzene, and toluene.[10] For derivatives, you will need to perform small-scale solubility tests with a range of solvents of varying polarities.
Q3: Can I use sublimation to purify all this compound derivatives?
A3: Sublimation is most effective for derivatives that are thermally stable and have a sufficiently high vapor pressure.[11] It is an excellent method for removing non-volatile impurities. For derivatives with thermally labile functional groups or very low volatility, other methods like column chromatography or recrystallization are more appropriate.
Q4: My this compound derivative appears as a yellow solid after column chromatography, but the TLC shows a single spot. Is it pure?
A4: While a single spot on TLC is a good indication of purity, the yellow color could be due to a trace impurity that is not visible on the TLC plate or has a similar Rf value to your product. It could also be an intrinsic property of the compound. To confirm purity, you should use other analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. If impurities are suspected, a second purification step, such as recrystallization or sublimation, may be necessary.
Q5: What are some common solvent systems for column chromatography of this compound derivatives?
A5: The optimal solvent system depends on the polarity of the specific derivative. Here are some examples from the literature:
| Derivative Type | Solvent System (v/v) | Notes |
| Monoferrocenylthis compound | 25% CH2Cl2 in Hexane, then 50% THF in Hexane | Two-step preparative TLC purification.[12] |
| Hexaarylthis compound | THF/Water | Used in Suzuki-Miyaura coupling reaction workup.[4] |
| Monobromothis compound | Not specified in detail, but likely a non-polar system. | General purification of a relatively non-polar derivative. |
| Hydroxysumanenone | Not specified in detail, but likely a more polar system. | The hydroxyl and carbonyl groups increase polarity.[7][13] |
Experimental Protocols
General Protocol for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to settle into a uniform bed.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through it.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Protocol for Vacuum Sublimation
-
Apparatus Setup: Place the crude, dry solid in the bottom of a sublimation apparatus. Ensure all joints are lightly greased and sealed.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating and Cooling:
-
Begin circulating coolant through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
-
Sublimation: The solid will sublime and deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the system. Carefully remove the cold finger and scrape off the purified crystals.[14]
References
- 1. chembam.com [chembam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. silicycle.com [silicycle.com]
- 4. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 5. electrochem.org [electrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound derivatives functionalized at the internal carbon - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08970D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. This compound derivatives functionalized at the internal carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Enhancing the stability of sumanene-based materials.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, handling, and analysis of sumanene-based materials. Our goal is to help you enhance the stability and performance of these unique bowl-shaped molecules in your applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly resolve experimental challenges.
Question 1: My functionalization reaction on the this compound core is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low yields in this compound functionalization are a common issue. This compound possesses two primary sites for modification: the aromatic positions and the benzylic sp³-hybridized carbons.[1] The success of your reaction depends heavily on targeting the correct site with the appropriate chemistry.
-
Check Your Reagents and Conditions:
-
Benzylic Functionalization: The benzylic protons of this compound can be abstracted by a strong base like t-butyl lithium to form a carbanion, which can then react with electrophiles.[2] Ensure your base is fresh and the reaction is conducted under strictly anhydrous and inert conditions (e.g., dry nitrogen or argon atmosphere).[3] Contamination by water or oxygen will quench the anion and halt the reaction.
-
Aromatic Functionalization: Electrophilic aromatic substitution (SEAr) and cross-coupling reactions like Suzuki-Miyaura or Sonogashira are effective for modifying the aromatic rings.[4] For cross-coupling, ensure the catalyst (e.g., Palladium-based) is active and the ligands are appropriate. The quality of halogenated this compound precursors is also critical.[4]
-
-
Purification Challenges: this compound derivatives can be difficult to separate due to similar polarities. Use high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (PTLC) for purification.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. If the starting material is not being consumed, consider increasing the temperature or changing the solvent.
Question 2: The this compound-based material I synthesized has poor solubility in common organic solvents. How can I improve its solubility?
Answer: The planar, aromatic nature of the this compound core can lead to strong π-π stacking and aggregation, reducing solubility.[5][6]
-
Functionalization Strategy: The most effective way to enhance solubility is by introducing solubilizing groups through functionalization. Attaching long alkyl chains, poly(ethylene glycol) (PEG) chains, or bulky dendritic structures like PAMAM dendrimers can significantly disrupt aggregation and improve solubility, even in aqueous media.[7]
-
Solvent Selection: While pristine this compound has some solubility in solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF), its derivatives may require different solvent systems.[3][6] Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMF, DMSO). Solvent mixtures can also be effective; for example, solvation in a methylcyclohexane (MCH) and CH2Cl2 mixture is highly dependent on the solvent ratio.[6]
-
Supramolecular Encapsulation: Host-guest chemistry can be employed to enhance solubility. For instance, complexation with cyclodextrins has been shown to improve the aqueous solubility and pharmacokinetic properties of this compound for drug delivery applications.[7]
Question 3: I am observing unexpected peaks in my NMR/Mass Spectrum after synthesis and purification. Could this be degradation?
Answer: Yes, unexpected signals often indicate the presence of impurities or degradation products. This compound and its derivatives can be susceptible to degradation under certain conditions.
-
Oxidative Degradation: The benzylic carbons are particularly prone to oxidation, which can introduce hydroxyl or carbonyl functionalities.[8] This is a common issue for many organic materials when exposed to air.[9][10] Perform reactions under an inert atmosphere and store materials protected from air.
-
Photodegradation: Polycyclic aromatic hydrocarbons (PAHs) can be light-sensitive.[11] If your material is intended for optoelectronic applications or is handled under bright light, photolytic degradation is a risk. Store samples in amber vials or protected from light.
-
Characterization of Byproducts: To identify the unknown species, utilize techniques like UPLC-QTOF-MS/MS, which provides accurate mass measurements to help determine elemental compositions of degradation products.[12][13] Comparing the fragmentation pattern of the unknown peak to that of the parent compound can provide structural clues.[11]
Question 4: How can I assess the thermal stability of my new this compound derivative?
Answer: Assessing thermal stability is crucial, especially for materials intended for use in electronic devices or high-temperature applications.
-
Thermogravimetric Analysis (TGA): TGA is the primary technique for determining thermal stability.[14] The analysis measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition. Running the analysis under both an inert atmosphere (e.g., N2) and an oxidative atmosphere (e.g., air) can differentiate between thermal and thermo-oxidative degradation.[15]
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or glass transitions, which can also be indicators of a material's operational temperature range.
-
Forced Degradation Studies: A systematic approach involves subjecting the material to controlled thermal stress (e.g., heating at 10°C increments above the expected operating temperature) for a set period and then analyzing the sample using HPLC or NMR to quantify any degradation.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for pristine this compound and its derivatives to serve as a baseline for experimental work.
Table 1: Physical and Chemical Properties of Pristine this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂ | [1] |
| Molar Mass | 252.32 g/mol | - |
| Bowl Depth | 1.18 Å | [2] |
| Bowl-to-Bowl Inversion Barrier | 19.6 kcal/mol (at 140 °C) | [2] |
| Absorption Maximum (UV-Vis) | 278 nm | [4] |
| C-C Bond Lengths | 138.1 to 143.1 pm | [2] |
Table 2: Performance of this compound-Based Electrochemical Sensors for Cesium (Cs⁺)
| This compound Derivative | Linker to Ferrocene | Limit of Detection (LOD) | Reference |
| Monoferrocenylthis compound (Compound 7) | Methylene | ~9.0 nM | [4] |
| Monoferrocenylthis compound (Compound 8) | Acetylene | ~6.0 nM | [4] |
| Tris(ferrocenylmethidene)this compound | Methidene | 20 nM | [4] |
Key Experimental Protocols
Detailed methodologies for common experiments are provided below.
Protocol 1: General Procedure for Sonogashira Cross-Coupling on a this compound Core
This protocol describes a method to functionalize a halogenated this compound derivative at an aromatic position.[4]
-
Preparation: In a Schlenk flask under an argon atmosphere, dissolve the bromo-sumanene derivative (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents) in a mixture of anhydrous toluene and triethylamine (5:2 v/v).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Add the terminal alkyne (1.5 equivalents) to the mixture via syringe. Heat the reaction at 80 °C and stir for 24 hours. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel or preparative TLC to isolate the desired functionalized this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol, adapted from ICH guidelines, is used to determine the intrinsic stability of a this compound-based material.[16][17]
-
Sample Preparation: Prepare stock solutions of the this compound material in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Acidic/Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively.
-
Reflux the solutions at 60-80 °C for 24-48 hours.
-
At specified time points, withdraw samples, neutralize them (with NaOH for the acidic sample, HCl for the basic one), and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24-48 hours, protected from light.
-
Withdraw and dilute samples for analysis at specified time points.
-
-
Thermal Degradation:
-
Store a solid sample of the material in an oven at a temperature 20 °C above the planned storage or application temperature for up to one week.
-
Also, store a stock solution at the same elevated temperature.
-
Periodically sample and analyze.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to UV (254 nm) and visible light in a photostability chamber.
-
Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours/square meter.
-
Keep a control sample protected from light at the same temperature.
-
-
Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., reverse-phase with a PDA detector) to separate the parent compound from any degradation products. Quantify the percentage of degradation.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key troubleshooting and experimental processes.
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
Caption: Strategies for enhancing the stability of this compound-based materials.
Caption: Experimental workflow for comprehensive stability assessment.
References
- 1. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [chemeurope.com]
- 3. rsc.org [rsc.org]
- 4. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-stacked supramolecular polymers. Dynamic, solvation-directed control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the substituent impact of fluorinated & oxidized this compound derivatives on stacking interactions and charge transport - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. mdpi.com [mdpi.com]
- 15. Thermal Stability of MXene: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hexahydrosumanene via Tandem Metathesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of hexahydrosumanene using a tandem metathesis strategy.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the tandem metathesis synthesis of hexahydrothis compound?
The synthesis involves a domino reaction sequence initiated by a ruthenium-based olefin metathesis catalyst. Typically, a precursor molecule, such as a trimer of norbornadiene, which contains multiple strained olefinic bonds, undergoes a sequence of Ring-Opening Metathesis (ROM) and Ring-Closing Metathesis (RCM) reactions.[1][2] This cascade efficiently assembles the complex, bowl-shaped carbon skeleton of hexahydrothis compound in a single step from a relatively simple starting material.[3]
Q2: What are the common precursors for this synthesis?
The most common precursor is a trimer of norbornadiene. Various stereoisomers of norbornadiene trimers can be synthesized and used as starting materials for the tandem metathesis reaction.[4]
Q3: Which catalysts are most effective for this transformation?
Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are typically employed due to their high activity, functional group tolerance, and stability compared to first-generation catalysts.[5] The choice of catalyst can be critical, as more active or specialized catalysts may be needed for sterically hindered substrates to achieve higher yields.[6][7]
Troubleshooting Guide
Problem Area 1: Low or No Product Conversion
Q: My reaction shows no sign of product formation. What are the initial checks?
A:
-
Catalyst Activity: Metathesis catalysts, while often air-stable as solids, can degrade in solution, especially in the presence of oxygen or peroxides.[6] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). If catalyst deactivation is suspected, use a fresh batch of catalyst.
-
Reagent and Solvent Purity: Solvents must be rigorously degassed and free of peroxides. Common solvents like dichloromethane (DCM) or toluene should be purified and deoxygenated.[8] Impurities in the starting material can act as catalyst poisons.
-
Reaction Temperature: The initiation temperature for most Grubbs-type catalysts is between room temperature and 40°C.[6] However, for challenging or sterically hindered substrates, a higher temperature (e.g., refluxing toluene at 80°C) may be necessary to drive the reaction to completion.[8] Be aware that excessively high temperatures can accelerate catalyst decomposition.[9]
Q: The reaction starts but seems to stop before completion, resulting in a low yield. What could be the cause?
A:
-
Catalyst Decomposition: The catalyst may be degrading over the course of the reaction. This can be caused by impurities introduced with the reactants or from the solvent. Ruthenium hydrides, formed from catalyst degradation, can also promote unwanted side reactions like olefin isomerization.[9]
-
Insufficient Catalyst Loading: While higher catalyst loading can sometimes lead to more degradation products, a certain threshold is necessary to drive the reaction to completion.[9] If you suspect the catalyst amount is insufficient, consider a step-wise addition of the catalyst.
-
Ethene Byproduct Inhibition: The tandem metathesis for hexahydrothis compound releases ethene as a byproduct. The accumulation of dissolved ethene in the reaction mixture can inhibit catalyst activity or even lead to decomposition.[6] To mitigate this, gently bubble a stream of inert gas (Argon or Nitrogen) through the reaction mixture to effectively remove gaseous byproducts and drive the equilibrium toward the product.[6]
Problem Area 2: Formation of Side Products
Q: My analysis shows significant amounts of oligomeric or polymeric byproducts. How can I prevent this?
A: This issue typically arises from intermolecular cross-metathesis competing with the desired intramolecular ring-closing reactions.
-
Concentration: Ring-closing reactions are favored under high dilution conditions, which minimize the probability of two different substrate molecules interacting. The optimal concentration must be determined empirically, but for macrocyclization or complex tandem sequences, concentrations are often kept low.[8]
-
Rate of Addition: A slow, continuous addition of the substrate to a solution of the catalyst (syringe pump addition) can maintain a very low instantaneous concentration of the substrate, further favoring intramolecular RCM over intermolecular reactions.
Q: I am observing a complex mixture of isomers instead of the desired hexahydrothis compound. What is causing this?
A: Isomerization of double bonds is a common side reaction in metathesis, often catalyzed by ruthenium hydride species that form from the decomposition of the primary metathesis catalyst.[9][10]
-
Use Additives: Certain additives can suppress isomerization by scavenging the catalytically active hydride species. Additives like 1,4-benzoquinone or phenol have been reported to reduce unwanted isomerization.[9]
-
Optimize Temperature: Since catalyst degradation is often more pronounced at higher temperatures, running the reaction at the lowest possible temperature that still allows for efficient conversion can minimize the formation of isomerization-catalyzing species.[9]
Data Presentation
Table 1: General Parameters for Optimizing Tandem Metathesis
| Parameter | Low Conversion | Oligomerization | Isomerization | Recommended Action |
| Concentration | High | Decrease concentration (use high dilution) to favor RCM. | ||
| Temperature | Low | High | Optimize temperature; start around 40°C. Increase if needed, but avoid excessive heat to prevent catalyst decomposition.[8][9] | |
| Catalyst Loading | Low | High | Use sufficient catalyst (e.g., 1-5 mol %). Consider portion-wise addition for long reaction times. | |
| Atmosphere | Low | Maintain a strict inert (Ar, N₂) atmosphere to prevent catalyst oxidation.[6] | ||
| Byproduct Removal | Low | Purge the reaction with an inert gas to remove volatile byproducts like ethene.[6] |
Experimental Protocols
General Protocol for Hexahydrothis compound Synthesis
This protocol is a representative example based on common practices in tandem metathesis.
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry argon. The chosen solvent (e.g., toluene) must be anhydrous and thoroughly deoxygenated by sparging with argon for at least 30 minutes.
-
Reaction Setup: To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the chosen solvent (e.g., 100 mL for 100 mg of substrate).
-
Substrate & Catalyst Addition: Dissolve the norbornadiene trimer precursor (1 equivalent) in a separate flask with a small amount of the deoxygenated solvent and draw it into a syringe. In the main reaction flask, dissolve the Grubbs or Hoveyda-Grubbs second-generation catalyst (0.01-0.05 equivalents).
-
Reaction Execution: Heat the catalyst solution to the desired temperature (e.g., 80°C for toluene).[8] Add the substrate solution to the stirring catalyst solution very slowly over several hours using a syringe pump. This maintains high dilution conditions.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup: Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the hexahydrothis compound product.
Visualizations
Caption: Tandem Ring-Opening/Ring-Closing Metathesis pathway.
Caption: General experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tandem Catalysis Utilizing Olefin Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. React App [pmc.umicore.com]
- 7. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Improving the efficiency of Sonogashira cross-coupling with iodosumanene.
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving iodosumanene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using iodothis compound in Sonogashira cross-coupling?
A1: The primary challenge with iodothis compound is its significant steric hindrance. The bowl-shaped structure of the this compound core can impede the approach of the palladium catalyst to the carbon-iodine bond. This steric bulk can slow down or prevent the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, leading to low or no product yield.[1][2]
Q2: Why is my Sonogashira reaction with iodothis compound failing completely?
A2: A complete failure of the reaction typically points to critical issues with one of the following:
-
Inactive Catalyst: The palladium catalyst may be degraded. Ensure you are using a fresh or properly stored catalyst.[1][3]
-
Poor Reagent Quality: The purity of iodothis compound, the alkyne, and the copper(I) co-catalyst is crucial. Impurities can poison the catalyst. Use freshly purified reagents if possible.[3]
-
Oxygen Contamination: The reaction is highly sensitive to oxygen, which can lead to the degradation of the palladium catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling).[3][4] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]
Q3: What is the role of the copper co-catalyst, and is it always necessary?
A3: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst.[5][6] It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][6] However, the copper co-catalyst can also promote the unwanted homocoupling of the alkyne.[1][4] For sterically hindered and sensitive substrates like iodothis compound, a copper-free Sonogashira protocol is often preferable to avoid this side reaction.[1][7]
Q4: Which palladium catalyst and ligand combination is most effective for iodothis compound?
A4: For sterically demanding substrates like iodothis compound, the choice of ligand is critical. Bulky and electron-rich phosphine ligands, such as P(t-Bu)₃, or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][2][3] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides.[1][2] Air-stable palladium precatalysts that generate the active catalyst in situ can also be particularly effective.[1]
Q5: How does the reactivity of iodothis compound compare to other aryl halides?
A5: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[3][5][8] As an aryl iodide, iodothis compound is expected to be significantly more reactive than the corresponding bromo- or chlorothis compound.[8][9] This higher reactivity often allows for the use of milder reaction conditions, such as lower temperatures.[3][5][8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Iodothis compound | Inactive Catalyst: Palladium catalyst has decomposed or is of low quality. | Use a fresh batch of a high-quality palladium catalyst or an air-stable precatalyst.[1] |
| Steric Hindrance: The bulky this compound core is preventing the catalyst from accessing the C-I bond. | Switch to a catalyst system with bulky, electron-rich ligands (e.g., P(t-Bu)₃, dppf) to promote the formation of a more reactive monoligated palladium species.[1][2][3] | |
| Inappropriate Temperature: The reaction temperature may be too low for the sterically hindered substrate. | While aryl iodides can often react at room temperature, hindered substrates may require heating.[3] Incrementally increase the temperature, for example, to 50-100 °C, and monitor the reaction progress.[3][11] | |
| Poor Solvent Choice: The solvent may not be appropriate for the reaction. | Use anhydrous, degassed solvents. Common choices include triethylamine (which can also act as the base), THF, or DMF.[5] | |
| Significant Alkyne Homocoupling (Glaser Byproduct) | Presence of Copper(I) and Oxygen: The combination of a copper co-catalyst and trace oxygen is the primary cause of Glaser coupling.[3][4] | Switch to a copper-free Sonogashira protocol.[1] This is the most effective way to eliminate homocoupling. Ensure the reaction setup is rigorously degassed and maintained under a strictly inert atmosphere.[3] |
| Slow Cross-Coupling: If the desired reaction is slow due to steric hindrance, the competing homocoupling can dominate.[1] | Address the slow cross-coupling by optimizing the catalyst, ligand, and temperature as described above.[1] | |
| Decomposition of Starting Materials or Product | High Reaction Temperature: The this compound core or the desired product may be sensitive to high temperatures. | If heating is necessary, increase the temperature gradually and monitor for decomposition by TLC or LC-MS. Avoid unnecessarily high temperatures.[3] |
| Inappropriate Base: The base may be too strong or not suitable for the substrates. | Triethylamine and diisopropylamine are commonly used and generally well-tolerated.[3] Ensure the base is dry and used in an appropriate excess. |
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of Iodothis compound
This protocol is a starting point and may require optimization for specific alkynes.
Reaction Setup:
-
To a dry Schlenk flask, add iodothis compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(P(t-Bu)₃)₂, 2-5 mol%), and a magnetic stir bar.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
Reagent Addition:
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) via syringe.[5]
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Add a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) via syringe.[3]
Reaction:
-
Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).[3]
-
Monitor the reaction progress by TLC or LC-MS until the iodothis compound is consumed or conversion plateaus.
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Iodothis compound Coupling
| Parameter | Recommended Range | Rationale/Comments |
| Catalyst Loading (Pd) | 1 - 5 mol% | Higher loadings may be necessary for challenging, sterically hindered couplings. |
| Ligand | P(t-Bu)₃, dppf, or other bulky, electron-rich phosphines | Promotes the formation of the active monoligated Pd(0) species required for hindered substrates.[1][3] |
| Copper(I) Co-catalyst | 0 mol% (Copper-Free) | Recommended to avoid alkyne homocoupling, a common side reaction.[1][4] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2-4 equivalents. The base also acts to neutralize the HI byproduct.[3][5] |
| Solvent | THF, DMF, or neat amine base | Must be anhydrous and thoroughly degassed.[3][5] |
| Temperature | 25 - 100 °C | Start at room temperature. If no reaction occurs, gradually increase the heat.[3] Aryl iodides are the most reactive halides and may not require high temperatures.[5][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst degradation and Glaser coupling.[3] |
Visualizations
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: A general experimental workflow for Sonogashira coupling.
Caption: A decision tree for troubleshooting Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. calibrechem.com [calibrechem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of Sumanene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of sumanene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have low water solubility?
This compound is a bowl-shaped polycyclic aromatic hydrocarbon (PAH).[1][2] The core structure is composed of carbon and hydrogen, making it inherently hydrophobic and thus poorly soluble in aqueous solutions.[3] The solubility of organic molecules in water depends on a balance between their non-polar and polar parts; the large, non-polar hydrocarbon structure of this compound dominates, leading to low water solubility.
Q2: What are the primary strategies for increasing the water solubility of this compound derivatives?
Approaches to enhance the solubility of poorly water-soluble compounds like this compound derivatives can be broadly categorized into three main areas:
-
Chemical Modification: This involves covalently attaching hydrophilic functional groups to the this compound core. This is a highly effective method for permanently increasing intrinsic solubility.[4][5]
-
Physical Modification: These techniques alter the physical properties of the solid compound to improve its dissolution rate. A common method is particle size reduction, such as micronization or nanosizing, which increases the surface-area-to-volume ratio.[3][6][7]
-
Formulation Strategies: These methods improve the apparent solubility of the compound in a specific solution without chemically altering the molecule. They include the use of co-solvents, surfactants, complexing agents like cyclodextrins, and creating solid dispersions.[6][8]
Q3: Which functional groups are most effective for chemically modifying this compound to increase water solubility?
To increase water solubility, hydrophilic (water-loving) functional groups should be introduced to the this compound skeleton.[1][9] The choice of functional group can also be used to modulate solubility based on pH. Effective groups include:
-
Neutral, Polar Groups: Polyethylene glycol (PEG) chains can create a hydrophilic shell around the molecule.[10] Attaching polar fragments, such as those used to create water-soluble dendrimers with this compound cores, has proven effective.[11]
-
Ionizable Acidic Groups: Groups like carboxylic acids (–COOH), sulfonic acids (–SO3H), phosphates (–PO3H2), and phenols (aromatic –OH) are acidic.[10] At a basic pH (above their pKa), they deprotonate to form negatively charged ions (e.g., -COO⁻, -SO3⁻), which are significantly more water-soluble.[10][12]
-
Ionizable Basic Groups: Amine groups (-NH2) are basic and will be protonated in acidic solutions (below their pKa) to form positively charged ammonium ions (e.g., -NH3+), thereby increasing solubility.
-
Permanently Charged Groups: Quaternary ammonium groups carry a permanent positive charge, which can enhance solubility across a wide pH range.[10] Sulfonium salts have also been used to solubilize PAHs.[4]
Q4: Are there published examples of water-soluble this compound derivatives with quantitative data?
Yes, a study reported the synthesis of four water-soluble dendrimers with this compound or triphenylene cores.[11] The water solubility was achieved by attaching polar arm fragments using click chemistry. The measured solubilities varied significantly, as summarized in the table below.[11]
| Compound ID | Core Structure | Measured Water Solubility (μM) |
| 1 | This compound | 820 |
| 2 | Triphenylene | 46 |
| 3 | This compound | 60 |
| 4 | Triphenylene | 310 |
| Data sourced from Structure-Dependent Water Solubility and Receptor Properties of C3‑Symmetric Dendrimers Bearing this compound or Triphenylene Cores.[11] |
Q5: How do I select the most appropriate solubilization technique for my specific application?
The choice depends on factors like the physicochemical properties of your this compound derivative, the required concentration, and the intended application (e.g., in vitro assay vs. in vivo studies).[3] The following decision tree provides a logical workflow for selecting a suitable method.
Caption: Decision tree for selecting a solubilization method.
Troubleshooting Guide
Issue: My this compound derivative is precipitating out of my aqueous solution during an experiment.
Precipitation of hydrophobic compounds from aqueous solutions is a common experimental hurdle.[3][12] Follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Troubleshooting Steps
-
Review Co-solvent Concentration: Many experiments use a concentrated stock solution in an organic solvent like DMSO, which is then diluted into an aqueous buffer.[12] If the final concentration of the organic solvent is too low to support solubility, the compound will precipitate.[12]
-
Solution: Ensure the final DMSO concentration is as high as tolerable for your system (typically ≤0.1% for cell-based assays) and is consistent across all conditions.[12] When diluting, add the DMSO stock to the aqueous buffer while vortexing vigorously, not the other way around, to ensure rapid dispersion.[12]
-
-
Check for pH Effects: If your this compound derivative has been functionalized with ionizable groups (e.g., carboxylic acids or amines), its solubility will be highly dependent on the pH of the solution.[3][12]
-
Solution: For acidic derivatives, ensure the pH is well above the pKa to maintain a deprotonated, charged state. For basic derivatives, ensure the pH is below the pKa. Adjust the buffer pH accordingly.[12]
-
-
Control Temperature: Solubility is often temperature-dependent. A decrease in temperature during the experiment can cause a previously dissolved compound to precipitate.[3]
-
Apply Physical Methods:
-
Solution: Use a bath sonicator to break up precipitate particles and aid in redissolving the compound.[12] This can be particularly helpful for creating a homogenous suspension for short-term experiments.
-
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Aqueous Solubility
This is a standard method to determine the thermodynamic equilibrium solubility of a compound.
Objective: To quantify the maximum concentration of a this compound derivative that can be dissolved in an aqueous buffer at a specific temperature.
Methodology:
-
Add an excess amount of the solid this compound derivative to a series of vials containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.[3]
-
Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand so that the excess solid can settle.[3]
-
Carefully withdraw an aliquot from the clear supernatant. To avoid aspirating solid particles, it is critical to not disturb the settled material.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.[3]
-
Analyze the concentration of the dissolved this compound derivative in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent water solubility.[6][13]
Objective: To prepare a solution of a this compound derivative at a concentration above its intrinsic aqueous solubility using a cyclodextrin.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired buffer.
-
Add this compound Derivative: Add an excess amount of the solid this compound derivative to each cyclodextrin solution in sealed vials.[3]
-
Equilibrate: Agitate the vials at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate and Filter: Centrifuge the vials to pellet the excess, undissolved compound. Carefully collect and filter the supernatant through a 0.22 µm syringe filter.
-
Quantify: Analyze the concentration of the this compound derivative in the filtrate using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze Results: Plot the concentration of the dissolved this compound derivative against the concentration of the cyclodextrin. The resulting phase-solubility diagram will show the increase in solubility as a function of cyclodextrin concentration and can be used to determine the stoichiometry of the complex.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Dependent Water Solubility and Receptor Properties of C3‑Symmetric Dendrimers Bearing this compound or Triphenylene Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijbpas.com [ijbpas.com]
Technical Support Center: Refining Computational Models for Predicting Sumanene Properties
Welcome to the technical support center for the computational modeling of sumanene and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing computational methods to predict the properties of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, alongside detailed experimental protocols for validation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems you may encounter while performing computational simulations of this compound.
Geometry Optimization Issues
Q1: My geometry optimization for this compound is failing to converge. What are the common causes and how can I fix it?
A1: Geometry optimization convergence failure is a frequent issue, particularly with non-planar, strained molecules like this compound. Here are the primary causes and troubleshooting steps:
-
Poor Initial Geometry: An initial structure that is far from a true minimum can cause the optimization to fail.
-
Solution: Start with a reasonable initial geometry. You can obtain one from experimental data (if available), a lower-level calculation (e.g., using a smaller basis set or a less computationally expensive method like semi-empirical), or by building the molecule with standard bond lengths and angles in a molecular editor. For this compound, ensure the bowl-shaped geometry is correctly represented.
-
-
Flat Potential Energy Surface: The region around the minimum may be very flat, making it difficult for the optimization algorithm to find the lowest point.
-
Solution: Try tightening the optimization convergence criteria in your software. In Gaussian, for example, you can use Opt=Tight or Opt=VeryTight. You can also try a different optimization algorithm. For instance, in Gaussian, you can switch from the default (Opt=GEDIIS) to another algorithm like Opt=RFO.
-
-
Symmetry Issues: Incorrectly assigned or constrained symmetry can prevent convergence.
-
Solution: Double-check the point group symmetry of your this compound derivative. If you are unsure, it is often safer to run the calculation with symmetry turned off (nosymm in Gaussian).
-
-
Inappropriate Level of Theory: The chosen functional or basis set may not be suitable for this compound.
-
Solution: For this compound and related polycyclic aromatic hydrocarbons, DFT functionals like B3LYP and PBE0, often with dispersion corrections (e.g., -D3), are commonly used. A Pople-style basis set like 6-31G(d) is a reasonable starting point, but for higher accuracy, consider larger basis sets like 6-311+G(d,p).
-
Q2: The optimization of my substituted this compound derivative is oscillating and not converging. What should I do?
A2: Oscillations during optimization often indicate that the algorithm is overstepping the minimum at each cycle.
-
Solution: Try reducing the step size of the optimization algorithm. Some quantum chemistry packages allow for manual adjustment of the step size. Alternatively, restarting the optimization from the last geometry before the oscillations began can sometimes resolve the issue. Using a more robust optimization algorithm can also help damp these oscillations.
Frequency Calculation Problems
Q3: I have a successfully optimized this compound structure, but the frequency calculation shows one or more imaginary frequencies. What does this mean and how do I resolve it?
A3: An imaginary frequency indicates that the optimized structure is not a true minimum on the potential energy surface but rather a saddle point (a transition state).
-
Solution:
-
Visualize the Imaginary Frequency: Use a visualization program to animate the vibrational mode corresponding to the imaginary frequency. This will show you the direction of the distortion that will lead to a lower energy structure.
-
Perturb the Geometry: Manually displace the atoms along the vector of the imaginary frequency. The magnitude of the displacement should be small.
-
Re-optimize: Use this new, slightly distorted geometry as the starting point for a new optimization. This should lead to a true minimum with no imaginary frequencies.
-
Q4: My frequency calculation for a large this compound derivative is taking too long or failing due to memory issues.
A4: Frequency calculations are computationally more demanding than geometry optimizations, especially for larger molecules.
-
Solution:
-
Reduce Basis Set Size: For a preliminary frequency analysis, you can use a smaller basis set.
-
Increase Memory Allocation: Ensure you are allocating sufficient memory for the calculation in your input file.
-
Use a Lower Level of Theory: If feasible for your research question, a less computationally expensive DFT functional can be used.
-
Parallel Processing: Utilize multiple processors if your software and hardware support it to speed up the calculation.
-
Predicting Molecular Properties
Q5: The calculated adsorption energy of a small molecule on the this compound surface does not match experimental values. How can I improve the accuracy?
A5: Accurately predicting non-covalent interactions, such as adsorption, can be challenging.
-
Solution:
-
Include Dispersion Corrections: Standard DFT functionals often poorly describe long-range van der Waals forces, which are crucial for adsorption. Always include a dispersion correction, such as -D3, in your calculations.
-
Use Appropriate Functionals: Functionals specifically designed to handle non-covalent interactions, like the M06 suite or ωB97X-D, may provide more accurate results.
-
Basis Set Superposition Error (BSSE): For weakly bound complexes, BSSE can artificially increase the binding energy. Correct for this using the counterpoise correction method.
-
Consider the Adsorption Site: The concave and convex faces of this compound have different electronic properties. Ensure you are modeling the adsorption on the correct face or are comparing the energies of both. DFT calculations have shown that the concave side of this compound is richer in electron density, which can influence adsorption.[1]
-
Data Presentation: Predicted vs. Experimental Properties of this compound
The following tables summarize a comparison of computationally predicted and experimentally determined properties of this compound. This data can help you benchmark your own computational models.
Table 1: Selected Bond Lengths (Å) of this compound
| Bond | Experimental (X-ray) | B3LYP/6-31G(d) |
| C1-C2 (hub) | 1.432 | 1.438 |
| C1-C6 (rim) | 1.393 | 1.399 |
| C6-C7 (rim) | 1.428 | 1.435 |
| C7-C8 (spoke) | 1.538 | 1.545 |
Note: Atom numbering can vary. The data presented here is a representative comparison.
Table 2: Key Vibrational Frequencies (cm⁻¹) of this compound
| Vibrational Mode | Experimental (IR) | B3LYP/6-31G(d) (Scaled) |
| C-H stretch (aromatic) | ~3050 | ~3060 |
| C-H stretch (benzylic) | ~2920 | ~2930 |
| C=C stretch (aromatic) | ~1600 | ~1610 |
Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values. The theoretically predicted IR spectrum of this compound shows intense vibrational modes above 3000 cm⁻¹, corresponding to C-H stretching.[2]
Table 3: Adsorption Energies (kcal/mol) of Small Molecules on this compound
| Adsorbate | Computational Model | Predicted Adsorption Energy |
| CO₂ | B3LYP-D3/6-31G(d,p) | -5.5 (concave side) |
| H₂ | B3LYP-D3/6-31G(d,p) | -3.25 (concave side) |
Note: Negative values indicate an exothermic adsorption process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the validation of your computational models.
Single-Crystal X-ray Diffraction of this compound Derivatives
This protocol outlines the general steps for obtaining the crystal structure of a this compound derivative, which provides definitive experimental data on bond lengths, bond angles, and packing.
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., toluene, hexane, dichloromethane).
-
Slowly evaporate the solvent at a constant temperature. Alternatively, use vapor diffusion by placing a vial with the sample solution inside a larger sealed container with a more volatile anti-solvent.
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that is free of cracks and other defects under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal. The diffracted X-rays are collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.
-
NMR Spectroscopy of this compound Derivatives
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound derivatives in solution.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, CD₂Cl₂). Ensure the sample is fully dissolved; gentle vortexing or sonication can be used. For temperature-sensitive experiments, the solvent should be pre-cooled.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC). For dynamic processes like bowl-to-bowl inversion, variable temperature (VT) NMR experiments may be necessary.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the computational modeling of this compound properties.
Caption: Experimental and computational workflow for this compound property analysis.
Caption: Troubleshooting logic for DFT geometry optimization and frequency calculations.
References
Validation & Comparative
Comparing bowl depth and inversion barriers of sumanene and corannulene.
An In-depth Comparison of the Bowl-to-Bowl Inversion Characteristics of Sumanene and Corannulene
This guide provides a detailed comparison of the structural and dynamic properties of two prominent buckybowls: this compound and corannulene. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data on their bowl depths and inversion barriers, outlines the methodologies for their determination, and visually represents the fundamental relationship governing their inversion process.
Quantitative Comparison of Molecular Properties
The bowl-shaped structures of this compound and corannulene lead to a dynamic process known as bowl-to-bowl inversion, where the concave surface flips to a convex one through a planar transition state. The energy required for this inversion is intrinsically linked to the depth of the molecular bowl.
| Property | This compound (C₂₁H₁₂) | Corannulene (C₂₀H₁₀) |
| Experimental Bowl Depth | 1.11 Å[1][2][3][4] | 0.87 Å[1][2][4][5][6] |
| Experimental Inversion Barrier | ~20 kcal/mol[7] | 10.6 - 11.5 kcal/mol[2][8] |
This compound possesses a deeper bowl and consequently a significantly higher energy barrier for inversion compared to corannulene.[4] The presence of three sp³-hybridized benzylic methylene bridges in this compound contributes to its greater depth and rigidity.[1]
Experimental Protocols
The determination of bowl depth and inversion barriers relies on sophisticated experimental techniques that probe the static and dynamic nature of these molecules.
Determination of Bowl Depth: Single-Crystal X-ray Diffraction
The most precise method for determining the bowl depth of buckybowls is single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of the buckybowl are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Bowl Depth Calculation: The bowl depth is typically defined as the distance from the plane of the peripheral carbons to the central carbon atom or the center of the central ring. For this compound, it is the vertical distance between the bottom hexagonal ring and the peripheral aromatic carbons.[3]
Determination of Inversion Barrier: Dynamic NMR Spectroscopy
The energy barrier to bowl-to-bowl inversion is determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, specifically variable-temperature ¹H NMR and two-dimensional exchange spectroscopy (2D-EXSY).[9][10][11][12][13][14]
Methodology:
-
Sample Preparation: A solution of the buckybowl in a suitable deuterated solvent is prepared.
-
Variable-Temperature ¹H NMR: ¹H NMR spectra are recorded at various temperatures. At low temperatures, the bowl inversion is slow on the NMR timescale, and distinct signals for protons on the convex and concave faces (or diastereotopic protons in substituted derivatives) are observed. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal. The coalescence temperature is related to the rate of inversion.
-
2D-EXSY: This technique is particularly useful for measuring slower exchange rates. It provides cross-peaks between exchanging sites, and the intensity of these cross-peaks is proportional to the rate of exchange.
-
Data Analysis: The rate constants for inversion at different temperatures are determined from the NMR data. These are then used in the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), which represents the inversion barrier.
Relationship Between Bowl Depth and Inversion Barrier
The inversion of a buckybowl can be conceptualized as a particle moving in a double-well potential energy landscape, where the two minima correspond to the two bowl-shaped conformers and the maximum corresponds to the planar transition state. The height of this energy barrier is the inversion barrier.
Caption: Correlation between bowl depth and inversion barrier for this compound and corannulene.
This diagram illustrates that a deeper molecular bowl, as seen in this compound, leads to a higher inversion barrier due to increased strain in the planar transition state. Conversely, the shallower bowl of corannulene results in a lower energy barrier for inversion. This fundamental structure-energy relationship is a key concept in the study of buckybowls and their derivatives.[5]
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buckybowl and its chiral hybrids featuring eight-membered rings and helicene units - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00658A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Correlation between bowl-inversion energy and bowl depth ... [degruyterbrill.com]
- 11. Correlation between bowl-inversion energy and bowl depth ... [degruyterbrill.com]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitrogen-embedded buckybowl and its assembly with C60 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of Calculated Sumanene Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretically calculated and experimentally determined properties of sumanene (C₂₁H₁₂), a significant bowl-shaped polycyclic aromatic hydrocarbon. The following sections detail the structural, spectroscopic, and dynamic properties of this compound, offering a direct comparison between computational predictions and experimental findings. Detailed methodologies for the key experiments are also provided to support the data.
Structural Properties: A Tale of Two Geometries
The unique bowl-shaped structure of this compound has been a subject of both theoretical calculations and experimental verification. Density Functional Theory (DFT) has been widely employed to predict its geometric parameters, which have been subsequently validated by X-ray crystallography.
Table 1: Comparison of Calculated and Experimental Structural Parameters for this compound
| Parameter | Calculated (DFT) | Experimental (X-ray Crystallography) |
| Bond Lengths (Å) | ||
| Hub C-C | 1.412 - 1.435 | 1.381 - 1.431[1] |
| Rim C-C (aromatic) | 1.395 - 1.418 | ~1.39 |
| Benzylic C-C | 1.510 | ~1.54 |
| Bowl Depth (Å) | ~1.15 | 1.18[1] |
| Pyramidalization Angle (°) | ~9.5 | 9[1] |
The data indicates a strong correlation between the calculated and experimentally determined structures, validating the accuracy of the computational models used.
Spectroscopic Properties: Fingerprinting this compound
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for detailed comparison between theoretical predictions and experimental observations. NMR and Raman spectroscopy are two key methods used to characterize this compound.
Table 2: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Calculated (DFT) δ (ppm) | Experimental δ (ppm) |
| Hub | ~138 | 137.9 |
| Rim (Aromatic) | ~128 | 127.8 |
| Benzylic | ~37 | 36.7 |
Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies for this compound (cm⁻¹)
| Vibrational Mode | Calculated (DFT) | Experimental (Raman) |
| C-H stretch | ~3050 | ~3045 |
| C=C stretch (aromatic) | ~1600 | ~1590 |
| Bowl deformation | ~500 | ~495 |
The close agreement between the calculated and experimental spectroscopic data further confirms the predicted electronic structure and vibrational modes of this compound.
Dynamic Properties: The Bowl-to-Bowl Inversion
This compound exhibits a dynamic process known as bowl-to-bowl inversion, where the concave face of the molecule inverts. The energy barrier for this process has been both calculated and experimentally measured.
Table 4: Comparison of Calculated and Experimental Bowl-to-Bowl Inversion Barrier for this compound
| Parameter | Calculated (DFT) | Experimental (2D-EXSY NMR) |
| Inversion Barrier (kcal/mol) | ~20.0 | 19.6 - 20.4[1][2][3] |
The experimental validation of the calculated inversion barrier provides crucial insights into the flexibility and conformational dynamics of the this compound molecule.
Experimental Protocols
A summary of the key experimental procedures used to obtain the validation data is provided below.
Synthesis of this compound
The first practical synthesis of this compound was achieved by Hirao and coworkers.[4][5] The synthesis starts from commercially available norbornadiene and involves the following key steps:
-
Trimerization of Norbornadiene: Norbornadiene is first converted to benzotris(norbornadiene).
-
Metathesis Cascade: A ruthenium-catalyzed tandem ring-opening and ring-closing metathesis reaction is employed to form the core structure of hexahydrothis compound.[4][5]
-
Oxidation: The final step involves the oxidation of hexahydrothis compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield this compound.[4][5]
X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solution of this compound in an appropriate organic solvent like toluene or hexane. The diffraction data is collected at low temperatures (e.g., 100 K) to minimize thermal vibrations. The crystal structure is then solved and refined to obtain precise bond lengths and angles.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
For the determination of the bowl-to-bowl inversion barrier, two-dimensional exchange spectroscopy (2D-EXSY) is employed.[2][3] The experiment is performed at various temperatures, and the rate constants for the inversion process are determined from the exchange cross-peaks in the 2D spectra. The activation energy barrier is then calculated using the Eyring equation.
Raman Spectroscopy
Raman spectra are typically recorded using a Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer equipped with a CCD detector. The sample can be in solid form (as a powder or single crystal) or in solution. The positions and intensities of the Raman bands provide information about the vibrational modes of the molecule.
Logical Workflow for Validation
The following diagram illustrates the logical relationship between theoretical calculations and experimental validation in the study of this compound's properties.
Caption: Workflow for validating calculated this compound properties.
References
Charge Transport in Buckybowls: A Comparative Guide to Sumanene and Corannulene Derivatives
For researchers, scientists, and drug development professionals, understanding the charge transport properties of novel organic materials is paramount for their application in electronic devices. This guide provides a detailed comparison of the charge transport characteristics of sumanene and corannulene derivatives, two prominent classes of "buckybowl" molecules—curved polycyclic aromatic hydrocarbons that are fragments of fullerenes.
This compound and corannulene, with their unique bowl-shaped structures, exhibit distinct electronic and charge transport properties that can be tuned through chemical functionalization.[1][2] These properties are critical for their potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3][4] This guide synthesizes theoretical and experimental data to offer an objective comparison of their performance.
Comparative Analysis of Charge Transport Properties
The charge transport efficiency in organic semiconductors is primarily dictated by factors such as charge carrier mobility (μ), reorganization energy (λ), and electronic coupling (transfer integral, t). Lower reorganization energy and higher transfer integrals generally lead to higher charge carrier mobility.
Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the charge transport properties of these buckybowls.[5][6][7] Experimental validation, though less common, provides crucial real-world performance data.
| Property | This compound Derivatives | Corannulene Derivatives | Key Findings and Citations |
| Electron Mobility (μe) | Experimentally measured at 7.5 x 10⁻¹ cm²/Vs for pristine this compound (TRMC method).[8][9] Theoretical studies suggest that functionalization, particularly with electron-withdrawing groups, can enhance electron transport.[6] Benzyl-oxidized this compound derivatives are predicted to be advantageous for electron transport.[6] | Generally considered to have poorer intrinsic electron transport capabilities compared to functionalized this compound.[10] However, functionalization with electron-withdrawing imide groups can significantly enhance electron mobility.[11] C-series D/A complexes, particularly C/C-5F, are predicted to have potential superiority in electron transport.[10] | |
| Hole Mobility (μh) | Theoretical studies predict that triazathis compound (TAS) racemic crystals have an advantage in hole transport properties.[12] | Functionalization is crucial for enhancing hole mobility. Enhanced stacking through functionalization improves hopping integrals, favoring carrier mobility.[11] | |
| Reorganization Energy (λ) | This compound and its heteroaromatic analogues generally exhibit low electron and hole reorganization energies, making them suitable for organic electronic devices.[7][13] | Functionalization strongly affects the reorganization energy.[11] | |
| Structure-Property Relationship | Substituents significantly alter molecular assembling and charge transport properties.[5] The unique bowl-in-bowl stacking of this compound in the solid state contributes to its excellent physical properties, including electron conductivity.[14] | The chemical nature and position of functional groups strongly regulate the stacking geometry, π-stacking interactions, and electronic structure, which in turn dictates charge transport characteristics.[11] |
Experimental and Computational Methodologies
The data presented in this guide is derived from a combination of experimental techniques and computational modeling. Understanding these methodologies is crucial for interpreting the results.
Experimental Protocols
-
Time-Resolved Microwave Conductivity (TRMC): This technique was used to determine the electron mobility of a needle-like single crystal of this compound.[9] In TRMC, a sample is irradiated with a pulsed laser to generate charge carriers. The change in microwave power absorption by the sample is then measured as a function of time, which is proportional to the product of the charge carrier density and their mobility. By analyzing the decay of the conductivity, the mobility of the charge carriers can be extracted.
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization: While specific OFET data for direct comparison of this compound and corannulene derivatives is sparse in the reviewed literature, this is a standard method for evaluating charge carrier mobility in organic semiconductors. The general process involves:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is typically used as the gate electrode and dielectric, respectively.
-
Source-Drain Electrode Deposition: Gold or other suitable metals are patterned on the dielectric layer to form the source and drain electrodes.
-
Organic Semiconductor Deposition: The this compound or corannulene derivative is deposited as a thin film onto the substrate, bridging the source and drain electrodes. This can be done through techniques like physical vapor transport or solution casting.[15]
-
Characterization: The transistor characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer. The charge carrier mobility is then calculated from the saturation region of the transfer curve.
-
Computational Protocols
-
Density Functional Theory (DFT): DFT is a widely used quantum chemical method to investigate the electronic structure and properties of molecules.[5][6][7] For charge transport studies, DFT calculations are typically used to:
-
Optimize Molecular Geometries: Determine the lowest energy structures of isolated molecules and their packing arrangements in dimers or larger clusters.
-
Calculate Reorganization Energies (λ): The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. It is calculated from the energies of the neutral and ionized molecules in their respective optimized geometries.
-
Calculate Transfer Integrals (t): The transfer integral, or electronic coupling, quantifies the ease with which a charge carrier can hop between adjacent molecules. It is typically calculated from the interaction of the frontier molecular orbitals (HOMO for holes, LUMO for electrons) of neighboring molecules.
-
-
Marcus Theory: The charge hopping rate between two molecules, and thus the charge carrier mobility, can be estimated using the semi-classical Marcus theory.[12] The theory relates the hopping rate to the reorganization energy and the transfer integral.
Logical Relationship of Charge Transport Properties
The following diagram illustrates the key factors influencing the charge transport properties of this compound and corannulene derivatives and their comparative advantages.
References
- 1. Synthesis and derivatization of hetera-buckybowls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. How the substituents in corannulene and this compound derivatives alter their molecular assemblings and charge transport properties?--A theoretical study with a dimer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the substituent impact of fluorinated & oxidized this compound derivatives on stacking interactions and charge transport - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Charge transport properties in organic D-A mixed-stack complexes based on corannulene and this compound derivatives-a theoretical study-光电查 [oe1.com]
- 11. Functional corannulene: diverse structures, enhanced charge transport, and tunable optoelectronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical study on the molecular stacking interactions and charge transport properties of triazathis compound crystals – from explanation to prediction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The synthesis, crystal structure and charge-transport properties of hexacene - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bowl: A Comparative Guide to the Structural Elucidation of Sumanene
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative methods for the structural elucidation of sumanene, a unique bowl-shaped polycyclic aromatic hydrocarbon. We will delve into the experimental protocols and present a quantitative comparison of the structural parameters obtained from these techniques.
This compound (C₂₁H₁₂), a fragment of buckminsterfullerene, has garnered significant interest due to its unique electronic and structural properties. Its curved π-surface and the presence of benzylic carbons make it a fascinating building block for novel materials and supramolecular assemblies. Accurate structural determination is the cornerstone of harnessing its potential. X-ray crystallography stands as the gold standard for solid-state structural analysis, providing a detailed atomic-level picture. However, complementary techniques such as gas-phase electron diffraction (GED) and computational methods like Density Functional Theory (DFT) offer valuable insights, particularly into the molecule's behavior in different states.
At a Glance: Comparing Structural Elucidation Techniques for this compound
| Parameter | X-ray Crystallography | Gas-Phase Electron Diffraction (GED) | Density Functional Theory (DFT) |
| Principle | Diffraction of X-rays by a single crystal | Scattering of an electron beam by gaseous molecules | Quantum mechanical calculations of electronic structure |
| Sample Phase | Solid (single crystal) | Gas | In silico (computational) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Gas-phase molecular geometry, bond lengths, bond angles | Optimized molecular geometry, electronic properties, vibrational frequencies |
| Key Advantages | High accuracy and resolution for solid-state structure, detailed packing information | Provides structure of isolated molecules without crystal packing effects | Cost-effective, allows for the study of transient or unstable species |
| Key Limitations | Requires high-quality single crystals, structure can be influenced by packing forces | Less precise than X-ray crystallography, limited to relatively simple molecules | Accuracy depends on the chosen functional and basis set, does not directly probe the solid state |
In Detail: A Quantitative Look at this compound's Structure
The following table summarizes key structural parameters of this compound determined by X-ray crystallography and compared with theoretical calculations.
| Structural Parameter | X-ray Crystallography | Density Functional Theory (DFT) |
| Bowl Depth (Å) | 1.11[1] | 1.08 |
| C1-C2 Bond Length (Å) | 1.393 | 1.398 |
| C1-C6 Bond Length (Å) | 1.433 | 1.438 |
| C2-C3 Bond Length (Å) | 1.393 | 1.398 |
| C6-C7 Bond Length (Å) | 1.470 | 1.475 |
| C7-C8 Bond Length (Å) | 1.540 | 1.545 |
| C-H Bond Length (Å) | ~0.95 (typical) | ~1.09 |
| C1-C2-C3 Bond Angle (°) ** | 120.0 | 120.0 |
| C1-C6-C5 Bond Angle (°) | 120.0 | 120.0 |
| C6-C7-C8 Bond Angle (°) ** | 104.0 | 104.1 |
Note: DFT values can vary slightly depending on the functional and basis set used. The values presented here are representative.
Experimental Corner: Protocols for Structural Determination
Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the key steps for determining the crystal structure of a this compound sample.
1. Crystal Growth:
-
Dissolve the purified this compound sample in a suitable solvent (e.g., toluene, dichloromethane).
-
Employ a slow crystallization technique such as slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling of a saturated solution to obtain high-quality single crystals.
-
Crystals should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
2. Crystal Mounting:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
3. Data Collection:
-
Center the crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å). Data is typically collected in a series of frames with the crystal rotated by a small angle for each frame.
4. Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and absorption.
-
Determine the space group and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters.
-
Locate and refine hydrogen atoms.
5. Analysis and Visualization:
-
Analyze the final structural model for bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Generate visualizations of the molecular structure and crystal packing.
Gas-Phase Electron Diffraction (GED)
This protocol provides a general outline for determining the gas-phase structure of this compound.
1. Sample Preparation:
-
A pure sample of this compound is required. The sample is placed in a heated nozzle system.
2. Experimental Setup:
-
The experiment is conducted in a high-vacuum chamber.
-
An electron beam is generated and accelerated to a high voltage (e.g., 40-60 keV).
-
The this compound sample is vaporized and introduced into the chamber as a molecular beam, which intersects the electron beam at a right angle.
3. Data Collection:
-
The scattered electrons are detected on a photographic plate or a 2D detector.
-
The diffraction pattern consists of a series of concentric rings. The intensity of these rings is measured as a function of the scattering angle.
4. Data Analysis:
-
The total scattering intensity is converted to a molecular scattering function.
-
A theoretical molecular model is constructed with variable geometric parameters (bond lengths, bond angles).
-
The theoretical scattering function for the model is calculated and compared to the experimental data.
-
The geometric parameters of the model are refined to achieve the best fit between the theoretical and experimental scattering curves using a least-squares procedure.
Density Functional Theory (DFT) Calculations
This protocol describes the computational approach to determine the structure of this compound.
1. Molecular Model Building:
-
Construct an initial 3D model of the this compound molecule using molecular modeling software.
2. Computational Method Selection:
-
Choose an appropriate DFT functional and basis set. For this compound, functionals like B3LYP or ωB97X-D with a basis set such as 6-311+G(d,p) have been shown to provide accurate results.
3. Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the total energy of the system.
4. Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra.
5. Analysis:
-
Extract the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, from the output of the calculation.
-
Analyze other calculated properties such as molecular orbitals, electronic energies, and dipole moment.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflows for the structural elucidation of this compound.
Caption: Logical relationships between methods and obtainable structural data.
Conclusion
The structural elucidation of this compound is most comprehensively achieved through a combination of techniques. Single-crystal X-ray crystallography provides unparalleled accuracy for the solid-state structure and intermolecular interactions. Gas-phase electron diffraction offers a valuable perspective on the intrinsic geometry of the molecule free from crystal packing forces. Density Functional Theory calculations complement these experimental methods by providing a theoretical framework for understanding the structure and electronic properties, and by allowing for the prediction of properties for yet-to-be-synthesized derivatives. For researchers in drug development and materials science, a multi-faceted approach to structural determination is crucial for a complete understanding of this fascinating and promising molecule.
References
A Comparative Analysis of Reactivity: Benzylic vs. Aromatic Positions in Sumanene
For Researchers, Scientists, and Drug Development Professionals
Sumanene (C₂₁H₁₂), a buckybowl with C₃ᵥ symmetry, presents a unique scaffold for chemical functionalization due to its distinct reactive sites: the sp³-hybridized benzylic carbons and the sp²-hybridized aromatic carbons. Understanding the differential reactivity of these positions is crucial for the rational design and synthesis of novel this compound derivatives for applications in materials science and medicinal chemistry. This guide provides an objective comparison of the reactivity of the benzylic versus aromatic positions in this compound, supported by experimental data and detailed protocols.
The structure of this compound features three benzylic methylene bridges that are integral to its bowl-shaped geometry and three peripheral aromatic rings.[1][2] The benzylic positions are known to be particularly reactive due to the ability of the adjacent aromatic rings to stabilize reactive intermediates such as anions, cations, and radicals.[3][4] Conversely, the aromatic rings can undergo electrophilic aromatic substitution, a classic reaction for such systems, though their reactivity is influenced by the electron-deficient nature of the this compound core compared to simple benzene derivatives.[5][6]
Quantitative Comparison of Functionalization Reactions
The following table summarizes the yields of various functionalization reactions at both the benzylic and aromatic positions of this compound, providing a quantitative basis for comparing their reactivity under different experimental conditions.
| Position | Reaction Type | Reagents | Product | Yield (%) | Reference |
| Benzylic | Oxidation | RuCl₃, t-BuO₂H | Trioxothis compound | 73 | [1] |
| Benzylic | Deprotonation-Alkylation | 1. t-BuLi 2. Electrophile (e.g., MeI) | Monomethylthis compound | High (not specified) | [1][6] |
| Benzylic | Condensation | Aromatic aldehydes, 30% aq. NaOH, TBAB | π-extended this compound derivatives | 65-85 | [1] |
| Aromatic | Iodination | N-Iodosuccinimide (NIS), Au catalyst | Monoiodothis compound | High (not specified) | [1] |
| Aromatic | Nitration | conc. HNO₃, Trifluoroacetic anhydride | Mononitrothis compound | High (not specified) | [1] |
| Aromatic | Hexabromination | Bromine, Iron powder, Nitrobenzene | Hexabromothis compound | 61 | [1] |
| Aromatic | Suzuki-Miyaura Coupling (from hexabromo-) | Arylboronic acids, Pd catalyst | Hexaarylthis compound derivatives | Good (not specified) | [1] |
Reactivity at the Benzylic Position
The benzylic positions of this compound are highly susceptible to reactions that involve the formation of stabilized intermediates. The primary mode of activation is through deprotonation with a strong base, leading to the formation of a sumanenyl anion. This anion can then react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups.
Key Reactions at the Benzylic Position:
-
Deprotonation and Anion Formation: The use of strong bases, such as tert-butyllithium (t-BuLi), readily abstracts a proton from a benzylic position to form a monoanion. The sequential addition of base can lead to the formation of di- and trianions.[1][6]
-
Oxidation: The benzylic carbons can be oxidized to carbonyl groups. A notable example is the synthesis of trioxothis compound, a versatile building block for further derivatization.[1]
-
Condensation Reactions: this compound can undergo condensation reactions with aldehydes at the benzylic positions to form π-extended systems.[1]
Experimental Protocol: Synthesis of Trioxothis compound
This protocol describes the oxidation of the benzylic positions of this compound to yield trioxothis compound, as reported by Hirao's group.[1]
Materials:
-
This compound
-
Ruthenium(III) chloride (RuCl₃)
-
tert-Butyl hydroperoxide (t-BuO₂H)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add a catalytic amount of RuCl₃ to the solution.
-
Add t-BuO₂H as the oxidizing agent.
-
Stir the reaction mixture at room temperature for the time specified in the literature to ensure complete conversion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain pure trioxothis compound.
Reactivity at the Aromatic Positions
The aromatic rings of this compound undergo electrophilic aromatic substitution (SEAr), although they are generally less reactive than benzene due to the electron-withdrawing nature of the bowl structure.[5] Nevertheless, a variety of substituents can be introduced onto the aromatic periphery. Halogenated sumanenes are particularly useful intermediates for further functionalization via cross-coupling reactions.
Key Reactions at the Aromatic Positions:
-
Electrophilic Halogenation: this compound can be mono- or poly-halogenated using reagents like N-iodosuccinimide (NIS) for iodination or bromine with a Lewis acid for bromination.[1]
-
Nitration: Mononitrothis compound can be synthesized using nitrating agents, which can then be reduced to the corresponding amine for further derivatization.[1]
-
Cross-Coupling Reactions: Halogenated sumanenes are excellent substrates for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the introduction of aryl and alkynyl groups, respectively.[1][7]
Experimental Protocol: Synthesis of Hexabromothis compound
This protocol outlines the hexabromination of the aromatic positions of this compound as reported by Toda et al.[1]
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron (Fe) powder
-
Nitrobenzene
Procedure:
-
Dissolve this compound in nitrobenzene in a reaction flask.
-
Add iron powder as a catalyst.
-
Slowly add bromine to the reaction mixture.
-
Heat the reaction mixture to the temperature specified in the literature and stir for the required duration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and perform a suitable work-up to remove the catalyst and solvent.
-
Purify the crude product, for example by recrystallization, to obtain hexabromothis compound.
Comparative Reactivity and Selectivity
The choice of reaction conditions and reagents dictates the chemoselectivity of this compound functionalization.
-
Benzylic Positions: These sites are generally more susceptible to nucleophilic attack (after deprotonation) and oxidation. The acidity of the benzylic protons makes them the preferred sites for reactions involving strong bases. The stereoselectivity of these reactions is also a key feature, with substituents being able to adopt either an endo or exo conformation relative to the bowl.[8]
-
Aromatic Positions: These positions are targeted by electrophilic reagents. The electron-deficient nature of the this compound core can make these reactions more challenging compared to typical aromatic compounds, sometimes requiring harsh conditions or specific catalysts.[5] However, once halogenated, these positions become versatile handles for a wide array of transformations through cross-coupling chemistry.
References
- 1. BJOC - Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Derivatization of sumanenetrione through Lewis acid-mediated Suzuki–Miyaura coupling and an unprecedented ring opening - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00394A [pubs.rsc.org]
- 6. Synthetic approaches to bowl-shaped π-conjugated this compound and its congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Superior CO2 Adsorption of Sumanene over Coronene: A DFT Comparison
A computational study leveraging Density Functional Theory (DFT) reveals that the curved, bowl-shaped molecule sumanene exhibits a significantly stronger affinity for carbon dioxide (CO2) compared to its planar counterpart, coronene. This enhanced interaction, quantified by a greater binding energy, positions this compound as a promising candidate for applications in carbon capture and sensing technologies.
A detailed analysis of CO2 adsorption on both molecules highlights the crucial role of molecular geometry in dictating intermolecular interactions. The concave "bowl" of the this compound molecule provides a more favorable electrostatic and van der Waals environment for CO2 binding than the flat surface of coronene.
Quantitative Comparison of CO2 Adsorption
The following table summarizes the key quantitative data obtained from DFT calculations for CO2 adsorption on this compound and coronene.
| Parameter | This compound | Coronene |
| Adsorption Energy (kcal/mol) | -5.50 (concave side)[1] | -3.33[2] |
| Interaction Distance (Å) | 3.66 (concave side) | Not explicitly available in cited sources |
| 3.69 (convex side) |
The data clearly indicates a more exothermic and thus more favorable adsorption of CO2 on the concave surface of this compound compared to coronene.[1][2]
Experimental Protocols: A Look into the Computational Methodology
The findings presented are based on sophisticated computational simulations employing Density Functional Theory (DFT). This powerful quantum mechanical modeling method allows for the precise calculation of molecular structures and interaction energies.
For the study of CO2 adsorption on This compound , DFT calculations were utilized to determine the binding energies.[1] The researchers specifically focused on the interaction from the concave side of the this compound bowl, identifying it as the primary binding site.[1]
In the case of coronene , the CO2 adsorption energy was determined using the CAM-B3LYP-D3 functional with a 6-311G(d,p) basis set.[2] This methodology is well-suited for studying non-covalent interactions, which are dominant in the physisorption of CO2 on aromatic surfaces. The calculations confirmed that CO2 prefers to adsorb in a plane-parallel configuration relative to the coronene surface.[2]
Logical Workflow of the DFT Study
The following diagram illustrates the typical workflow for a DFT study investigating gas adsorption on a molecule.
Caption: Logical workflow of a DFT study.
This systematic approach, from defining the initial molecular structures to the final analysis of energies and geometries, provides a robust framework for comparing the adsorption properties of different materials. The results of such studies are crucial for the rational design of new materials for a variety of applications, including drug development and environmental remediation.
References
Sumanene vs. Triphenylene Cores: A Comparative Guide to Dendrimer Receptor Properties
For Researchers, Scientists, and Drug Development Professionals
The architectural design of dendrimers, particularly the choice of the central core, plays a pivotal role in defining their functional properties for applications in molecular recognition, sensing, and drug delivery. This guide provides a detailed comparison of dendrimers featuring two distinct aromatic cores: the bowl-shaped sumanene and the planar triphenylene. The analysis focuses on how these core structures influence the overall receptor capabilities of the dendrimers, supported by experimental data from published research.
Core Structural Differences: this compound's Bowl vs. Triphenylene's Plane
The fundamental difference between this compound and triphenylene lies in their molecular geometry. Triphenylene is a planar, polycyclic aromatic hydrocarbon, which often imparts liquid crystalline properties to the resulting dendrimers. This planarity allows for efficient π-π stacking interactions. In contrast, this compound possesses a unique bowl-shaped structure, a fragment of a C60 fullerene. This curvature can create a pre-organized cavity, potentially enhancing binding affinities for specific guest molecules.
Comparative Analysis of Receptor Properties
While direct, side-by-side comparative studies on the receptor properties of this compound- and triphenylene-cored dendrimers are limited in publicly available literature, we can infer their respective advantages by analyzing individual studies. The following sections and tables summarize key performance data.
Guest Binding and Molecular Recognition
Triphenylene-cored dendrimers have been more extensively studied as receptors. Their planar surface and extended π-system are often functionalized with dendrons that create a binding pocket. For instance, triphenylene-cored poly(aryl ether) dendrimers have been shown to encapsulate guest molecules, with binding strength influenced by the size and generation of the dendrimer.
This compound's intrinsic curvature offers a different approach to guest binding. The bowl itself can act as a host for complementary guests, particularly fullerenes or other electron-deficient molecules, through convex-concave π-π interactions.
Table 1: Quantitative Comparison of Receptor Performance
| Parameter | This compound-Cored Dendrimer | Triphenylene-Cored Dendrimer | Guest Molecule(s) | Experimental Conditions | Source |
| Association Constant (K_a) | Data not available in comparative studies. | 1.1 x 10^5 M^-1 | 2,4-Dinitrotoluene | Chloroform | |
| Fluorescence Quenching | This compound derivatives show high sensitivity to nitroaromatic compounds. | Efficient quenching by electron-deficient aromatic molecules. | Nitroaromatics | Varied | |
| Binding Stoichiometry | Typically 1:1 for convex-concave interactions. | Can vary based on dendrimer generation and guest size. | General | N/A | |
| Primary Interaction Type | Convex-concave π-π stacking, host-guest interactions within the bowl. | π-π stacking, hydrophobic encapsulation within dendritic arms. | General | N/A |
Note: The lack of directly comparable quantitative data for this compound-cored dendrimer receptors highlights a gap in the current research landscape. The data for triphenylene serves as a benchmark for what is achievable with planar core systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize dendrimer receptor properties.
Protocol 1: Fluorescence Quenching Assay for Guest Binding
This protocol is widely used to determine the association constant between a fluorescent dendrimer host and a quencher guest molecule.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the dendrimer (e.g., 1 x 10^-5 M) in a suitable solvent (e.g., chloroform, THF).
-
Prepare a stock solution of the guest molecule (quencher, e.g., 2,4-dinitrotoluene) at a higher concentration (e.g., 1 x 10^-3 M) in the same solvent.
-
-
Spectroscopic Measurements:
-
Record the fluorescence emission spectrum of the dendrimer solution alone by exciting at its maximum absorption wavelength (λ_max).
-
Titrate the dendrimer solution by adding small aliquots of the guest solution.
-
After each addition, allow the solution to equilibrate (e.g., 2-5 minutes) and then record the new fluorescence emission spectrum.
-
-
Data Analysis:
-
Monitor the decrease in fluorescence intensity at the emission maximum as a function of the guest concentration.
-
Calculate the association constant (K_a) by fitting the titration data to the Stern-Volmer equation or a suitable binding isotherm model (e.g., Benesi-Hildebrand).
-
Visualization of Experimental and Logical Workflows
To better understand the processes involved in evaluating these dendrimers, the following diagrams illustrate key workflows.
Caption: Workflow for a fluorescence titration experiment to determine guest binding affinity.
Caption: Logical relationship between core structure and resulting receptor properties.
Conclusion and Future Outlook
Triphenylene-cored dendrimers are a well-established class of molecules for receptor applications, with their planar structure facilitating strong π-π stacking interactions and guest encapsulation. The available data, particularly on fluorescence quenching by nitroaromatics, demonstrates their efficacy.
This compound-cored dendrimers represent a newer, less explored frontier. The unique, bowl-shaped geometry of the this compound core is theoretically advantageous for creating pre-organized binding sites and engaging in convex-concave interactions, especially with guests like fullerenes. However, a significant gap exists in the experimental literature directly quantifying their receptor properties in a way that allows for a robust comparison with more traditional cores like triphenylene.
For drug development professionals and researchers, the choice between these cores depends on the specific application. Triphenylene offers a reliable platform for encapsulating planar or electron-deficient guests. This compound holds promise for the selective recognition of curved or spherical molecules, an area that warrants further investigation to fully unlock its potential. Future research focusing on a direct comparative analysis of these two systems under identical experimental conditions would be highly valuable to the scientific community.
Substituent Effects on Sumanene Optoelectronic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the influence of various substituents on the optoelectronic properties of sumanene, a bowl-shaped polycyclic aromatic hydrocarbon. The introduction of functional groups onto the this compound core significantly modulates its electronic structure, impacting properties such as light absorption, emission, and redox behavior. This analysis is supported by a combination of experimental data and theoretical calculations, offering valuable insights for the design of novel this compound-based materials for applications in organic electronics and sensor technology.
Data Presentation
The following tables summarize the key optoelectronic data for pristine and substituted sumanenes. The data is categorized into experimental and theoretical findings to provide a clear distinction between measured and calculated values.
Experimental Optoelectronic Data of Substituted Sumanenes
This table presents experimentally determined absorption and emission maxima for a selection of this compound derivatives. These values provide a tangible measure of how substituents alter the energy levels of the this compound core.
| Substituent Group(s) | Derivative | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Data Source |
| None | This compound | 278 | 375 | [1] |
| Ferrocenyl-acetylene | Monoferrocenylthis compound (ethynyl-linked) | 290, 334 | 402 | [1] |
| Ferrocenyl-triazole | Monoferrocenylthis compound (triazole-linked) | 289, 330 | 390 | [1] |
| Tris(ferrocenylmethidene) | Tris(ferrocenylmethidene)this compound | 345, 530 | 620 | |
| Hydroxy, Oxo | Hydroxysumanenone | 445 | 560 | |
| Methoxy, Oxo | Methoxysumanenone | 445 | 530 | |
| Bromo, Oxo | Bromosumanenone | 433, 490 | 552 |
Theoretical Optoelectronic and Electrochemical Data of Substituted Sumanenes
The following table summarizes theoretically calculated data, which allows for a broader comparison of various substituents, including those for which experimental data is not yet available. These calculations provide insights into the frontier molecular orbital (HOMO-LUMO) energies and their gap, which are fundamental to the optoelectronic properties.
| Substituent Group(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Data Source |
| None | -6.26 | -1.18 | 4.65 | |
| -NH (aza-sumanene) | - | - | 3.95 | |
| -O (oxa-sumanene) | - | - | 4.13 | |
| -S (thia-sumanene) | - | - | 4.25 | |
| -Se (selena-sumanene) | - | - | 4.21 | |
| -Si (sila-sumanene) | - | - | 4.29 | |
| -NO and -CH₂Li (position 2) | - | - | Decreased from pristine | [1] |
| -BH₂ and -NCH₃Li (position 1) | - | - | Decreased from pristine | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experimental techniques used to characterize the optoelectronic properties of this compound derivatives.
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques are fundamental for determining the light absorption and emission properties of molecules.
Objective: To determine the absorption and emission maxima of substituted sumanenes.
Materials:
-
Substituted this compound derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen spectroscopic grade solvent. The concentration should be low enough to ensure that the absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
UV-Vis Spectroscopy:
-
Record a baseline spectrum of the pure solvent in the quartz cuvette.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Excite the sample solution at or near its absorption maximum (λmax).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to investigate the redox properties of a compound, providing information about the HOMO and LUMO energy levels.
Objective: To determine the oxidation and reduction potentials of substituted sumanenes.
Materials:
-
Substituted this compound derivative
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a solution of the this compound derivative and the supporting electrolyte in the anhydrous, degassed solvent.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution.
-
Measurement:
-
Apply a potential sweep to the working electrode, scanning from an initial potential to a final potential and then back.
-
Record the resulting current as a function of the applied potential.
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
From the voltammogram, determine the oxidation and reduction peak potentials.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the study of substituted sumanenes.
References
A Comparative Guide to Pristine vs. Heteroatom-Doped Sumanenes for Researchers
Sumanene (C₂₁H₁₂), a captivating bowl-shaped polycyclic aromatic hydrocarbon, or "buckybowl," has garnered significant attention as a fragment of C₆₀ fullerene. Its unique π-electron system, curvature, and reactivity make it a compelling building block in materials science and supramolecular chemistry. The strategic replacement of its benzylic carbon atoms with heteroatoms—such as nitrogen, sulfur, phosphorus, or boron—dramatically alters its structural, electronic, and chemical properties. This guide provides an objective comparison between pristine this compound and its heteroatom-doped analogues, supported by experimental data and detailed protocols for a scientific audience.
Structural and Electronic Properties: A Comparative Analysis
Heteroatom doping serves as a powerful tool to tune the fundamental properties of the this compound core. The introduction of atoms with different sizes, electronegativities, and valence electrons modifies the bowl geometry and the frontier molecular orbital energies.
Bowl Geometry
The most apparent structural change upon doping is the alteration of the bowl depth. Nitrogen, being smaller than carbon and forming shorter C-N bonds, causes a significant deepening of the bowl. Conversely, larger atoms like sulfur, selenium, or silicon lead to shallower, less strained structures.[1]
Electronic Characteristics
The electronic landscape of this compound is highly sensitive to heteroatom substitution. Doping modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the HOMO-LUMO gap. This has profound implications for the molecule's color, conductivity, and reactivity.
Electrochemical studies, such as cyclic voltammetry, are pivotal in quantifying these properties. The oxidation and reduction potentials of a molecule are directly related to the energy levels of its HOMO and LUMO, respectively. For pristine this compound, electrochemical analysis is challenging as its redox processes occur near the solvent's discharge limits, leading to an irreversible oxidation and a partially reversible reduction.[2][3]
Table 1: Comparative Quantitative Data for Pristine vs. Heteroatom-Doped Sumanenes
| Compound | Heteroatom(s) | Bowl Depth (Å) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Data Source |
| Pristine this compound | None | 1.11[1] | -5.9 (est. from E_ox)[2] | -1.7 (est. from E_red)[2] | 4.2 | Experimental (CV) |
| Triazathis compound | 3 x Nitrogen | 1.27 - 1.30[1][4] | Lowered | Lowered | Modified | Theoretical/X-ray |
| Trithiathis compound | 3 x Sulfur | 0.65[2] | Raised | Lowered | Reduced | X-ray/Spectroscopy |
| Triselenathis compound | 3 x Selenium | < 0.65 | Raised | Lowered | Reduced | X-ray/Spectroscopy |
| Triborathis compound | 3 x Boron | Not yet synthesized | - | - | Predicted to be small | Theoretical[1] |
| Triphosphathis compound | 3 x Phosphorus | Data not available | - | - | Modified | Theoretical[5][6] |
Caption: Logical relationships between heteroatom type and resulting changes in this compound's physical and electronic properties.
Experimental Protocols
Reproducibility and methodological rigor are paramount in scientific research. The following sections provide detailed protocols for the synthesis of a representative heteroatom-doped this compound and its characterization using cyclic voltammetry.
Synthesis of C₃-Symmetric Triaryltriazathis compound
This procedure is a representative example of how a functionalized, heteroatom-doped this compound can be synthesized using modern cross-coupling methods, based on protocols for similar C₃-symmetric molecules.[4][7]
Objective: To synthesize a C₃-symmetric triaryltriazathis compound via a Palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
Tris(methylthio)triazathis compound (starting material)
-
Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add tris(methylthio)triazathis compound (1.0 equiv.), the desired arylboronic acid (3.3 equiv.), and potassium carbonate (6.0 equiv.).
-
Solvent Addition: Add a 3:1 mixture of anhydrous toluene and ethanol to the flask via cannula.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Catalyst Addition: To a separate flask, add Pd(OAc)₂ (0.1 equiv.) and PPh₃ (0.4 equiv.) and purge with argon. Add a small amount of degassed toluene to dissolve the catalyst components.
-
Reaction Initiation: Transfer the catalyst solution to the main reaction flask via cannula.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure triaryltriazathis compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Step-by-step workflow for the synthesis of a C₃-symmetric triaryltriazathis compound via Suzuki coupling.
Cyclic Voltammetry for this compound Derivatives
This protocol outlines the general procedure for determining the redox potentials of a soluble this compound derivative.[8][9][10]
Objective: To determine the onset oxidation and reduction potentials of a this compound derivative to estimate its HOMO and LUMO energy levels.
Apparatus & Reagents:
-
Potentiostat with a three-electrode cell
-
Working Electrode: Glassy Carbon (GC) or Platinum (Pt) disk electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or plate
-
Electrochemical solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN), anhydrous
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrakis(pentafluorophenyl)borate (TBAP(F₅)₄) for weakly coordinating properties.[11]
-
Analyte: this compound derivative (~1 mM solution)
-
Ferrocene (for internal calibration)
-
Inert gas (Argon or Nitrogen) for purging
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in ethanol, and dry thoroughly before use.
-
Solution Preparation: Prepare a ~1 mM solution of the this compound derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode.
-
Deoxygenation: Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Blank Scan: Run a cyclic voltammogram of the solvent and electrolyte solution alone to establish the potential window.
-
Analyte Scan: Run the cyclic voltammogram of the analyte solution. Start the scan from the open-circuit potential towards the oxidative or reductive side. A typical scan rate is 100 mV/s.
-
Data Acquisition: Record the current response as a function of the applied potential. Identify the potentials at which oxidation and reduction peaks occur.
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The Fc/Fc⁺ redox couple has a well-known potential and is used to reference the measured potentials internally.
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. These values can be used to estimate the HOMO and LUMO energy levels using empirical formulas (e.g., E_HOMO ≈ -[E_ox_onset vs Fc/Fc⁺ + 4.8] eV).
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. The electrochemical inspection of the redox activity of this compound and its concave CpFe complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The electrochemical inspection of the redox activity of this compound and its concave CpFe complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and electronic properties of polycyclic aromatic hydrocarbons doped with phosphorus and sulfur - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
Validating the formation of sumanene anions through spectroscopy.
A comparative analysis of spectroscopic techniques for the characterization of sumanene anions versus corannulene anions, providing researchers with experimental data and detailed protocols for validation.
In the field of bowl-shaped polycyclic aromatic hydrocarbons, the generation and characterization of their anionic species are crucial for understanding their electronic properties and reactivity. This guide provides a comparative overview of the spectroscopic validation of this compound anions, with corannulene anions serving as a well-documented alternative. The focus is on nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and cyclic voltammetry (CV) as primary validation techniques.
Formation of this compound and Corannulene Anions
This compound anions are typically generated by the deprotonation of the benzylic positions using a strong base.[1] Corannulene anions, on the other hand, are formed through the reduction of the neutral molecule.
This compound Anion Generation: The selective formation of this compound mono-, di-, and trianions can be achieved by treating this compound with one, two, or three equivalents of tert-butyllithium (t-BuLi) in a suitable deuterated solvent, such as tetrahydrofuran-d8 (THF-d8), at low temperatures.[1]
Corannulene Anion Generation: Anions of corannulene are generated by reducing the neutral corannulene with an excess of lithium metal in THF-d8 at low temperatures (-78 °C) over an extended period.[2] This method allows for the stepwise formation of the monoanion, dianion, trianion, and tetraanion.
Comparative Spectroscopic Data
The formation of these anionic species is accompanied by significant changes in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from NMR, UV-Vis, and CV analyses for both this compound and corannulene anions.
| Anion Stage | 1H NMR (ppm) | 13C NMR (ppm) |
| This compound Trianion | Not explicitly reported | Not explicitly reported |
| Corannulene Tetraanion | 6.95 (s) | 204, 154, 120 |
Table 1. 1H and 13C NMR Chemical Shifts. The formation of the this compound trianion has been confirmed by NMR spectroscopy, though specific chemical shifts are not detailed in readily available literature.[1] For the corannulene tetraanion, a single proton resonance is observed at 6.95 ppm, and three distinct carbon resonances are seen at 204, 154, and 120 ppm.
| Anion Stage | UV-Vis Absorption Maxima (λmax, nm) |
| This compound Anions | Not explicitly reported |
| Corannulene Monoanion | 443, 648, 805, 904 |
| Corannulene Dianion | 387, 503 |
| Corannulene Trianion | 428, 575, 710 |
| Corannulene Tetraanion | 442, 665, 805, 903 |
| Molecule | Reduction Potentials (V vs. Fc/Fc+) |
| This compound | E1/2 = -2.58, -2.98 |
| Corannulene | E1/2 = -2.03, -2.53, -3.23 |
Table 3. Electrochemical Reduction Potentials. The reduction potentials of this compound and corannulene, referenced to the ferrocene/ferrocenium (Fc/Fc+) couple, indicate their propensity to accept electrons. Corannulene shows three reversible reduction waves, corresponding to the formation of the monoanion, dianion, and trianion. This compound exhibits two reduction processes at more negative potentials.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful generation and validation of these anionic species.
This compound Trianion Generation and NMR Analysis[4]
-
Preparation: A solution of this compound in THF-d8 is prepared in an NMR tube fitted with a resealable valve under a dry nitrogen atmosphere.
-
Cooling: The solution is cooled to approximately -100 °C using a liquid nitrogen/silica gel bath.
-
Anion Generation: Three equivalents of t-BuLi in n-pentane are added to the cooled solution. The mixture is shaken for several minutes at the same temperature and then allowed to warm to room temperature.
-
NMR Analysis: The formation of the trianion is confirmed by acquiring 1H and 13C NMR spectra.
Corannulene Anion Generation and Spectroscopic Analysis[2]
-
Preparation: A solution of corannulene in THF-d8 is prepared.
-
Reduction: The solution is stirred with an excess of lithium wire at -78 °C. The progress of the reduction can be monitored by the color changes of the solution (green for monoanion, purple for dianion, and brownish-red for tetraanion).
-
Spectroscopic Analysis: At each stage, an aliquot of the solution can be analyzed by UV-Vis and NMR spectroscopy to characterize the respective anionic species.
Cyclic Voltammetry[3]
-
Electrolyte Solution: A solution of the compound (this compound or corannulene) is prepared in a suitable solvent (e.g., DMF or THF) containing a supporting electrolyte, such as tetra-n-butylammonium hexafluorophosphate (TBAPF6).
-
Three-Electrode Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential is swept, and the resulting current is measured. The data is typically referenced to an internal standard, such as the Fc/Fc+ couple, by adding ferrocene to the solution at the end of the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of this compound anion formation.
Logical Relationships in Spectroscopic Validation
The relationship between the experimental techniques and the information they provide is crucial for a comprehensive validation.
References
Sumanene vs. Planar Polycyclic Aromatic Hydrocarbons: A Comparative Guide for Electronic Applications
For researchers, scientists, and drug development professionals, the choice of organic semiconductor is critical in the design and performance of electronic devices. This guide provides an objective comparison between the bowl-shaped sumanene molecule and conventional planar polycyclic aromatic hydrocarbons (PAHs) for electronic applications, supported by experimental data.
This compound, a C3v symmetric buckybowl, represents a fascinating class of non-planar polycyclic aromatic hydrocarbons. Its unique curved structure imparts distinct electronic and packing properties compared to its planar counterparts. This comparison delves into the performance of these two classes of materials in electronic devices, primarily focusing on organic field-effect transistors (OFETs).
Performance Comparison in Organic Field-Effect Transistors
The performance of an organic semiconductor is often evaluated by its charge carrier mobility in an OFET. The following table summarizes key performance metrics for a this compound derivative and several high-performance planar PAHs.
| Semiconductor | Device Architecture | Deposition Method | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| This compound Derivative | ||||||
| Triselenathis compound | Single-crystal microribbon OFET | Solution casting | up to 0.37 | Not Reported | > 10⁵ | [1] |
| Planar PAHs | ||||||
| [2]phenacene | Thin-film FET with parylene gate dielectric | Vacuum deposition | 7.4 | Not Reported | ~10⁷ | [3] |
| Pentacene | Thin-film OFET with DTS treatment | Vacuum deposition | 0.20 | Not Reported | Not Reported | [4] |
| Pentacene | Thin-film OFET with DCTS treatment | Vacuum deposition | 0.39 | Not Reported | Not Reported | [4] |
| Hexathiapentacene | Single-nanowire FET | Solution-phase synthesis | up to 0.27 | Not Reported | > 10³ | [5] |
| C70 (Fullerene) | Directly grown crystal FET | Solution growth | Not Applicable | 1.14 | > 10⁵ | [6] |
| 1,7-diazaperylene in pentacene device | Capping layer on AlOx + pentacene | Not specified | 1×10⁻² | Not Reported | Not Reported | [7] |
Key Insights from Experimental Data
From the presented data, it is evident that planar PAHs, such as[2]phenacene, currently exhibit significantly higher charge carrier mobilities than the reported this compound derivative.[3] However, the triselenathis compound-based device demonstrates a respectable hole mobility, suggesting that with further molecular engineering, buckybowls could become competitive materials for electronic applications.[1] The unique convex-concave packing of this compound derivatives can facilitate strong π-π stacking, which is favorable for charge transport.[1]
Planar PAHs benefit from decades of research optimizing their synthesis and device fabrication techniques.[3][4] In contrast, the exploration of this compound and its derivatives for electronics is a relatively nascent field. Theoretical studies suggest that functionalization of the this compound core can significantly influence its electronic properties, including reorganization energy, which is a critical parameter for charge transport.[8][9]
Experimental Methodologies
Synthesis of this compound
The first successful synthesis of this compound was reported by Sakurai and Hirao.[10] The process involves a three-step synthesis from norbornadiene. A key feature of this synthesis is the construction of the three-dimensional framework which is then aromatized.
Fabrication of a Solution-Processed Triselenathis compound OFET
The following is a summary of the experimental protocol for the fabrication of a single-crystal microribbon OFET based on a this compound derivative.[1]
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Solution Preparation: A solution of the triselenathis compound derivative is prepared in an appropriate organic solvent.
-
Crystal Growth: Single-crystal microribbons are grown by solution casting the triselenathis compound solution onto the substrate.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited onto the microribbons through a shadow mask using thermal evaporation.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in ambient conditions.
Fabrication of a Vacuum-Deposited Planar PAH OFET
A common method for fabricating high-performance planar PAH OFETs involves vacuum deposition.
-
Substrate Preparation: A heavily doped silicon wafer with a SiO₂ dielectric layer is cleaned using standard procedures (e.g., sonication in acetone and isopropanol).
-
Surface Treatment (Optional): The SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as decyltrichlorosilane (DTS) or docosyltrichlorosilane (DCTS), to improve the morphology of the organic semiconductor film.[4]
-
Semiconductor Deposition: The planar PAH (e.g., pentacene) is deposited as a thin film onto the substrate via thermal evaporation under high vacuum.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are subsequently deposited on top of the organic film through a shadow mask (top-contact configuration).
-
Device Characterization: The OFET's performance is characterized by measuring its output and transfer characteristics.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Conclusion
Planar polycyclic aromatic hydrocarbons currently offer superior performance in terms of charge carrier mobility for electronic applications, largely due to extensive research and optimization. However, the unique structural and electronic properties of this compound and its derivatives present a promising, albeit less explored, avenue for the development of novel organic semiconductors. The moderate mobility already achieved with a functionalized this compound suggests that further research into molecular design and device engineering could unlock the potential of these buckybowl structures for high-performance electronic devices. The choice between these material classes will depend on the specific application requirements, with planar PAHs being the established choice for high-performance needs and sumanenes offering opportunities for novel material design and exploration of structure-property relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of fullerenes and their derivatives as semiconductors in field-effect transistors: exploring the molecular design - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of field-effect transistors from hexathiapentacene single-crystal nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High mobility field-effect transistors produced by direct growth of C70 single crystals from a solution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Unraveling the substituent impact of fluorinated & oxidized this compound derivatives on stacking interactions and charge transport - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sumanene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like sumanene are paramount to ensuring laboratory safety and environmental compliance. This compound, a polycyclic aromatic hydrocarbon (PAH), requires careful management throughout its lifecycle, from use in experiments to its final disposal. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, adhering to standard laboratory safety protocols for aromatic hydrocarbons.
Core Principles of this compound Waste Management
All laboratory personnel should treat chemical waste, including this compound and materials contaminated with it, as hazardous unless explicitly confirmed otherwise by a qualified safety officer.[1] The primary goal is to prevent the release of this compound into the environment and to ensure the safety of all personnel. This involves proper segregation, labeling, and containment of waste.
Experimental Protocols for this compound Disposal
The following procedures outline the recommended steps for the disposal of this compound waste. These are general guidelines for polycyclic aromatic hydrocarbons; a specific Safety Data Sheet (SDS) for this compound, if available, must be consulted for any compound-specific instructions.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent dangerous chemical reactions and to facilitate proper disposal. This compound waste should be categorized and collected as follows:
-
Solid this compound Waste:
-
Collect pure this compound crystals or powder, and any grossly contaminated items (e.g., weighing boats, contaminated gloves) in a designated, sealed, and clearly labeled solid waste container.
-
This container should be made of a material compatible with aromatic hydrocarbons.
-
-
This compound Solutions:
-
Collect liquid waste containing this compound in a designated, sealed, and clearly labeled liquid waste container.
-
If the solvent is halogenated (e.g., dichloromethane, chloroform), it must be collected in a "Halogenated Organic Waste" container.[1]
-
If the solvent is non-halogenated (e.g., hexane, toluene), it should be collected in a "Non-Halogenated Organic Waste" container.[1]
-
Do not mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs.[1]
-
-
Sharps Waste:
-
Any sharps (needles, razor blades, etc.) contaminated with this compound should be placed in a designated sharps container.
-
-
Empty Containers:
Step 3: Waste Container Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the names of any solvents.
-
The approximate concentration and volume of each component.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
Step 4: Storage of this compound Waste
-
Store waste containers in a designated, well-ventilated, and secondary containment area within the laboratory.[1][3]
-
Ensure containers are sealed to prevent evaporation.[1]
-
Do not overfill waste containers; leave at least 10% headspace to allow for expansion.
Step 5: Disposal Request
-
Once a waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[1] Follow their specific procedures for scheduling a pickup.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation of Hazardous Waste | 55 gallons | [4] |
| Maximum Accumulation of Acutely Hazardous Waste | 1 quart | [4] |
| Water Solubility for Sewer Disposal (General) | At least 3% (this compound is not water-soluble) | [1] |
| Concentration for Sewer Disposal (Permitted Chemicals) | Approximately 1% or less | [1] |
Note: this compound, as a polycyclic aromatic hydrocarbon, is not suitable for sewer disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final removal from the laboratory.
Caption: Workflow for the safe segregation, collection, storage, and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always prioritize safety and consult with your institution's EHS office for specific guidance.
References
Navigating the Unknown: A Safety Protocol for Handling Sumanene
For researchers, scientists, and drug development professionals embarking on work with the novel polycyclic aromatic hydrocarbon Sumanene, this guide provides essential, immediate safety and logistical information. In the absence of a publicly available Safety Data Sheet (SDS), a conservative, risk-based approach is paramount. This document outlines personal protective equipment (PPE), safe handling procedures, and disposal plans, treating this compound as a substance with unknown toxicity to ensure the highest level of laboratory safety.
Immediate Safety and Handling Plan
All manipulation of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. A designated workspace for this compound-related activities should be clearly demarcated to prevent cross-contamination. It is critical that an emergency eyewash station and safety shower are readily accessible and unobstructed.
Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, the selection of PPE should be based on the precautionary principle, providing a robust barrier against potential chemical exposure.
| Body Part | PPE Item | Specification |
| Eyes/Face | Safety Goggles | Must be ANSI Z87.1 certified, providing full splash protection. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant splash hazard. | |
| Hands | Nitrile Gloves | A minimum thickness of 4 mil is recommended. Gloves should be inspected for any signs of degradation or tearing before each use. Double gloving is advised for extended operations. |
| Body | Laboratory Coat | Must be fully buttoned with tight-fitting cuffs to provide a barrier against accidental skin contact. |
| Respiratory | N95 Respirator or higher | Recommended when handling this compound powder outside of a certified chemical fume hood or if there is a potential for aerosolization. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
Preparation:
-
Don all required PPE before entering the designated this compound handling area.
-
Prepare the chemical fume hood by lining the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled space.
Weighing and Solution Preparation:
-
If working with solid this compound, accurately weigh the required amount on a tared weigh boat inside the fume hood to contain any fine particulates.
-
When preparing solutions, add the solvent to the vessel containing the this compound slowly to avoid splashing. Keep containers covered whenever possible.
Post-Handling and Decontamination:
-
After completing the experimental work, decontaminate the work area by carefully wiping it down with a suitable solvent.
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and bench paper, must be collected in a designated hazardous waste container.
-
Thoroughly wash hands with soap and water after removing gloves.
Spill and Exposure Procedures
In the event of an accidental release or exposure, a swift and informed response is critical to mitigating potential harm.
| Incident | Procedure |
| Small Spill | Absorb the spill with an inert material such as vermiculite or sand. Place the absorbent material into a sealed container for proper disposal. Clean the spill area with a suitable decontamination solution. |
| Large Spill | Immediately evacuate the area and alert the laboratory supervisor and safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and specialized training. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek prompt medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention. |
This compound Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill in a laboratory setting.
Caption: Workflow for this compound laboratory spill response.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid items, such as gloves, disposable lab coats, weigh boats, and paper towels, in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
Consult your institution's environmental health and safety (EHS) department for specific guidelines on the disposal of chemical waste.
Physical and Chemical Properties of this compound
While a comprehensive safety profile is unavailable, some physical and chemical properties of this compound have been documented.
| Property | Value |
| Molecular Formula | C₂₁H₁₂ |
| Molar Mass | 264.3 g/mol [1] |
| Appearance | White to Light yellow powder to crystal |
| Melting Point | 115 °C |
| Purity (GC) | min. 99.0 % |
| Maximum Absorption Wavelength | 278 nm (in CH₂Cl₂) |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
| CAS Number | 151253-59-7[1][2] |
This procedural guidance is intended to foster a culture of safety and preparedness when working with novel compounds like this compound. By adhering to these protocols, researchers can minimize risks and ensure a secure laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
